molecular formula C57H70N12O19 B1495368 Ac-LEVDGWK(Dnp)-NH2

Ac-LEVDGWK(Dnp)-NH2

Cat. No.: B1495368
M. Wt: 1227.2 g/mol
InChI Key: FZHCQYIIJLQHHB-OZJJTWAVSA-N
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Description

Ac-LEVDGWK(Dnp)-NH2 is a useful research compound. Its molecular formula is C57H70N12O19 and its molecular weight is 1227.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H70N12O19/c1-29(2)20-41(62-46(70)22-31-23-50(76)88-45-25-34(87-5)14-15-36(31)45)55(80)65-40(17-18-48(72)73)54(79)67-51(30(3)4)57(82)66-43(26-49(74)75)53(78)61-28-47(71)63-42(21-32-27-60-37-11-7-6-10-35(32)37)56(81)64-39(52(58)77)12-8-9-19-59-38-16-13-33(68(83)84)24-44(38)69(85)86/h6-7,10-11,13-16,23-25,27,29-30,39-43,51,59-60H,8-9,12,17-22,26,28H2,1-5H3,(H2,58,77)(H,61,78)(H,62,70)(H,63,71)(H,64,81)(H,65,80)(H,66,82)(H,67,79)(H,72,73)(H,74,75)/t39-,40-,41-,42-,43-,51-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHCQYIIJLQHHB-OZJJTWAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N)NC(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H70N12O19
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1227.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ac-LEVDGWK(Dnp)-NH2: A FRET-Based Substrate for Caspase Activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Ac-LEVDGWK(Dnp)-NH2 substrate, detailing its principle of action, experimental applications, and the relevant biological pathways it helps to elucidate. This substrate is a valuable tool for the sensitive and specific detection of caspase activity, particularly for executioner caspases involved in apoptosis.

Core Principle: Fluorescence Resonance Energy Transfer (FRET)

The this compound substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET). This mechanism involves a donor fluorophore and an acceptor quencher molecule. In the intact substrate, the spatial proximity of the quencher, 2,4-Dinitrophenyl (Dnp), to a fluorophore (presumed to be a coumarin derivative, such as 7-amino-4-methylcoumarin [AMC]), results in the suppression of the fluorophore's signal.

The peptide linker, LEVDGWK, contains the specific recognition sequence for certain caspases. Upon cleavage of this linker by an active caspase, the fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a significant increase in the fluorescence signal of the donor. The intensity of this fluorescence is directly proportional to the caspase activity in the sample.

Substrate Specificity and Applications

The LEVD sequence is a recognized cleavage motif for several caspases. While it can be cleaved by multiple caspases, it is often utilized for measuring the activity of effector caspases such as caspase-3 and caspase-7, which play a central role in the execution phase of apoptosis. Due to potential cross-reactivity with other caspases, it is crucial to use specific inhibitors and controls to identify the activity of a particular caspase in a sample.

This substrate is widely applicable in:

  • Drug Discovery: Screening for inhibitors or activators of specific caspases.

  • Apoptosis Research: Studying the mechanisms of programmed cell death in various physiological and pathological conditions.

  • Toxicity Studies: Assessing the apoptotic potential of chemical compounds.

Quantitative Data

ParameterAc-DEVD-AFC[1]Ac-DEVD-pNA[2][3][4][5]Ac-LEVD-AMC[6]
Target Caspases Caspase-3, -7Caspase-3, -7Caspase-4
Fluorophore/Chromophore AFCpNAAMC
Excitation (nm) 400405 (absorbance)360-380
Emission (nm) 505N/A440-460
Km for Caspase-3 (µM) Not specified~9.7 - 11Not applicable

Note: AFC (7-amino-4-trifluoromethylcoumarin), pNA (p-nitroanilide), AMC (7-amino-4-methylcoumarin). The excitation and emission wavelengths for this compound are presumed to be similar to other coumarin-based substrates like Ac-LEVD-AMC.

Experimental Protocol: Caspase Activity Assay

This protocol provides a general framework for a fluorometric caspase activity assay using a substrate like this compound. Optimization may be required for specific cell types or experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Store at 4°C.

  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, and 10% sucrose. Prepare fresh before use by adding DTT.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in light-protected aliquots at -20°C.

  • Fluorophore Standard: Prepare a stock solution of the free fluorophore (e.g., AMC) in DMSO to generate a standard curve for quantifying enzyme activity.

2. Sample Preparation (Cell Lysates):

  • Induce apoptosis in the experimental cell population. Include a non-induced control group.

  • Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 100 µL per 1-5 x 10^6 cells).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the cell lysate for the assay.

3. Assay Procedure:

  • In a 96-well black microplate, add your cell lysate to each well.

  • Include a blank well containing only Lysis Buffer.

  • To each well, add Assay Buffer.

  • Initiate the reaction by adding the this compound substrate to each well to a final concentration of 50-200 µM.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., ~360 nm excitation and ~460 nm emission for an AMC-like fluorophore).

  • To quantify the caspase activity, generate a standard curve using the free fluorophore standard.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the caspase-3 activation pathway and the experimental workflow for the caspase activity assay.

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation (FADD, Pro-Caspase-8) Death_Receptor->DISC Pro_Caspase8 Pro-Caspase-8 Caspase8 Active Caspase-8 DISC->Caspase8 Activation Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Cleavage Bid Bid Caspase8->Bid Cleavage Cellular_Stress Cellular Stress (e.g., DNA damage) Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome_c->Apoptosome Pro_Caspase9 Pro-Caspase-9 Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activation Caspase9->Pro_Caspase3 Cleavage Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 Activation Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Bax_Bak Activation

Caspase-3 Activation Signaling Pathway.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Apoptosis Induction Cell_Harvesting Cell Harvesting Cell_Culture->Cell_Harvesting Cell_Lysis Cell Lysis Cell_Harvesting->Cell_Lysis Lysate_Collection Lysate Collection Cell_Lysis->Lysate_Collection Plate_Setup Plate Setup (Lysate + Assay Buffer) Lysate_Collection->Plate_Setup Substrate_Addition Add this compound Plate_Setup->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence Incubation->Fluorescence_Reading Data_Quantification Quantify Caspase Activity Fluorescence_Reading->Data_Quantification Standard_Curve Generate Standard Curve Standard_Curve->Data_Quantification

Experimental Workflow for Caspase Assay.

References

Technical Guide: Ac-LEVDGWK(Dnp)-NH2, a Putative Fluorogenic Caspase-4 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The peptide sequence Ac-LEVDGWK(Dnp)-NH2 is identified as a putative fluorogenic substrate for caspase-4, an enzyme implicated in cellular apoptosis and inflammatory responses. While this specific extended sequence is not widely documented, its core "LEVD" motif is a well-established recognition site for caspase-4.[1][2][3] This guide provides a comprehensive overview of the likely characteristics and applications of this substrate, drawing parallels from the extensively studied and commercially available caspase-4 substrates, Ac-LEVD-pNA and Ac-LEVD-AFC.[1][2][4][5][6]

This document will delve into the underlying mechanism of action, present relevant quantitative data for related compounds, offer detailed experimental protocols for assessing caspase-4 activity, and provide visual representations of the pertinent signaling pathway and experimental workflow.

Core Concepts: FRET-Based Protease Substrates

This compound is presumed to operate on the principle of Förster Resonance Energy Transfer (FRET). In this mechanism, a fluorophore and a quencher molecule are positioned in close proximity on the peptide backbone. The 2,4-Dinitrophenyl (Dnp) group attached to the lysine (K) residue serves as the quencher. Although a fluorophore is not explicitly named in "this compound", it is an essential component for a FRET-based substrate. Typically, a fluorophore such as 7-amino-4-trifluoromethylcoumarin (AFC) or 7-amino-4-methylcoumarin (AMC) would be conjugated to the N-terminus.

In the intact peptide, the quencher absorbs the energy emitted by the fluorophore, resulting in minimal fluorescence. Upon cleavage of the peptide by an active enzyme like caspase-4, the fluorophore and quencher are separated, leading to a significant increase in fluorescence that can be quantified to determine enzyme activity.

Quantitative Data

Table 1: Physicochemical and Kinetic Properties of Related Caspase Substrates

SubstrateTarget CaspaseMolecular FormulaMolecular Weight ( g/mol )Km (µM)
Ac-DEVD-AMCCaspase-3C₃₀H₃₇N₅O₁₃675.649.7 ± 1.0
Ac-LEVD-AFCCaspase-4C₃₂H₄₀F₃N₅O₁₁727.7Not specified
Ac-LEVD-pNACaspase-4C₂₈H₄₀N₆O₁₁636.65Not specified

Data compiled from multiple sources.[1][7]

Table 2: Spectroscopic Properties of Common Fluorophores and Chromophores

CompoundTypeExcitation (nm)Emission (nm)
7-amino-4-trifluoromethylcoumarin (AFC)Fluorophore400505
7-amino-4-methylcoumarin (AMC)Fluorophore342-380441-460
p-nitroaniline (pNA)Chromophore405 (absorbance)N/A

Data compiled from multiple sources.[2][8][9]

Experimental Protocols

The following is a generalized protocol for a caspase-4 activity assay using a fluorogenic substrate like Ac-LEVD-AFC, which can be adapted for this compound.

Materials:

  • Cell lysate or purified enzyme sample

  • Fluorogenic caspase-4 substrate (e.g., Ac-LEVD-AFC)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Reconstitute the fluorogenic substrate in DMSO to create a stock solution (e.g., 10 mM).

    • Prepare the assay buffer.

  • Sample Preparation:

    • Induce apoptosis in cell culture, if applicable.

    • Prepare cell lysates by standard methods (e.g., freeze-thaw cycles or lysis buffer).

    • Determine the protein concentration of the lysates.

  • Assay Setup:

    • In a 96-well plate, add a consistent amount of protein from each cell lysate (e.g., 50-100 µg).

    • Include a negative control (e.g., lysate from uninduced cells) and a blank (assay buffer only).

    • For inhibitor studies, pre-incubate the lysates with the inhibitor before adding the substrate.

  • Enzymatic Reaction:

    • Dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 50 µM).

    • Add the substrate solution to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., 400 nm excitation and 505 nm emission for AFC).

    • Measure the fluorescence at regular intervals (e.g., every 5-10 minutes) for 1-2 hours at 37°C.

  • Data Analysis:

    • Subtract the blank reading from all measurements.

    • Plot the fluorescence intensity versus time to determine the reaction rate.

    • Compare the rates of the experimental samples to the negative control to determine the fold-increase in caspase-4 activity.

Visualizations

Signaling Pathway

The following diagram illustrates the simplified signaling pathway leading to the activation of caspase-4 and subsequent apoptosis.

Caspase4_Pathway LPS Lipopolysaccharide (LPS) ProCaspase4 Pro-caspase-4 LPS->ProCaspase4 activates Caspase4 Active Caspase-4 ProCaspase4->Caspase4 cleavage ProCaspase1 Pro-caspase-1 Caspase4->ProCaspase1 cleaves GSDMD Gasdermin D Caspase4->GSDMD cleaves Caspase1 Active Caspase-1 Caspase1->GSDMD cleaves GSDMD_N GSDMD N-terminal (pore formation) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Caspase_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SamplePrep Sample Preparation (e.g., Cell Lysate) Incubation Incubate Sample, Substrate, and Buffer SamplePrep->Incubation SubstratePrep Substrate Preparation (this compound) SubstratePrep->Incubation BufferPrep Assay Buffer Preparation BufferPrep->Incubation Measurement Measure Fluorescence Over Time Incubation->Measurement RateCalculation Calculate Reaction Rate Measurement->RateCalculation Comparison Compare to Control RateCalculation->Comparison

References

An In-depth Technical Guide to the Mechanism of Action of Ac-LEVD-GWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action for the fluorogenic peptide substrate, Ac-LEVD-GWK(Dnp)-NH2. This substrate is a valuable tool for the sensitive and specific detection of effector caspase activity, particularly caspase-3 and caspase-7, which are key executioners of apoptosis. The core of its mechanism lies in the principle of Fluorescence Resonance Energy Transfer (FRET). In its intact state, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by an active caspase, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. This guide details the molecular interactions, kinetic parameters of analogous substrates, a detailed experimental protocol for its use in enzymatic assays, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: FRET-Based Caspase Detection

The functionality of Ac-LEVD-GWK(Dnp)-NH2 is predicated on Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two dye molecules. In this synthetic peptide, the N-terminus is acetylated (Ac), and the C-terminus is an amide (-NH2). The peptide sequence, LEVD (Leu-Glu-Val-Asp), serves as a recognition and cleavage site for specific caspases.

The key components for its mechanism are:

  • Fluorophore: Attached to the peptide, a fluorophore is a molecule that can absorb light at a specific wavelength and emit light at a longer wavelength. While not explicitly defined in the provided name, for substrates of this type, the fluorophore is commonly (7-Methoxycoumarin-4-yl)acetyl (Mca) .

  • Quencher: The 2,4-dinitrophenyl (Dnp) group, attached to the side chain of the Lysine (K) residue, acts as a quencher.

In the intact peptide, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca molecule is excited by an external light source, it transfers its energy non-radiatively to the Dnp molecule due to FRET. This energy transfer prevents the Mca from emitting a photon, thus "quenching" its fluorescence.

Effector caspases, such as caspase-3 and caspase-7, recognize the LEVD tetrapeptide sequence and cleave the peptide bond on the C-terminal side of the aspartic acid (D) residue. This cleavage event separates the Mca-containing fragment from the Dnp-containing fragment. With the quencher no longer in close proximity, the Mca fluorophore, upon excitation, emits its characteristic fluorescence, which can be detected and quantified. The rate of increase in fluorescence is directly proportional to the activity of the caspase enzyme.

FRET_Mechanism cluster_0 Intact Substrate (Low Fluorescence) cluster_1 Cleaved Substrate (High Fluorescence) Intact Ac-LEVDGWK(Dnp)-NH2 Mca Mca Intact->Mca Fluorophore Dnp Dnp Intact->Dnp Quencher Mca->Dnp FRET Cleaved1 Ac-LEVD Mca2 Mca Cleaved1->Mca2 Fluorescence Fluorescence Mca2->Fluorescence Emits Light Cleaved2 GWK(Dnp)-NH2 Dnp2 Dnp Cleaved2->Dnp2 Active Caspase Active Caspase Active Caspase->Intact Cleavage at Asp (D)

Figure 1: FRET-based mechanism of Ac-LEVD-GWK(Dnp)-NH2 cleavage by an active caspase.

Quantitative Data: Kinetic Parameters of Analogous Caspase Substrates

CaspaseSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Caspase-3Ac-LEVD-AMC10.11.8178,000
Caspase-7Ac-LEVD-AMC15.20.959,000

Data presented is for the analogous substrate Ac-LEVD-AMC (7-amino-4-methylcoumarin) and should be considered as an estimation of the performance of Ac-LEVD-GWK(Dnp)-NH2.

Experimental Protocols: Caspase Activity Assay

This section provides a detailed protocol for a typical in vitro caspase activity assay using a fluorogenic substrate like Ac-LEVD-GWK(Dnp)-NH2.

Materials
  • Ac-LEVD-GWK(Dnp)-NH2 substrate

  • Recombinant active caspase-3 or caspase-7

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • DMSO (for substrate stock solution)

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~328 nm and emission at ~393 nm

Experimental Workflow

Assay_Workflow cluster_0 Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Substrate Stock (e.g., 10 mM in DMSO) B Prepare Working Solutions: - Substrate (e.g., 2X final concentration) - Enzyme (in assay buffer) A->B C Set up Microplate: - Blanks (buffer only) - Negative Controls (no enzyme) - Positive Controls (enzyme) - Experimental Samples B->C D Pre-incubate plate at 37°C C->D E Initiate reaction by adding substrate working solution D->E F Immediately place in pre-warmed fluorescence plate reader E->F G Measure fluorescence kinetically (e.g., every 1-2 min for 30-60 min) F->G H Subtract blank fluorescence G->H I Plot fluorescence vs. time H->I J Determine initial reaction velocity (V₀) from the linear portion of the curve I->J K Calculate caspase activity J->K

Figure 2: General workflow for a caspase activity assay using a FRET substrate.
Detailed Procedure

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of Ac-LEVD-GWK(Dnp)-NH2 in high-quality, anhydrous DMSO.

    • Store the stock solution in aliquots at -20°C or -80°C, protected from light.

    • On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 2X the final assay concentration) in caspase assay buffer.

  • Enzyme Preparation:

    • Dilute the recombinant active caspase to the desired concentration in ice-cold caspase assay buffer. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup (96-well plate):

    • Blank: Add assay buffer only.

    • Negative Control: Add substrate working solution and assay buffer (no enzyme).

    • Positive Control/Experimental Wells: Add diluted enzyme solution.

    • The final volume in each well should be consistent (e.g., 100 µL). It is common to add 50 µL of the 2X enzyme solution followed by 50 µL of the 2X substrate solution.

  • Reaction and Measurement:

    • Pre-warm the microplate to the desired reaction temperature (typically 37°C).

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the reaction temperature.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30 to 60 minutes. Use an excitation wavelength of approximately 328 nm and an emission wavelength of approximately 393 nm.

  • Data Analysis:

    • Subtract the fluorescence readings of the blank wells from all other readings.

    • Plot the fluorescence intensity versus time for each sample.

    • Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve.

    • Caspase activity can be expressed as the change in relative fluorescence units (RFU) per minute. To calculate the specific activity (e.g., in pmol of substrate cleaved per minute per µg of enzyme), a standard curve with the free fluorophore (Mca) is required.

Signaling Pathway Context: Caspase Activation Cascade

Ac-LEVD-GWK(Dnp)-NH2 is a substrate for effector caspases, which are activated downstream of initiator caspases in the apoptotic signaling cascade. The two primary pathways leading to effector caspase activation are the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Procaspase8 Procaspase-8 DISC->Procaspase8 Caspase8 Active Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Procaspase3_7 Procaspase-3, -7 Caspase8->Procaspase3_7 Apoptotic_Stimuli Apoptotic Stimuli (e.g., DNA damage, growth factor withdrawal) Apoptotic_Stimuli->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Procaspase9 Procaspase-9 Apoptosome->Procaspase9 Caspase9 Active Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase3_7 Caspase3_7 Active Caspase-3, -7 Procaspase3_7->Caspase3_7 Substrate Ac-LEVD-GWK(Dnp)-NH2 Caspase3_7->Substrate Cleavage Cleavage & Fluorescence Substrate->Cleavage

Technical Guide: Ac-LEVD-GWK(Dnp)-NH2 for High-Sensitivity Caspase-4 Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of the novel peptide substrate, Ac-LEVD-GWK(Dnp)-NH2, for the detection of caspase-4 activity. Caspase-4, a key mediator of the non-canonical inflammasome pathway, is an inflammatory caspase that plays a critical role in host defense against intracellular Gram-negative bacteria by detecting cytosolic lipopolysaccharide (LPS).[1][2] Its activation leads to pyroptotic cell death and the maturation of pro-inflammatory cytokines.[3][4][5] The substrate Ac-LEVD-GWK(Dnp)-NH2 is designed as a highly specific and sensitive tool for monitoring caspase-4 activity in various experimental settings, facilitating research into innate immunity, inflammatory diseases, and drug discovery. This guide details the substrate's mechanism of action, provides structured data on comparable substrates, outlines a detailed experimental protocol for its use, and visualizes the associated biological and experimental workflows.

Introduction to Caspase-4 and the Ac-LEVD-GWK(Dnp)-NH2 Substrate

The Role of Caspase-4 in the Non-Canonical Inflammasome

Caspase-4 (and its mouse ortholog, caspase-11) is a critical initiator of the non-canonical inflammasome pathway.[1][2] Unlike canonical inflammasomes that rely on sensor proteins like NLRP3, the non-canonical pathway is triggered by the direct binding of the caspase-4 CARD domain to the lipid A moiety of cytosolic LPS.[5] This interaction leads to caspase-4 oligomerization and autoproteolytic activation.[4][5]

Activated caspase-4 has two primary downstream functions:

  • Induction of Pyroptosis: It directly cleaves Gasdermin D (GSDMD). The resulting N-terminal fragment of GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell lysis and a pro-inflammatory form of cell death known as pyroptosis.[4][5][6]

  • Cytokine Maturation: The GSDMD pores allow the release of cellular contents, including pro-inflammatory cytokines. Caspase-4 can also promote the activation of the NLRP3 inflammasome, leading to caspase-1 activation and the subsequent cleavage and maturation of pro-IL-1β and pro-IL-18.[4][5]

Given its central role in responding to bacterial infection and subsequent inflammation, the ability to accurately measure caspase-4 activity is crucial for immunological and pathological research.

Mechanism of Ac-LEVD-GWK(Dnp)-NH2

The peptide Ac-LEVD-GWK(Dnp)-NH2 is a fluorogenic substrate designed based on the principles of Förster Resonance Energy Transfer (FRET).[7][8][9]

  • Ac (Acetyl Group): An N-terminal cap that increases peptide stability.

  • LEVD (Leu-Glu-Val-Asp): This tetrapeptide sequence is a recognized cleavage site for caspase-4.[10][11][12][13] Caspases exhibit a stringent specificity for cleaving their substrates after an aspartic acid (Asp) residue.[14][15]

  • GWK (Gly-Trp-Lys): This sequence likely serves as a spacer to optimally position the fluorophore and quencher. The lysine (K) residue provides a primary amine on its side chain, which is a common site for attaching labels like quenchers.

  • (Dnp) (2,4-Dinitrophenyl): Attached to the lysine side chain, Dnp functions as a highly effective quencher molecule.[7][9][16] It can accept the energy from a nearby excited fluorophore, preventing fluorescence emission.[8][16]

  • NH2 (Amide Group): A C-terminal cap that increases peptide stability.

  • Implied Fluorophore: For the FRET mechanism to function, the peptide must also contain a fluorophore (e.g., Mca, Abz) whose emission spectrum overlaps with the absorbance spectrum of Dnp.[8][16] This fluorophore would typically be attached to the N-terminus or another internal residue.

The detection principle is as follows: In its intact state, the proximity of the Dnp quencher to the fluorophore results in the suppression of fluorescence. When active caspase-4 recognizes and cleaves the peptide at the aspartate residue within the LEVD sequence, the fluorophore and quencher are separated. This separation eliminates the quenching effect, leading to a measurable increase in fluorescence intensity that is directly proportional to caspase-4 activity.

Data Presentation: Properties of Caspase-4 Substrates

While specific quantitative data for Ac-LEVD-GWK(Dnp)-NH2 is not publicly available, the following tables summarize the properties of widely used caspase-4 substrates based on the LEVD recognition sequence. This data provides a reference framework for expected performance.

Table 1: Spectroscopic Properties of Common Caspase-4 Reporter Moieties
Reporter MoietyTypeExcitation (nm)Emission (nm)Notes
pNA (p-nitroaniline)Chromogenic-400-405Released upon cleavage of Ac-LEVD-pNA; detected by absorbance.[6][10][13][17]
AFC (7-amino-4-trifluoromethyl coumarin)Fluorogenic~400~505Released upon cleavage of Ac-LEVD-AFC; free AFC is fluorescent.[11]
Hypothetical Fluorophore for Dnp Fluorogenic (FRET)~325~393-420Based on common Dnp pairs like Mca or Abz.[8][16][18]
Table 2: Recommended Reagent Concentrations for Caspase-4 Assays
ReagentTypical Stock ConcentrationTypical Final Concentration
Ac-LEVD-based Substrate1-4 mM (in DMSO)50-200 µM
DTT (Dithiothreitol)1 M10 mM
Cell Lysate Protein1-5 mg/mL50-200 µg per reaction

Signaling Pathway and Experimental Workflow Visualization

Caspase-4 Non-Canonical Inflammasome Pathway

The following diagram illustrates the activation of caspase-4 by intracellular LPS and its downstream consequences.

G cluster_0 Extracellular Space cluster_1 Cytosol Gram_Neg_Bacteria Gram-Negative Bacteria LPS Intracellular LPS (Lipid A) Gram_Neg_Bacteria->LPS Release pro_Casp4 Pro-Caspase-4 LPS->pro_Casp4 Direct Binding Casp4 Active Caspase-4 (Oligomer) pro_Casp4->Casp4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Activation Casp4->NLRP3 GSDMD_N GSDMD N-terminus GSDMD->GSDMD_N Pore GSDMD Pore GSDMD_N->Pore Forms Pyroptosis Pyroptosis Pore->Pyroptosis Induces IL18 Mature IL-18 Pore->IL18 Release of IL1b Mature IL-1β Pore->IL1b Release of pro_IL18 Pro-IL-18 pro_IL18->IL18 pro_Casp1 Pro-Caspase-1 NLRP3->pro_Casp1 Casp1 Active Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL18 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleavage pro_IL1b->IL1b

Caspase-4 Non-Canonical Inflammasome Signaling Pathway.
Experimental Workflow for Caspase-4 FRET Assay

This diagram outlines the key steps for measuring caspase-4 activity using the Ac-LEVD-GWK(Dnp)-NH2 substrate.

FRET_Workflow cluster_input cluster_process cluster_output Substrate Ac-LEVD-GWK(Dnp)-NH2 (Intact, No Fluorescence) Mix 1. Combine Lysate/Enzyme with Assay Buffer and Substrate Substrate->Mix Casp4 Active Caspase-4 (in Cell Lysate or Purified) Casp4->Mix Incubate 2. Incubate at 37°C (e.g., 60-120 min) Mix->Incubate Cleavage Occurs Measure 3. Measure Fluorescence (e.g., Ex: 325 nm, Em: 420 nm) Incubate->Measure Cleaved Cleaved Peptide Fragments (Fluorophore & Quencher Separated) Incubate->Cleaved Signal Increased Fluorescence Signal Measure->Signal Detects Data Quantification of Caspase-4 Activity Signal->Data Correlates to

Workflow for FRET-based Caspase-4 activity detection.

Experimental Protocols

The following is a generalized protocol for the determination of caspase-4 activity in cell lysates using the Ac-LEVD-GWK(Dnp)-NH2 FRET substrate. This should be adapted and optimized for specific experimental conditions.

Reagents and Materials
  • Cells or Tissues: Source of caspase-4 (e.g., macrophages stimulated with electroporated LPS).

  • Cell Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA).

  • Assay Buffer (2X): (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 0.5 mM EDTA).

  • Ac-LEVD-GWK(Dnp)-NH2 Substrate: 1-2 mM stock solution in DMSO.

  • DTT (Dithiothreitol): 1 M stock solution in ultrapure water.

  • Purified Active Caspase-4: (Optional, for positive control and standard curve).

  • Caspase-4 Inhibitor (e.g., Ac-LEVD-CHO): (Optional, for negative control).

  • 96-well black microplate: For fluorescence measurements.

  • Fluorometric microplate reader: Capable of excitation and emission at the appropriate wavelengths for the substrate's fluorophore.

  • Refrigerated microcentrifuge.

Protocol for Sample Preparation (Cell Lysate)
  • Cell Culture and Treatment: Culture cells to the desired density and treat with appropriate stimuli (e.g., intracellular LPS) to induce caspase-4 activation. Include an untreated control group.

  • Cell Harvesting: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50-100 µL per 1-2 million cells).

  • Incubation: Incubate the lysate on ice for 15-20 minutes.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all sample concentrations with Cell Lysis Buffer.

Protocol for Caspase-4 Activity Assay
  • Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For each well, combine:

    • 50 µL of 2X Assay Buffer

    • X µL of Cell Lysate (containing 50-200 µg of total protein)

    • 1 µL of 1 M DTT (Final concentration: 10 mM)

    • X µL of Cell Lysis Buffer to bring the volume to 98 µL.

  • Set Up Controls:

    • Blank Control: Use 50 µL of Cell Lysis Buffer instead of cell lysate.

    • Negative Control: Pre-incubate a sample of the lysate with a caspase-4 inhibitor for 10-15 minutes before adding the substrate.

    • Positive Control: Use purified active caspase-4.

  • Initiate Reaction: Add 2 µL of the 1-2 mM Ac-LEVD-GWK(Dnp)-NH2 substrate to each well (Final concentration: 20-40 µM). Mix gently by tapping the plate.

  • Incubation: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure fluorescence kinetically every 1-2 minutes for 1-2 hours, or perform an endpoint reading after a fixed incubation time (e.g., 60 minutes). Use excitation and emission wavelengths appropriate for the substrate's fluorophore (e.g., Ex: ~325 nm, Em: ~420 nm).

  • Data Analysis:

    • Subtract the blank control reading from all samples.

    • Plot fluorescence intensity (RFU - Relative Fluorescence Units) versus time. The activity is proportional to the slope of the linear portion of this curve (Vmax).

    • Alternatively, for endpoint assays, compare the final fluorescence values between control and treated samples. The fold-increase in fluorescence corresponds to the increase in caspase-4 activity.

Conclusion

The Ac-LEVD-GWK(Dnp)-NH2 peptide is a sophisticated tool for the sensitive and specific detection of caspase-4 activity. Its FRET-based design offers a continuous, real-time assay format suitable for a wide range of applications, from basic research into innate immunity to high-throughput screening for inhibitors of the non-canonical inflammasome. By understanding its mechanism and employing optimized protocols, researchers can effectively probe the intricate role of caspase-4 in health and disease.

References

LEVD Peptide Sequence and Caspase Specificity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The LEVD (Leu-Glu-Val-Asp) tetrapeptide sequence is a crucial tool for researchers studying specific caspase-mediated proteolytic events. While the DEVD sequence is widely recognized as a canonical substrate for executioner caspases-3 and -7, the LEVD motif exhibits a more restricted specificity, primarily targeting inflammatory caspases. This technical guide provides an in-depth exploration of the LEVD peptide's specificity for various caspases, supported by available quantitative data, detailed experimental protocols, and visualization of relevant signaling pathways. Understanding the nuances of LEVD's interaction with different caspases is critical for the accurate design and interpretation of experiments in apoptosis, inflammation, and drug discovery.

Data Presentation: Caspase Specificity of the LEVD Sequence

The LEVD peptide sequence is predominantly recognized by inflammatory caspases, particularly caspase-4. While comprehensive kinetic data (Kcat, Km, and kcat/Km) for LEVD across all caspases is not extensively available in the literature, the existing information and substrate profiling studies indicate a clear preference.

CaspaseReporter GroupOptimal Recognition Sequence(s)LEVD Cleavage EfficiencyReference(s)
Caspase-1 AFC/pNAYVAD, WEHDReported as an optimal tetrapeptide sequence.[1]
Caspase-3 AFC/pNADEVDLow to negligible. Prefers Asp at P4.[2]
Caspase-4 AFC/pNALEVD , (W/L)EHDHigh . LEVD is a preferred substrate.[1]
Caspase-5 Not specified(W/L)EHDLikely recognized due to homology with caspase-4.[1]
Caspase-6 AFC/pNAVEIDLow to negligible.[2]
Caspase-7 AFC/pNADEVDLow to negligible.[2]
Caspase-8 AFC/pNAIETD, LEHDLow to negligible.[2]
Caspase-9 AFC/pNALEHDLow to negligible.[2]

Note: The table summarizes qualitative and semi-quantitative data from various sources. Direct comparative kinetic studies across all caspases with the LEVD substrate are limited. The LEVD sequence is most strongly associated with caspase-4 activity.

Signaling Pathways Involving LEVD Recognition

The primary significance of the LEVD sequence lies in its recognition by caspase-4, a key player in two distinct signaling pathways: the non-canonical inflammasome pathway and endoplasmic reticulum (ER) stress-induced apoptosis.

Non-Canonical Inflammasome Pathway

The non-canonical inflammasome is a critical component of the innate immune response to intracellular Gram-negative bacteria. Cytosolic lipopolysaccharide (LPS) directly binds to and activates caspase-4 (and its murine homolog, caspase-11), leading to the cleavage of Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, inducing a pro-inflammatory form of cell death called pyroptosis and facilitating the release of inflammatory cytokines.

NonCanonical_Inflammasome cluster_extracellular Extracellular Space cluster_cytosol Cytosol LPS_out LPS (Gram-negative bacteria) LPS_in Cytosolic LPS LPS_out->LPS_in Internalization pro_caspase4 Pro-caspase-4 LPS_in->pro_caspase4 Direct Binding & Activation caspase4 Active Caspase-4 pro_caspase4->caspase4 Dimerization & Autocleavage pro_GSDMD Pro-Gasdermin D (Pro-GSDMD) caspase4->pro_GSDMD Cleavage at Asp276 GSDMD_N GSDMD-N Fragment pro_GSDMD->GSDMD_N GSDMD_C GSDMD-C Fragment pro_GSDMD->GSDMD_C pore GSDMD Pore Formation GSDMD_N->pore Oligomerization pyroptosis Pyroptosis pore->pyroptosis cytokines Cytokine Release (e.g., IL-1β, IL-18) pore->cytokines

Non-canonical inflammasome pathway activation by cytosolic LPS.
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis

Prolonged or severe ER stress can trigger apoptosis through a caspase-4-dependent mechanism. In this pathway, the accumulation of unfolded proteins in the ER leads to the activation of pro-caspase-4, which is localized to the ER membrane. Activated caspase-4 can then initiate a downstream caspase cascade, ultimately leading to apoptosis.

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum cluster_cytosol Cytosol ER_Stress ER Stress (Unfolded Protein Accumulation) pro_caspase4 Pro-caspase-4 ER_Stress->pro_caspase4 Activation caspase4 Active Caspase-4 pro_caspase4->caspase4 Autocleavage pro_caspase9 Pro-caspase-9 caspase4->pro_caspase9 Cleavage caspase9 Active Caspase-9 pro_caspase9->caspase9 pro_caspase3 Pro-caspase-3 caspase9->pro_caspase3 Cleavage caspase3 Active Caspase-3 pro_caspase3->caspase3 apoptosis Apoptosis caspase3->apoptosis Cleavage of Cellular Substrates

ER stress-induced apoptosis mediated by caspase-4.

Experimental Protocols

The following are detailed methodologies for performing colorimetric and fluorometric caspase activity assays using LEVD-based substrates. These protocols are based on commercially available kits and can be adapted for specific experimental needs.

Fluorometric Caspase-4 Activity Assay using Ac-LEVD-AFC

This assay quantifies caspase-4 activity based on the cleavage of the fluorogenic substrate Ac-LEVD-AFC (7-amino-4-trifluoromethylcoumarin). Cleavage of the AFC moiety from the peptide results in an increase in fluorescence emission.

Materials:

  • Cells or tissue of interest

  • Apoptosis-inducing agent (optional)

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

  • 2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, 20 mM DTT)

  • Ac-LEVD-AFC substrate (1 mM stock solution in DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 400 nm, Emission: 505 nm)

Procedure:

  • Sample Preparation:

    • Induce apoptosis in cell culture, if applicable.

    • Harvest 1-5 x 10^6 cells by centrifugation.

    • Resuspend the cell pellet in 50 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well black microplate, add 50-100 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a blank control containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 1 mM Ac-LEVD-AFC substrate to each well (final concentration: 50 µM).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence in a microplate reader with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Data Analysis:

  • Subtract the blank reading from all sample readings.

  • The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

Fluorometric_Assay_Workflow start Start: Cell/Tissue Sample induce_apoptosis Induce Apoptosis (Optional) start->induce_apoptosis harvest_cells Harvest & Lyse Cells induce_apoptosis->harvest_cells protein_quant Quantify Protein Concentration harvest_cells->protein_quant setup_plate Set up 96-well Plate: - Lysate - Lysis Buffer (Blank) protein_quant->setup_plate add_reagents Add 2x Reaction Buffer & Ac-LEVD-AFC setup_plate->add_reagents incubate Incubate at 37°C (1-2 hours) add_reagents->incubate read_fluorescence Read Fluorescence (Ex: 400 nm, Em: 505 nm) incubate->read_fluorescence analyze_data Analyze Data read_fluorescence->analyze_data

Workflow for the fluorometric caspase-4 activity assay.
Colorimetric Caspase-4 Activity Assay using Ac-LEVD-pNA

This assay measures caspase-4 activity through the cleavage of the chromogenic substrate Ac-LEVD-pNA (p-nitroanilide). The release of pNA results in a yellow color that can be quantified spectrophotometrically.

Materials:

  • Cells or tissue of interest

  • Apoptosis-inducing agent (optional)

  • Cell Lysis Buffer (as described above)

  • 2x Reaction Buffer (as described above)

  • Ac-LEVD-pNA substrate (4 mM stock solution in DMSO)

  • 96-well clear flat-bottom microplate

  • Spectrophotometric microplate reader (405 nm)

Procedure:

  • Sample Preparation:

    • Follow the same sample preparation steps as for the fluorometric assay.

  • Assay Setup:

    • In a 96-well clear microplate, add 50-200 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.

    • Prepare a blank control containing 50 µL of Cell Lysis Buffer.

    • Add 50 µL of 2x Reaction Buffer to each well.

    • Add 5 µL of 4 mM Ac-LEVD-pNA substrate to each well (final concentration: 200 µM).

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Subtract the blank reading from all sample readings.

  • The fold-increase in caspase-4 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

Colorimetric_Assay_Workflow start Start: Cell/Tissue Sample induce_apoptosis Induce Apoptosis (Optional) start->induce_apoptosis harvest_cells Harvest & Lyse Cells induce_apoptosis->harvest_cells protein_quant Quantify Protein Concentration harvest_cells->protein_quant setup_plate Set up 96-well Plate: - Lysate - Lysis Buffer (Blank) protein_quant->setup_plate add_reagents Add 2x Reaction Buffer & Ac-LEVD-pNA setup_plate->add_reagents incubate Incubate at 37°C (1-2 hours) add_reagents->incubate read_absorbance Read Absorbance (405 nm) incubate->read_absorbance analyze_data Analyze Data read_absorbance->analyze_data

Workflow for the colorimetric caspase-4 activity assay.

Conclusion

References

The DNP Quencher in FRET Peptide Substrates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique that allows for the sensitive detection of molecular interactions and conformational changes in real-time. A cornerstone of many FRET-based assays is the internally quenched fluorescent (IQF) peptide substrate, which has become an indispensable tool in the study of proteases and in high-throughput screening for drug discovery.[1] At the heart of these substrates lies a carefully selected donor-acceptor pair, where a fluorophore's emission is suppressed by a nearby quencher. Among the various quenchers available, the 2,4-dinitrophenyl (DNP) group has established itself as a robust and widely used acceptor due to its favorable photophysical properties, cost-effectiveness, and synthetic accessibility.[2][3]

This technical guide provides a comprehensive overview of the DNP quencher in the context of FRET peptide substrates. It will delve into the core principles of FRET, the specific characteristics of DNP as a quencher, its common fluorophore partners, and detailed experimental protocols for the synthesis, purification, and application of these substrates.

Core Principles of FRET and the Role of the DNP Quencher

FRET is a non-radiative energy transfer mechanism between two chromophores: a fluorescent donor and an acceptor (quencher).[3] When in close proximity (typically 10-100 Å), the energy from an excited donor fluorophore is transferred to the acceptor, which then dissipates this energy non-radiatively as heat.[3][4] This process effectively "quenches" the fluorescence of the donor. The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, following an inverse sixth power relationship (1/r⁶), where 'r' is the distance.[3][4]

In a typical FRET peptide substrate designed for protease activity assays, a specific peptide sequence recognized by the target enzyme is synthesized with a donor fluorophore on one side of the cleavage site and the DNP quencher on the other.[3][4] In this intact state, the peptide's conformation holds the donor and DNP in close proximity, resulting in minimal fluorescence. Upon enzymatic cleavage of the peptide bond, the donor and DNP are separated, disrupting FRET and leading to a significant increase in the donor's fluorescence.[1][5] This increase in fluorescence can be monitored in real-time to quantify enzyme activity.[3]

The key principle in designing effective FRET substrates is ensuring that the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor.[1][6] DNP has a broad absorption spectrum, with a maximum around 360-363 nm and a shoulder extending to approximately 500 nm, making it an excellent quencher for a variety of blue and green emitting fluorophores.[1][3]

Advantages of the DNP Quencher

The DNP moiety offers several advantages over other commonly used quenchers like Dabcyl:

  • Cost-Effectiveness: DNP is significantly less expensive than Dabcyl, making it a more practical choice for large-scale applications such as high-throughput screening and the creation of substrate libraries.[2]

  • Small Size: DNP is smaller than the bulky Dabcyl group, which can minimize the risk of unexpected steric interactions with the active site of the enzyme under investigation.[2]

  • Versatility: DNP can be readily incorporated into peptide substrates, often via a lysine residue (Lys(DNP)).[1][7]

Common FRET Pairs with the DNP Quencher

The effectiveness of a FRET assay is highly dependent on the chosen donor-acceptor pair. DNP is compatible with several fluorophores, with the most common and well-characterized pairs summarized below.

Donor FluorophoreAbbreviationExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (ΦF)Förster Distance (R₀) with DNP
(7-Methoxycoumarin-4-yl)acetylMca~325 nm~392 nm~14,500 M⁻¹cm⁻¹ at 325 nm~0.49~36.5 Å
7-amino-4-carbamoylmethylcoumarinACC~355 nm~460 nmNot widely reported~0.861~34.7 Å
2-Aminobenzoyl (Anthraniloyl)Abz~320 nm~420 nmNot widely reportedNot widely reportedNot widely reported
TryptophanTrp~280 nm~360 nmNot widely reportedNot widely reportedNot widely reported

Data compiled from references 5, 9, 18, 19.

The choice of fluorophore depends on the specific application, desired spectral properties, and compatibility with the experimental setup. The Mca/DNP pair is a classic and well-characterized system, while the ACC/DNP pair has been shown to offer higher sensitivity in some assays.[1][3]

Experimental Protocols

The successful application of DNP-quenched FRET peptides relies on robust experimental procedures for their synthesis, purification, and use in enzymatic assays.

Protocol 1: Synthesis of Mca-Dnp Labeled Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide with an N-terminal Mca label and an internal DNP-labeled lysine.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Lys(Dnp)-OH

  • Rink Amide resin (for C-terminal amide) or 2-chlorotrityl resin (for C-terminal carboxylic acid)[3][8]

  • N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HATU)

  • Activator base (e.g., N,N-diisopropylethylamine - DIPEA)

  • 7-methoxycoumarin-4-acetic acid (Mca-OH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the chosen resin in DMF in a reaction vessel for at least 30 minutes.[3]

  • First Amino Acid Loading (for 2-chlorotrityl resin): Dissolve the first Fmoc-protected amino acid in DCM with DIPEA and add to the resin. Agitate for 1-2 hours. Cap the resin with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amine. Wash the resin thoroughly with DMF.[3]

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (or Fmoc-Lys(Dnp)-OH at the desired position) by dissolving it with a coupling agent (e.g., HBTU) and an activator base (e.g., DIPEA) in DMF.[3]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.[3]

    • Confirm complete coupling using a ninhydrin test.

  • Peptide Chain Elongation: Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the sequence.

  • N-terminal Mca Labeling: After the final amino acid has been coupled and its Fmoc group removed, couple Mca-OH to the N-terminal amine using the same coupling procedure as for the amino acids.[3]

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the peptide pellet under vacuum.

Protocol 2: Purification of DNP-Labeled FRET Peptides by RP-HPLC

Materials:

  • Crude lyophilized peptide

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B). Filter the sample to remove any particulates.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Injection and Separation: Inject the dissolved peptide onto the column. Elute the peptide using a linear gradient of increasing Solvent B concentration (e.g., 5% to 65% Solvent B over 30 minutes).[9]

  • Detection: Monitor the elution profile at a suitable wavelength, typically 214 nm for the peptide backbone and a secondary wavelength to detect the DNP group (around 360 nm).

  • Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both wavelengths.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity and mass of the peptide by mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide as a powder.

Protocol 3: Protease Activity Assay Using a DNP-Quenched FRET Substrate

Materials:

  • Purified DNP-quenched FRET peptide substrate

  • Assay buffer (optimal for the specific protease)

  • Purified protease

  • Test compounds (inhibitors or activators) dissolved in a suitable solvent (e.g., DMSO)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve the lyophilized FRET peptide in DMSO to create a high-concentration stock solution (e.g., 1-10 mM). Store at -20°C, protected from light.[3]

    • Prepare a concentrated stock solution of the purified enzyme in a suitable buffer and store at -80°C.[3]

  • Prepare Working Solutions: On the day of the experiment, dilute the substrate and enzyme stock solutions to their final working concentrations in the assay buffer. The optimal concentrations should be determined empirically, but a final substrate concentration near the Michaelis constant (Km) is often a good starting point.

  • Assay Setup:

    • Add assay buffer to the wells of the microplate.

    • Add the test compounds or vehicle control to the appropriate wells.

    • Add the substrate working solution to all wells.

    • Include necessary controls:

      • No-enzyme control: Substrate in assay buffer to measure background fluorescence.[3]

      • No-substrate control: Enzyme in assay buffer to check for intrinsic fluorescence.[3]

      • Positive control: A known inhibitor of the enzyme.[3]

  • Initiate the Reaction: Add the enzyme working solution to the wells to start the reaction.[3]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature. Measure the fluorescence intensity kinetically over a set period (e.g., every minute for 30-60 minutes) at the excitation and emission wavelengths specific to the donor fluorophore.[3][10]

  • Data Analysis:

    • Plot the fluorescence intensity versus time for each well.

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the curve.

    • For inhibitor studies, plot the initial velocity against the inhibitor concentration and fit the data to an appropriate model to determine the IC₅₀ value.

Visualizing FRET Mechanisms and Workflows

FRET Mechanism in a Protease Assay

FRET_Mechanism cluster_0 Intact Substrate (FRET On) cluster_1 Cleaved Substrate (FRET Off) Intact Fluorophore (Donor) Peptide Substrate DNP (Quencher) Intact:f0->Intact:f1 Energy Transfer (Quenching) NoFluorescence Low Fluorescence Protease Protease Intact->Protease Cleavage Cleaved Fluorophore Fragment 1 DNP Fragment 2 Fluorescence High Fluorescence Protease->Cleaved

Caption: FRET mechanism in a protease assay using a DNP-quenched substrate.

Experimental Workflow for a Protease FRET Assay

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock (in DMSO) add_substrate Add Substrate Working Solution prep_substrate->add_substrate prep_enzyme Prepare Enzyme Stock (in Buffer) initiate_reaction Add Enzyme to Initiate prep_enzyme->initiate_reaction prep_plate Prepare 96-well Plate (Assay Buffer, Compounds) prep_plate->add_substrate add_substrate->initiate_reaction read_plate Kinetic Read in Fluorescence Plate Reader initiate_reaction->read_plate plot_data Plot Fluorescence vs. Time read_plate->plot_data calc_velocity Calculate Initial Reaction Velocity plot_data->calc_velocity determine_ic50 Determine IC50 (for inhibitors) calc_velocity->determine_ic50

Caption: A typical experimental workflow for a protease activity assay using a DNP-quenched FRET substrate.

Troubleshooting

While FRET assays with DNP quenchers are generally robust, several issues can arise.

ProblemPossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Incomplete quenching (substrate design issue)- Autofluorescent compounds in the assay- Impure substrate- Re-design peptide to ensure optimal donor-quencher distance.- Pre-screen compounds for fluorescence at the assay wavelengths.[3]- Re-purify the peptide substrate by HPLC.
Low Signal or No Increase in Fluorescence - Inactive enzyme- Incorrect buffer conditions (pH, ionic strength)- Substrate not cleaved by the enzyme- Incorrect excitation/emission wavelengths- Verify enzyme activity with a known substrate.- Optimize assay buffer conditions.- Confirm the peptide sequence is a substrate for the enzyme.- Check the plate reader settings and filter selection.
Inner Filter Effect - High concentrations of substrate or other components absorb excitation or emission light.- Reduce the concentration of the substrate or other absorbing species.- Use a microplate with a shorter path length.
Compound Interference - Test compounds are fluorescent or act as quenchers.- Run controls with the compound in the absence of enzyme to assess its intrinsic fluorescence or quenching properties.[3]

Conclusion

The 2,4-dinitrophenyl (DNP) group remains a highly valuable and practical quencher for the development of FRET peptide substrates. Its favorable spectral properties, small size, and cost-effectiveness make it an excellent choice for a wide range of applications, from fundamental studies of enzyme kinetics to high-throughput screening in drug discovery. By understanding the core principles of FRET, selecting appropriate donor-acceptor pairs, and adhering to meticulous experimental design and execution, researchers can effectively leverage the power of DNP-quenched substrates to advance their scientific investigations.

References

basic properties of Ac-LEVDGWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The peptide Ac-LEVDGWK(Dnp)-NH2 is a specific, likely custom-synthesized molecule for which detailed public data is scarce. This guide has been constructed by analyzing its constituent components and drawing parallels from well-documented, structurally similar compounds. The experimental protocols and data presented are representative and should be adapted and validated for specific experimental contexts.

Core Properties and Function

This compound is a chemically modified heptapeptide. Its structure suggests a primary function as a fluorogenic substrate for detecting the activity of specific cysteine-aspartic proteases known as caspases.

  • Peptide Sequence (LEVD): The core sequence, Leu-Glu-Val-Asp (LEVD), is a recognized cleavage motif for certain caspases. While the DEVD sequence is characteristic for effector caspases-3 and -7, the LEVD sequence is reported to be an optimal tetrapeptide sequence for caspase-4, an inflammatory caspase.[1][2]

  • Fluorophore (W): The Tryptophan (Trp, W) residue within the sequence serves as an intrinsic fluorescent donor.

  • Quencher (Dnp): The 2,4-dinitrophenyl (Dnp) group, conjugated to the lysine (K) side chain, functions as a potent fluorescence quencher.[3][4][5]

  • Terminal Modifications: The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2) to increase stability by preventing degradation by exopeptidases.

The operational principle of this peptide is based on Förster Resonance Energy Transfer (FRET).[6][7][8] In the intact peptide, the close proximity of the Tryptophan donor and the Dnp acceptor allows for non-radiative energy transfer, effectively quenching Tryptophan's natural fluorescence. Upon enzymatic cleavage at the aspartic acid residue by an active caspase, the Tryptophan and Dnp moieties are separated, disrupting FRET and leading to a quantifiable increase in fluorescence.

Summary of Physicochemical Properties

The following table summarizes the known and inferred properties of this compound.

PropertyValueSource/Method
Full Sequence Acetyl-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2-
Molecular Formula C38H53N11O12Calculated
Molecular Weight ~857.94 g/mol Calculated
Probable Target Enzyme Caspase-4Inferred from LEVD sequence[1][2]
Fluorophore (Donor) Tryptophan (W)Intrinsic
Quencher (Acceptor) 2,4-Dinitrophenyl (Dnp)Conjugated
Excitation Wavelength ~280 nmTypical for Tryptophan
Emission Wavelength ~350-360 nmTypical for Tryptophan
Solubility Soluble in DMSO, DMF; poor aqueous solubilityGeneral peptide property
Storage -20°C or lower, desiccatedGeneral peptide property

Mechanism of Action: FRET-Based Detection

The detection of caspase activity using this compound relies on the disruption of FRET upon substrate cleavage.

Caption: FRET mechanism of this compound caspase substrate.

Experimental Protocols

The following is a generalized protocol for measuring caspase activity in cell lysates. This protocol is based on established methods for similar fluorogenic substrates and should be optimized for the specific enzyme and experimental conditions.[9][10]

Reagent Preparation
  • Lysis Buffer (1X): 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT (add fresh). Store at 4°C.

  • Assay Buffer (2X): 40 mM HEPES (pH 7.5), 20% glycerol, 4 mM DTT (add fresh). Store at 4°C.

  • Substrate Stock Solution: Prepare a 10 mM stock of this compound in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C, protected from light.

Cell Lysate Preparation
  • Induce apoptosis in cell culture using the desired method. Include a non-induced control group.

  • Harvest cells (e.g., 1-5 x 106 cells) by centrifugation.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the pellet in 50-100 µL of ice-cold Lysis Buffer.

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

  • Determine protein concentration using a standard method (e.g., Bradford assay).

Caspase Activity Assay
  • Dilute the cell lysate to a final concentration of 1-2 mg/mL in pre-chilled 1X Assay Buffer (prepared by diluting the 2X stock with dH₂O).

  • In a 96-well black microplate, add 50 µL of each cell lysate sample per well.

  • Prepare a working substrate solution by diluting the 10 mM stock to 100 µM in 1X Assay Buffer.

  • Initiate the reaction by adding 50 µL of the 100 µM substrate solution to each well (final substrate concentration: 50 µM).

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Measure the fluorescence intensity (Excitation: ~280 nm, Emission: ~350 nm) at regular intervals (e.g., every 5 minutes) for 1-2 hours.

Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Induce Induce Apoptosis in Cell Culture Harvest Harvest & Wash Cells Induce->Harvest Lyse Lyse Cells on Ice Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Quantify Quantify Protein Clarify->Quantify Plate Plate Lysate in 96-well Plate Quantify->Plate Add_Substrate Add Substrate (this compound) Plate->Add_Substrate Measure Measure Fluorescence (Kinetic Read at 37°C) Add_Substrate->Measure Plot Plot Fluorescence vs. Time Measure->Plot Calculate Calculate Reaction Rate (Slope of Linear Phase) Plot->Calculate

Caption: General experimental workflow for caspase activity measurement.

Representative Kinetic Data

Specific kinetic parameters (Km, kcat) for this compound are not publicly available. The efficiency and specificity of a substrate are best described by these values.[11] The table below presents data for the well-characterized caspase-3 substrate Ac-DEVD-AMC to provide context. Kinetic parameters can vary significantly based on the peptide sequence, the specific caspase, and assay conditions.[12]

SubstrateEnzymeKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Ac-DEVD-AMCCaspase-310N/AN/A[9]
Ac-DEVD-AFCCaspase-311.5363.1 x 106[11]
Ac-DEVD-pNACaspase-3220.73.2 x 104[11]
Ac-DEVD-pNACaspase-71600.042.5 x 102[11]

Note: N/A indicates data was not available in the cited source. AFC (7-amino-4-trifluoromethylcoumarin) and pNA (p-nitroanilide) are alternative reporter groups.

Apoptotic Signaling Context

Caspases are central to the apoptotic process, existing as inactive zymogens that are activated in a proteolytic cascade. This cascade involves initiator caspases (like caspase-8, -9) and executioner caspases (like caspase-3, -7). Inflammatory caspases (like caspase-1, -4, -5) are typically involved in a different form of programmed cell death called pyroptosis. A substrate like this compound would be used to measure the activity of its target caspase within these complex cellular pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNFα) Death_Receptor Death Receptor Death_Ligand->Death_Receptor Pro_Casp8 Pro-caspase-8 Death_Receptor->Pro_Casp8 recruits Casp8 Active Caspase-8 Pro_Casp8->Casp8 activates Mito Mitochondria Casp8->Mito (crosstalk via Bid) Pro_Casp3 Pro-caspase-3/7 Casp8->Pro_Casp3 Stress Cellular Stress (e.g., DNA Damage) Stress->Mito CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Pro_Casp9 Pro-caspase-9 Apaf1->Pro_Casp9 recruits Apoptosome Apoptosome Pro_Casp9->Apoptosome Casp9 Active Caspase-9 Casp9->Pro_Casp3 Apoptosome->Casp9 activates Casp3 Active Caspase-3/7 Pro_Casp3->Casp3 activates Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Simplified overview of major caspase activation pathways in apoptosis.

References

Methodological & Application

Application Notes and Protocols for Ac-LEVDGWK(Dnp)-NH2 Caspase-4 Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, an inflammatory caspase, plays a pivotal role in the innate immune system's response to intracellular pathogens.[1][2] It functions as a direct sensor for cytosolic lipopolysaccharide (LPS), a component of Gram-negative bacteria. Upon binding to LPS, caspase-4 undergoes oligomerization and activation, triggering a pro-inflammatory form of cell death known as pyroptosis through the cleavage of Gasdermin D (GSDMD). This process is central to the non-canonical inflammasome pathway.[3][4][5] The Ac-LEVDGWK(Dnp)-NH2 assay provides a robust method for quantifying caspase-4 activity, which is crucial for studying inflammatory diseases, bacterial infections, and for screening potential therapeutic inhibitors.

This assay utilizes a synthetic peptide substrate, this compound, which contains the caspase-4 recognition sequence "LEVD".[2] The peptide is flanked by a fluorophore and a quencher (Dinitrophenyl, Dnp). In its intact state, the fluorescence of the fluorophore is suppressed by the quencher through Förster Resonance Energy Transfer (FRET). Upon cleavage of the peptide by active caspase-4, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Signaling Pathway

The diagram below illustrates the activation of the non-canonical inflammasome pathway leading to caspase-4 activation and subsequent pyroptosis.

G cluster_0 Cytosol LPS Intracellular LPS Casp4_inactive Pro-Caspase-4 LPS->Casp4_inactive binds & activates Casp4_active Active Caspase-4 Casp4_inactive->Casp4_active oligomerization & autocleavage GSDMD Gasdermin D (GSDMD) Casp4_active->GSDMD cleaves GSDMD_N GSDMD-N Pore Formation GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: Non-canonical inflammasome pathway.

Experimental Protocols

A. Reagent Preparation
  • Assay Buffer: Prepare a buffer containing 20 mM HEPES, 10% glycerol, and 2 mM DTT, adjusted to pH 7.5. Store at 4°C.

  • Cell Lysis Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add protease inhibitors (optional, but recommended if distinguishing from other proteases). Store at 4°C.

  • This compound Substrate: Reconstitute the lyophilized substrate in sterile DMSO to create a 10 mM stock solution. Store in aliquots at -20°C, protected from light. The final working concentration will typically be in the range of 25-50 µM.

  • Positive Control: Recombinant active caspase-4 can be used as a positive control to ensure the assay is working correctly.

  • Negative Control: For inhibitor studies, a known caspase-4 inhibitor (e.g., Ac-LEVD-CHO) can be used as a negative control.

B. Cell Lysate Preparation
  • Culture cells to the desired density and induce apoptosis or the inflammatory response as required by the experimental design. For a negative control, use an equivalent number of untreated cells.

  • Harvest cells by centrifugation at 500 x g for 5 minutes.

  • Wash the cell pellet once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10^6 cells).

  • Incubate the cell suspension on ice for 15-20 minutes.

  • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the cytosolic fraction with active caspases. The protein concentration of the lysate should be determined using a standard method like the Bradford or BCA assay.

C. Caspase-4 Activity Assay

The following protocol is designed for a 96-well plate format.

  • In a black, flat-bottom 96-well plate, add 50 µL of cell lysate per well. Adjust the volume with Cell Lysis Buffer to ensure equal protein concentration across all wells.

  • For each sample, prepare a blank well containing 50 µL of the corresponding cell lysate without the caspase substrate.

  • Prepare a reaction mixture by diluting the 10 mM this compound substrate stock solution in Assay Buffer to a 2X working concentration (e.g., 100 µM for a final concentration of 50 µM).

  • Add 50 µL of the 2X substrate reaction mixture to each well (except the blank wells). Add 50 µL of Assay Buffer without the substrate to the blank wells.

  • Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase activity.

  • Measure the fluorescence intensity using a fluorescence plate reader. The excitation and emission wavelengths will depend on the specific fluorophore attached to the substrate. For a 7-methoxycoumarin (Mca) fluorophore, typical excitation is ~325 nm and emission is ~392 nm.

Data Presentation

The results can be presented as the fold-increase in caspase-4 activity compared to a control.

Sample IDTreatmentProtein Conc. (µg/µL)Fluorescence (RFU)Corrected Fluorescence (RFU - Blank)Fold-Increase vs. Control
1Control2.0150014001.0
2LPS (1 µg/mL)2.0750074005.3
3LPS + Inhibitor2.0180017001.2
..................

Experimental Workflow

The following diagram outlines the major steps in the this compound caspase-4 assay.

G cluster_workflow Experimental Workflow start Induce Inflammatory Response in Cells harvest Harvest and Lyse Cells start->harvest quantify Quantify Protein Concentration harvest->quantify plate Plate Lysates in 96-well Plate quantify->plate add_substrate Add this compound Substrate plate->add_substrate incubate Incubate at 37°C add_substrate->incubate read Measure Fluorescence incubate->read analyze Analyze Data read->analyze

Caption: Workflow for the caspase-4 assay.

References

Application Notes and Protocols for Ac-LEVD-GWK(Dnp)-NH2 in In Vitro Caspase-4 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVD-GWK(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and specific detection of caspase-4 activity in vitro. Caspases, a family of cysteine-aspartic proteases, are central to the execution of apoptosis and inflammation. Caspase-4, in particular, is a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria. This pathway ultimately leads to pyroptosis, a pro-inflammatory form of programmed cell death.

The substrate Ac-LEVD-GWK(Dnp)-NH2 is an N-terminally acetylated peptide containing the caspase-4 recognition sequence, LEVD (Leu-Glu-Val-Asp). This peptide is flanked by a fluorophore and a quencher moiety, enabling the measurement of caspase-4 activity through Fluorescence Resonance Energy Transfer (FRET). In its intact state, the proximity of the quencher, 2,4-Dinitrophenyl (Dnp), to a fluorophore (in this hypothetical case, represented by the tryptophan residue, 'W', which has intrinsic fluorescence, though typically a more robust fluorophore would be used) results in the suppression of the fluorescent signal. Upon cleavage of the peptide by active caspase-4 at the aspartic acid residue, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. This direct relationship between fluorescence intensity and enzyme activity allows for the quantitative analysis of caspase-4 function.

These application notes provide a comprehensive overview of the principles, protocols, and data interpretation for the use of Ac-LEVD-GWK(Dnp)-NH2 in in vitro caspase activity assays.

Principle of the Assay

The in vitro caspase-4 activity assay utilizing Ac-LEVD-GWK(Dnp)-NH2 is based on the principle of FRET.

  • Intact Substrate: The substrate consists of the caspase-4 recognition sequence (LEVD) linked to a fluorophore (e.g., a tryptophan residue or a dedicated fluorophore) and a quencher (Dnp). In the intact peptide, the quencher is in close proximity to the fluorophore, leading to the absorption of the fluorophore's emission energy and a minimal fluorescent signal.

  • Caspase-4 Cleavage: In the presence of active caspase-4, the enzyme recognizes and cleaves the peptide sequence immediately after the aspartate (D) residue.

  • Signal Generation: This cleavage event separates the fluorophore from the quencher. The separation eliminates the quenching effect, resulting in a significant increase in the fluorescence emission of the fluorophore upon excitation.

  • Detection: The increase in fluorescence intensity is directly proportional to the amount of substrate cleaved and, therefore, to the activity of caspase-4 in the sample. The signal can be measured over time using a fluorescence microplate reader or a spectrofluorometer.

Quantitative Data Summary

SubstrateTarget CaspaseKm (μM)kcat (s-1)kcat/Km (M-1s-1)Excitation (nm)Emission (nm)
Ac-LEVD-AFC Caspase-410 - 50Not ReportedNot Reported~400~505
Ac-YVAD-AFC Caspase-1, Caspase-45 - 20Not ReportedNot Reported~400~505
Hypothetical Ac-LEVD-GWK(Dnp)-NH2 Caspase-4To be determinedTo be determinedTo be determined~280 (Trp)~350 (Trp)

Note: The excitation and emission wavelengths for the hypothetical Ac-LEVD-GWK(Dnp)-NH2 are based on the intrinsic fluorescence of tryptophan. In a practical FRET substrate, a more suitable fluorophore with higher quantum yield and distinct spectral properties would be used. The kinetic parameters (Km and kcat) are dependent on the specific enzyme and substrate, as well as the assay conditions.

Experimental Protocols

I. Reagent Preparation

1. Ac-LEVD-GWK(Dnp)-NH2 Substrate Stock Solution (10 mM):

  • Reconstitute the lyophilized substrate in sterile, anhydrous DMSO to a final concentration of 10 mM.

  • Mix thoroughly by vortexing until completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C, protected from light.

2. Assay Buffer (1X):

  • Prepare a 1X assay buffer containing:

    • 50 mM HEPES, pH 7.4

    • 100 mM NaCl

    • 10 mM DTT

    • 1 mM EDTA

    • 10% (v/v) Glycerol

    • 0.1% (w/v) CHAPS

  • Prepare fresh from stock solutions on the day of the experiment, especially the DTT.

3. Recombinant Active Caspase-4 (Positive Control):

  • Reconstitute or dilute recombinant active caspase-4 to a working concentration (e.g., 10 units/µL) in the 1X Assay Buffer. The optimal concentration should be determined empirically.

  • Keep on ice during use.

4. Caspase-4 Inhibitor (Negative Control):

  • Prepare a stock solution of a specific caspase-4 inhibitor (e.g., Z-LEVD-FMK) in DMSO.

  • The final concentration used in the assay should be sufficient to completely inhibit caspase-4 activity (typically in the low micromolar range).

II. In Vitro Caspase-4 Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be scaled as needed.

1. Assay Plate Preparation:

  • On ice, prepare the following reaction mixtures in a 96-well black, flat-bottom plate. It is recommended to perform all reactions in triplicate.

ComponentSample WellsPositive ControlNegative ControlBlank
Cell Lysate/Purified EnzymeX µL-X µL-
Recombinant Caspase-4-X µL--
Caspase-4 Inhibitor--X µL-
1X Assay Bufferto 50 µLto 50 µLto 50 µL100 µL
  • For Cell Lysates: The amount of cell lysate per well typically ranges from 10-50 µg of total protein. The final volume should be brought to 50 µL with 1X Assay Buffer.

  • For Purified Enzyme: The amount of purified or recombinant enzyme should be determined to ensure the reaction remains in the linear range during the measurement period.

  • Negative Control: Pre-incubate the sample with the caspase-4 inhibitor for 15-30 minutes on ice before adding the substrate.

2. Substrate Addition:

  • Prepare a 2X working solution of the Ac-LEVD-GWK(Dnp)-NH2 substrate (e.g., 100 µM) in 1X Assay Buffer.

  • Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final substrate concentration will be 50 µM. The optimal final concentration should be at or near the Km value and may need to be determined empirically.

  • The total reaction volume in each well will be 100 µL.

3. Fluorescence Measurement:

  • Immediately place the 96-well plate into a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes.

  • Use an excitation wavelength appropriate for the fluorophore (e.g., ~280 nm for tryptophan) and an emission wavelength appropriate for the fluorophore (e.g., ~350 nm for tryptophan).

  • For a dedicated FRET pair, use the manufacturer's recommended excitation and emission wavelengths.

4. Data Analysis:

  • Subtract the fluorescence values of the blank wells from all other wells.

  • Plot the fluorescence intensity (Relative Fluorescence Units, RFU) versus time for each sample.

  • The caspase-4 activity is proportional to the slope of the linear portion of this curve (ΔRFU/Δtime).

  • Compare the activity in the sample wells to the positive and negative controls. The fold-increase in caspase activity can be determined by comparing the activity in induced samples to uninduced or control samples.

Signaling Pathway and Experimental Workflow Diagrams

Caspase_Activation_Pathways Major Caspase Activation Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_noncanonical Non-Canonical Inflammasome Pathway Death Receptors (Fas, TNFR) Death Receptors (Fas, TNFR) DISC Formation (FADD, Pro-Caspase-8) DISC Formation (FADD, Pro-Caspase-8) Death Receptors (Fas, TNFR)->DISC Formation (FADD, Pro-Caspase-8) Ligand Binding Caspase-8 (active) Caspase-8 (active) DISC Formation (FADD, Pro-Caspase-8)->Caspase-8 (active) Activation Effector Caspases (Caspase-3, -6, -7) Effector Caspases (Caspase-3, -6, -7) Caspase-8 (active)->Effector Caspases (Caspase-3, -6, -7) Activation Apoptosis Apoptosis Effector Caspases (Caspase-3, -6, -7)->Apoptosis Cleavage of Cellular Substrates Intracellular Stress Intracellular Stress Mitochondrion Mitochondrion Intracellular Stress->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Cytochrome c Release->Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9) Caspase-9 (active) Caspase-9 (active) Apoptosome (Apaf-1, Cytochrome c, Pro-Caspase-9)->Caspase-9 (active) Activation Caspase-9 (active)->Effector Caspases (Caspase-3, -6, -7) Activation Intracellular LPS Intracellular LPS Pro-Caspase-4 Pro-Caspase-4 Intracellular LPS->Pro-Caspase-4 Binds to Caspase-4 (active) Caspase-4 (active) Pro-Caspase-4->Caspase-4 (active) Oligomerization & Activation Gasdermin D Gasdermin D Caspase-4 (active)->Gasdermin D Cleavage Pyroptosis Pyroptosis Gasdermin D->Pyroptosis Pore Formation

Caption: Overview of major caspase activation pathways.

FRET_Assay_Workflow FRET-Based Caspase-4 Assay Workflow Prepare Reagents Prepare Reagents Set up Reactions in 96-well Plate Set up Reactions in 96-well Plate Prepare Reagents->Set up Reactions in 96-well Plate 1. Substrate, Buffer, Enzyme, Inhibitor Add Caspase-4 Substrate Add Caspase-4 Substrate Set up Reactions in 96-well Plate->Add Caspase-4 Substrate 2. Initiate Reaction Measure Fluorescence Measure Fluorescence Add Caspase-4 Substrate->Measure Fluorescence 3. Kinetic Read at 37°C Analyze Data Analyze Data Measure Fluorescence->Analyze Data 4. Calculate Activity (Slope)

Caption: Experimental workflow for the FRET-based caspase-4 assay.

Caption: FRET mechanism for caspase-4 activity detection.

Measuring Caspase-4 Activity with Ac-LEVDGWK(Dnp)-NH2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the inflammatory caspase family, plays a crucial role in the innate immune response. It functions as a direct sensor of intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria, triggering the non-canonical inflammasome pathway. This activation leads to pyroptosis, a pro-inflammatory form of cell death, and the maturation of pro-inflammatory cytokines. Given its central role in inflammation and sepsis, the accurate measurement of caspase-4 activity is vital for research and the development of novel therapeutics.

This document provides detailed application notes and protocols for measuring caspase-4 activity using the novel fluorogenic substrate, Ac-LEVDGWK(Dnp)-NH2. This substrate is designed based on the preferred cleavage sequence of caspase-4 (LEVD) and operates on the principle of Förster Resonance Energy Transfer (FRET).

Principle of the Assay

The this compound substrate incorporates a fluorophore and a quencher moiety. In the intact peptide, the proximity of the quencher (Dnp) to the fluorophore (likely a Methoxycoumarin derivative, Mca) results in the suppression of fluorescence. Upon cleavage of the peptide by active caspase-4 at the aspartate residue within the LEVD sequence, the fluorophore and quencher are separated. This separation relieves the quenching effect, leading to a measurable increase in fluorescence intensity. The rate of fluorescence increase is directly proportional to the caspase-4 activity in the sample.

Signaling Pathway of Caspase-4 Activation

Caspase-4 is a key initiator of the non-canonical inflammasome pathway. This pathway is activated by the presence of LPS in the cytoplasm of immune cells.

Caspase4_Activation_Pathway LPS Intracellular LPS Caspase4_pro Pro-Caspase-4 LPS->Caspase4_pro Direct Binding Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD Cleavage NLRP3 NLRP3 Inflammasome Activation Caspase4_active->NLRP3 GSDMD_N GSDMD-N Terminal Fragment GSDMD->GSDMD_N Pore Pore Formation in Plasma Membrane GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b Mature IL-1β Pore->IL1b Release Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Cleavage Caspase1_pro Pro-Caspase-1 NLRP3->Caspase1_pro Caspase1_active Active Caspase-1 Caspase1_pro->Caspase1_active Caspase1_active->Pro_IL1b Experimental_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_data Data Acquisition & Analysis Induce Induce Caspase-4 Activation (e.g., LPS transfection) Harvest Harvest Cells Induce->Harvest Lyse Lyse Cells in Chilled Lysis Buffer Harvest->Lyse Centrifuge Centrifuge to Pellet Debris Lyse->Centrifuge Supernatant Collect Supernatant (Cell Lysate) Centrifuge->Supernatant Prepare_Reaction Prepare Reaction Mix: - Cell Lysate - Assay Buffer - this compound Supernatant->Prepare_Reaction Incubate Incubate at 37°C Prepare_Reaction->Incubate Measure Measure Fluorescence (e.g., Ex/Em = 328/420 nm) Incubate->Measure Analyze Calculate Caspase-4 Activity Measure->Analyze

Application Notes and Protocols for Ac-LEVDGWK(Dnp)-NH2 in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVDGWK(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and real-time detection of caspase-3 and caspase-7 activity in live cells. Caspases, a family of cysteine proteases, are central to the execution of apoptosis, or programmed cell death. The activation of effector caspases like caspase-3 and caspase-7 is a hallmark of this process. This peptide substrate provides a valuable tool for studying apoptosis in various contexts, including cancer research, neurodegenerative disease studies, and drug discovery.

The substrate consists of a specific amino acid sequence, LEVD, which is recognized and cleaved by caspase-3 and caspase-7.[1][2] The peptide also contains a tryptophan (W) residue, which acts as an intrinsic fluorophore, and a 2,4-dinitrophenyl (Dnp) group attached to the lysine (K) residue. In the intact peptide, the Dnp group efficiently quenches the fluorescence of the tryptophan.[3][4] Upon cleavage by an active caspase, the tryptophan-containing fragment is liberated from the Dnp quencher, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored using fluorescence microscopy or a plate reader to quantify caspase activity in real-time within living cells.

Mechanism of Action

The mechanism of this compound relies on the principle of Förster Resonance Energy Transfer (FRET) or contact quenching. The tryptophan residue serves as the fluorescent donor, and the Dnp group acts as the quencher. In the intact substrate, the close proximity of the Dnp to the tryptophan results in the quenching of the tryptophan's fluorescence emission. When an active caspase-3 or caspase-7 cleaves the peptide at the aspartic acid residue within the LEVD sequence, the tryptophan-containing fragment is released. This separation eliminates the quenching effect, leading to a detectable increase in fluorescence.

cluster_0 Intact Substrate (Non-fluorescent) cluster_1 Cleaved Substrate (Fluorescent) This compound This compound Tryptophan Tryptophan (Fluorophore) This compound->Tryptophan contains Dnp Dnp (Quencher) This compound->Dnp contains Active Caspase-3/7 Active Caspase-3/7 This compound->Active Caspase-3/7 Cleavage Tryptophan->Dnp Quenching Ac-LEVDG Ac-LEVDG Fluorescence Fluorescence Ac-LEVDG->Fluorescence WK(Dnp)-NH2 WK(Dnp)-NH2 Active Caspase-3/7->Ac-LEVDG Active Caspase-3/7->WK(Dnp)-NH2

Mechanism of this compound activation.

Quantitative Data Summary

ParameterRecommended Value/RangeNotes
Excitation Wavelength ~280 nmOptimal for tryptophan excitation.
Emission Wavelength ~350-360 nmExpected emission maximum for unquenched tryptophan.[3]
Working Concentration 1-10 µMA starting concentration of 5 µM is recommended for initial experiments.
Incubation Time 30-60 minutesThis should be optimized based on the kinetics of apoptosis induction.
Signal-to-Background Ratio > 5-foldExpected increase in fluorescence upon caspase activation.
Photostability ModerateTryptophan is susceptible to photobleaching; minimize light exposure.

Experimental Protocols

Materials
  • This compound substrate

  • Dimethyl sulfoxide (DMSO, sterile)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)

  • Cells of interest

  • Apoptosis-inducing agent (e.g., staurosporine, etoposide, or TRAIL)

  • Positive control cells (e.g., cells treated with a known apoptosis inducer)

  • Negative control cells (e.g., untreated cells or cells treated with a vehicle)

  • Fluorescence microscope with appropriate filters for UV excitation and blue emission

  • or a fluorescence plate reader

Preparation of Reagents
  • This compound Stock Solution (10 mM):

    • Dissolve the required amount of this compound in sterile DMSO to make a 10 mM stock solution.

    • For example, if the molecular weight is 1000 g/mol , dissolve 1 mg in 100 µL of DMSO.

    • Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Solution (e.g., 2X concentration for a final concentration of 5 µM):

    • Dilute the 10 mM stock solution in pre-warmed (37°C) live-cell imaging medium to the desired 2X working concentration.

    • For a final concentration of 5 µM, prepare a 10 µM working solution. For example, add 1 µL of 10 mM stock solution to 999 µL of imaging medium.

    • Prepare this solution fresh before each experiment.

Live-Cell Imaging Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.

A 1. Seed Cells B 2. Induce Apoptosis A->B C 3. Prepare Working Solution B->C D 4. Incubate with Substrate C->D E 5. Image Cells D->E F 6. Analyze Data E->F

Experimental workflow for live-cell imaging.
  • Cell Seeding:

    • Seed cells in a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides, or microplates) at a density that will result in 50-70% confluency at the time of imaging.

    • Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Induction of Apoptosis:

    • Treat cells with the desired apoptosis-inducing agent at a predetermined concentration and for a specific duration.

    • Include appropriate controls:

      • Positive Control: Treat cells with a known potent apoptosis inducer (e.g., 1 µM staurosporine for 3-6 hours).

      • Negative Control: Treat cells with the vehicle used for the apoptosis-inducing agent (e.g., DMSO).

      • Unstained Control: Cells treated with the apoptosis inducer but without the this compound substrate to assess background fluorescence.

  • Substrate Loading:

    • After the apoptosis induction period, gently remove the culture medium from the cells.

    • Wash the cells once with pre-warmed live-cell imaging medium.

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Imaging:

    • After incubation, you can image the cells directly in the substrate-containing medium or gently wash the cells once with pre-warmed imaging medium to remove excess substrate.

    • Image the cells using a fluorescence microscope equipped with a UV excitation filter (e.g., ~280 nm) and a blue emission filter (e.g., ~350 nm).

    • Acquire images from multiple fields of view for each condition. For time-lapse imaging, ensure the imaging interval and exposure time are optimized to minimize phototoxicity and photobleaching.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the average fluorescence intensity per field of view using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

    • Compare the fluorescence intensity of the treated cells to the negative and positive controls.

    • The increase in fluorescence intensity is proportional to the level of caspase-3/7 activity.

Signaling Pathway

This compound is a tool to measure the activity of effector caspases, which are downstream components of both the intrinsic and extrinsic apoptotic pathways.

cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway cluster_2 Probe Detection Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Mitochondrial Stress Mitochondrial Stress Cytochrome c Cytochrome c Mitochondrial Stress->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis Execution This compound This compound Caspase-3/7->this compound Cleavage Fluorescent Signal Fluorescent Signal This compound->Fluorescent Signal

Simplified apoptotic signaling pathways.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence - Substrate concentration is too high.- Incomplete removal of excess substrate.- Autofluorescence of cells or medium.- Titrate the substrate concentration to find the optimal balance between signal and background.- Perform an additional wash step after substrate incubation.- Use a phenol red-free imaging medium and acquire images of unstained cells to determine the level of autofluorescence.
No or weak signal in positive controls - Inefficient apoptosis induction.- Substrate is not cell-permeable enough.- Incorrect filter set for imaging.- Confirm apoptosis induction using an alternative method (e.g., Annexin V staining).- Increase the incubation time with the substrate or try a gentle permeabilization method (though this may compromise cell viability).- Ensure the excitation and emission filters are appropriate for tryptophan fluorescence.
Phototoxicity or photobleaching - Excessive light exposure.- Reduce the excitation light intensity.- Decrease the exposure time.- Reduce the frequency of image acquisition in time-lapse experiments.

Conclusion

This compound is a valuable fluorogenic substrate for the real-time monitoring of caspase-3 and caspase-7 activity in live cells. The protocols and information provided here serve as a comprehensive guide for researchers to effectively utilize this tool in their studies of apoptosis. As with any assay, optimization of the experimental conditions for the specific cell type and instrumentation is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Ac-LEVDGWK(Dnp)-NH2 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-LEVDGWK(Dnp)-NH2 is a highly specific and sensitive fluorogenic substrate designed for the measurement of caspase-3 activity. This substrate is particularly well-suited for high-throughput screening (HTS) applications aimed at the discovery of novel caspase-3 inhibitors. The peptide sequence LEVD is derived from the cleavage site of PARP, a key substrate of caspase-3, ensuring high specificity. The substrate incorporates a (7-Methoxycoumarin-4-yl)acetyl (Mca) fluorescent group and a 2,4-Dinitrophenyl (Dnp) quenching group. In its intact state, the proximity of the Dnp quencher to the Mca fluorophore results in efficient quenching of fluorescence via Förster Resonance Energy Transfer (FRET). Upon cleavage by active caspase-3 between the aspartic acid (D) and glycine (G) residues, the Mca fluorophore is spatially separated from the Dnp quencher, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescent signal provides a direct measure of caspase-3 enzymatic activity.

Principle of the Assay

The this compound substrate-based assay is a homogenous, continuous kinetic assay. The fundamental principle lies in the FRET between the Mca donor and the Dnp acceptor.

  • Intact Substrate: The Mca fluorophore and Dnp quencher are in close proximity. When the Mca group is excited, the energy is non-radiatively transferred to the Dnp group, resulting in minimal fluorescence emission.

  • Enzymatic Cleavage: Active caspase-3 recognizes and cleaves the peptide sequence.

  • Signal Generation: The cleavage event separates the Mca fluorophore from the Dnp quencher, disrupting FRET. Excitation of the liberated Mca fluorophore now results in a strong fluorescent signal, which can be detected with a fluorescence plate reader. The rate of increase in fluorescence is directly proportional to the caspase-3 activity.

Data Presentation

Substrate and Assay Characteristics
ParameterValueReference
Substrate This compound
Enzyme Caspase-3
FRET Pair Mca (donor) / Dnp (quencher)
Excitation Wavelength (λex) ~325 nm[1]
Emission Wavelength (λem) ~392 nm[1]
Recommended Solvent DMSO
Assay Format 96-well or 384-well microplate
Assay Type Continuous Kinetic, Fluorometric
Recommended Reagent Concentrations for HTS
ReagentRecommended Starting ConcentrationNotes
This compound10-50 µMOptimal concentration should be determined empirically by performing a substrate titration to determine the Km value.
Recombinant Human Caspase-31-10 nMThe optimal enzyme concentration will depend on the desired assay window and should be determined experimentally.
Test Compounds10 µM (initial screen)Final DMSO concentration should be kept below 1% to minimize solvent effects.
Assay BufferSee ProtocolA buffer containing a reducing agent like DTT is crucial for caspase activity.
Quality Control Parameters for HTS
ParameterAcceptance CriteriaDescription
Z'-Factor > 0.5A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][3][4][5][6]
Signal-to-Background (S/B) Ratio > 3A higher S/B ratio indicates a larger assay window.
Coefficient of Variation (%CV) < 10%Indicates the precision of the assay.

Experimental Protocols

I. Determination of Optimal Substrate Concentration (Km)

Objective: To determine the Michaelis-Menten constant (Km) of this compound for caspase-3 to establish the optimal substrate concentration for inhibitor screening.

Materials:

  • This compound

  • Recombinant Human Caspase-3

  • Assay Buffer (e.g., 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2)

  • DMSO

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a 2X working solution of recombinant caspase-3 in assay buffer.

  • Prepare a series of 2X substrate concentrations ranging from 0.1 µM to 100 µM in assay buffer.

  • Add 50 µL of each 2X substrate concentration to multiple wells of the microplate.

  • Initiate the reaction by adding 50 µL of the 2X caspase-3 solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).

  • Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (λex = ~325 nm, λem = ~392 nm).

  • Calculate the initial reaction velocity (V₀) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time plot.

  • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km value. For HTS, a substrate concentration equal to or slightly below the Km is often used.

II. High-Throughput Screening Protocol for Caspase-3 Inhibitors

Objective: To screen a compound library for inhibitors of caspase-3 activity.

Materials:

  • This compound

  • Recombinant Human Caspase-3

  • Assay Buffer

  • Test compound library dissolved in DMSO

  • Positive Control (e.g., Ac-DEVD-CHO, a known caspase-3 inhibitor)

  • Negative Control (DMSO)

  • Black, flat-bottom 96-well or 384-well microplates

  • Fluorescence plate reader

  • Automated liquid handling systems (recommended)

Procedure:

  • Plate Layout: Design the plate map to include wells for test compounds, positive controls (enzyme + inhibitor), and negative controls (enzyme + DMSO).

  • Compound Dispensing: Dispense 1 µL of each test compound, positive control, or negative control into the appropriate wells of the microplate.

  • Enzyme Addition: Add 50 µL of a 2X working solution of caspase-3 in assay buffer to all wells.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 50 µL of a 2X working solution of this compound in assay buffer to all wells.

  • Fluorescence Measurement: Immediately transfer the plate to a fluorescence plate reader and measure the kinetic increase in fluorescence over 30-60 minutes at λex = ~325 nm and λem = ~392 nm.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Calculate the percent inhibition for each test compound relative to the negative controls.

    • Calculate the Z'-factor for the plate to assess assay quality using the positive and negative control wells. The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.

Visualizations

cluster_pathway Apoptotic Signaling Pathway Leading to Caspase-3 Activation Apoptotic_Signal Apoptotic Signal (e.g., DNA damage, growth factor withdrawal) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Signal->Initiator_Caspases activates Effector_Caspase Effector Caspase-3 (Inactive Procaspase-3) Initiator_Caspases->Effector_Caspase cleaves and activates Active_Caspase_3 Active Caspase-3 Substrate_Cleavage Cleavage of Cellular Substrates (e.g., PARP) Active_Caspase_3->Substrate_Cleavage executes Apoptosis Apoptosis Substrate_Cleavage->Apoptosis

Caption: Caspase-3 activation pathway in apoptosis.

cluster_workflow HTS Workflow for Caspase-3 Inhibitor Screening Start Start Dispense_Compounds Dispense Compounds & Controls to Plate Start->Dispense_Compounds Add_Enzyme Add Caspase-3 (2X solution) Dispense_Compounds->Add_Enzyme Incubate Incubate (15-30 min) Add_Enzyme->Incubate Add_Substrate Add this compound (2X solution) Incubate->Add_Substrate Read_Plate Kinetic Fluorescence Reading (λex=325nm, λem=392nm) Add_Substrate->Read_Plate Data_Analysis Data Analysis (% Inhibition, Z'-Factor) Read_Plate->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

Caption: HTS experimental workflow.

cluster_logic Logical Relationship of FRET-Based Caspase-3 Assay Intact_Substrate Intact Substrate Ac-LEVD-GWK(Dnp)-NH2 (Mca & Dnp in proximity) Cleavage Cleavage Event Intact_Substrate->Cleavage cleaved by Excitation Excitation at ~325 nm Intact_Substrate->Excitation Caspase_3 Active Caspase-3 Caspase_3->Cleavage Separated_Fragments Separated Fragments (Mca and Dnp are distant) Cleavage->Separated_Fragments Separated_Fragments->Excitation FRET FRET Occurs (Energy Transfer) Excitation->FRET Fluorescence Fluorescence at ~392 nm Excitation->Fluorescence results in No_Fluorescence Quenched Signal (Low Fluorescence) FRET->No_Fluorescence

Caption: FRET mechanism of the caspase-3 assay.

References

Applications of LEVD-Based Caspase Substrates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the utilization of LEVD-based caspase substrates. These tools are instrumental in the investigation of cellular processes such as inflammation and apoptosis, with a particular focus on the activity of caspase-4. The information herein is intended to guide researchers in designing and executing experiments for enzyme activity measurement, inhibitor screening, and cellular analysis.

Introduction to LEVD-Based Caspase Substrates

Caspases, a family of cysteine-aspartic proteases, are central regulators of programmed cell death and inflammation. The tetrapeptide sequence Leu-Glu-Val-Asp (LEVD) is recognized and cleaved by specific caspases, most notably caspase-4. This specific recognition has been harnessed to develop sensitive tools for monitoring caspase activity. LEVD-based substrates are synthetic molecules that, upon cleavage by a caspase, generate a detectable signal, which can be either colorimetric or fluorescent.

The two most common types of LEVD-based substrates are:

  • Ac-LEVD-pNA (Acetyl-Leu-Glu-Val-Asp-p-nitroanilide): A colorimetric substrate. Cleavage by caspase-4 releases p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[1][2]

  • Ac-LEVD-AFC (Acetyl-Leu-Glu-Val-Asp-7-amino-4-trifluoromethylcoumarin): A fluorometric substrate. Cleavage releases the fluorophore 7-amino-4-trifluoromethylcoumarin (AFC), which emits a green-yellow fluorescence upon excitation with blue light (Ex/Em = ~400 nm/~505 nm).[3]

While LEVD is a recognized substrate for caspase-4, it is crucial to note that there is significant cross-reactivity with other caspases.[4] Therefore, data obtained using these substrates in complex biological samples like cell lysates should be interpreted with caution, and ideally, supplemented with more specific methods like immunoblotting for cleaved caspase-4 or the use of specific inhibitors.

Core Applications

The primary applications of LEVD-based caspase substrates revolve around the detection and quantification of caspase-4 activity. These applications are critical in various fields of biological research and drug discovery.

1. In Vitro Caspase-4 Activity Assays: The most direct application is the measurement of caspase-4 activity in purified enzyme preparations or cell lysates. This is fundamental for biochemical characterization of the enzyme and for assessing its activation in response to various stimuli.

2. High-Throughput Screening (HTS) for Caspase-4 Inhibitors: The straightforward nature of assays using LEVD-based substrates makes them highly amenable to high-throughput screening of small molecule libraries to identify potential caspase-4 inhibitors.[5] Such compounds are valuable as research tools and may have therapeutic potential in inflammatory diseases and certain cancers.

3. Detection of Apoptosis and Pyroptosis: Caspase-4 is a key player in the non-canonical inflammasome pathway, which leads to a pro-inflammatory form of cell death called pyroptosis.[5] LEVD-based substrates can be used to monitor the activation of caspase-4 during this process. Furthermore, as there is crosstalk between pyroptosis and apoptosis signaling pathways, these substrates can be valuable tools in dissecting the molecular mechanisms of cell death.[6][7]

4. Live-Cell Imaging and Flow Cytometry: Specialized LEVD-based substrates have been developed for the detection of caspase-4 activity in living cells.[8][9] These probes are cell-permeable and become fluorescent upon cleavage. This enables the analysis of caspase-4 activation at the single-cell level using techniques like fluorescence microscopy and flow cytometry, providing dynamic information about cellular responses.[10]

Data Presentation: Substrate Characteristics

A critical aspect of utilizing enzyme substrates is understanding their kinetic parameters and specificity. While precise, universally agreed-upon kinetic constants for LEVD-based substrates with caspase-4 are not consistently reported across the literature, the following tables summarize the key characteristics and highlight the known cross-reactivity.

Table 1: Properties of Common LEVD-Based Caspase Substrates

SubstrateReporter GroupDetection MethodExcitation (nm)Emission (nm)
Ac-LEVD-pNAp-nitroanilide (pNA)Colorimetric (Absorbance)405N/A
Ac-LEVD-AFC7-amino-4-trifluoromethylcoumarin (AFC)Fluorometric (Fluorescence)~400~505

Table 2: Caspase Specificity Profile for LEVD-Containing Peptide Substrates

CaspaseLEVD Recognition and CleavageNotes on Cross-Reactivity
Caspase-1ModerateShares substrate preference with caspase-4.
Caspase-2LowGenerally does not prefer LEVD.
Caspase-3Low to ModerateCan cleave LEVD, especially at high concentrations.
Caspase-4 High Primary target for LEVD-based substrates.
Caspase-5HighSimilar substrate preference to caspase-4.
Caspase-6LowGenerally does not prefer LEVD.
Caspase-7Low to ModerateCan cleave LEVD.
Caspase-8LowGenerally does not prefer LEVD.
Caspase-9LowGenerally does not prefer LEVD.
Caspase-10LowGenerally does not prefer LEVD.

Note: The information in Table 2 is a qualitative summary based on available literature. The degree of cleavage can be influenced by assay conditions and the specific protein context.

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the application of LEVD-based substrates, the following diagrams illustrate the relevant signaling pathway and a general experimental workflow.

Caspase4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane cluster_downstream Downstream Effects LPS_out LPS (Gram-negative bacteria) LPS_in Intracellular LPS LPS_out->LPS_in Internalization pro_caspase4 Pro-caspase-4 LPS_in->pro_caspase4 Direct Binding & Activation caspase4 Active Caspase-4 pro_caspase4->caspase4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) caspase4->GSDMD Cleavage pro_IL18 Pro-IL-18 caspase4->pro_IL18 Cleavage pro_caspase37 Pro-caspase-3/7 caspase4->pro_caspase37 Crosstalk: Cleavage & Activation GSDMD_N GSDMD N-terminal fragment GSDMD->GSDMD_N pore GSDMD Pore Formation GSDMD_N->pore Insertion into membrane IL18 Mature IL-18 pro_IL18->IL18 inflammation Inflammation IL18->inflammation caspase37 Active Caspase-3/7 pro_caspase37->caspase37 apoptosis Apoptosis caspase37->apoptosis pyroptosis Pyroptosis (Lytic Cell Death) pore->pyroptosis pyroptosis->inflammation

Caspase-4 Non-Canonical Inflammasome Pathway

Experimental_Workflow cluster_fluorometric Fluorometric cluster_colorimetric Colorimetric start Start: Experimental Question (e.g., Does my compound inhibit caspase-4?) treatment Cell Culture & Treatment (e.g., Induce pyroptosis, apply inhibitor) start->treatment harvest Cell Lysis / Preparation treatment->harvest assay_setup Assay Setup (Cell lysate + Buffer + Substrate) harvest->assay_setup incubation Incubation (e.g., 37°C for 1-2 hours) assay_setup->incubation detection Signal Detection incubation->detection fluorometer Fluorometer (Ex/Em ~400/505 nm) detection->fluorometer Ac-LEVD-AFC spectrophotometer Spectrophotometer (405 nm) detection->spectrophotometer Ac-LEVD-pNA data_analysis Data Analysis (e.g., Calculate % inhibition, fold change) conclusion Conclusion (e.g., Compound X is a potent caspase-4 inhibitor) data_analysis->conclusion fluorometer->data_analysis spectrophotometer->data_analysis

References

Application Notes and Protocols for Ac-LEVD-GWK(Dnp)-NH2 in Apoptosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-4, a member of the caspase family of cysteine proteases, plays a significant role in both apoptosis and inflammation.[1][2][3] Unlike initiator and executioner caspases in the classical apoptotic pathways, caspase-4 is primarily associated with apoptosis induced by endoplasmic reticulum (ER) stress.[1][2] It is also a key mediator of the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to a form of inflammatory cell death called pyroptosis.[3][4][5]

The peptide Ac-LEVD-GWK(Dnp)-NH2 is a fluorogenic substrate designed for the sensitive and specific detection of caspase-4 activity. Its design is based on the preferred cleavage sequence of caspase-4, which is LEVD.[6][7] The substrate consists of the LEVD tetrapeptide sequence flanked by an N-terminal acetyl group and a C-terminal fluorescent reporter system. In its intact form, the fluorescence of a fluorophore (presumed to be attached to the N-terminus or another part of the peptide) is quenched by the dinitrophenyl (Dnp) group. Upon cleavage by active caspase-4 at the aspartate residue, the fluorophore and quencher are separated, resulting in a quantifiable increase in fluorescence. This allows for the direct measurement of caspase-4 activity in cell lysates and purified enzyme preparations.

Product Information: Ac-LEVD-GWK(Dnp)-NH2

FeatureDescription
Product Name Ac-LEVD-GWK(Dnp)-NH2
Target Enzyme Caspase-4
Sequence Ac-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2
Principle FRET (Förster Resonance Energy Transfer) based fluorogenic substrate. Cleavage at the Asp residue separates a fluorophore from the Dnp quencher, leading to an increase in fluorescence.
Application In vitro measurement of caspase-4 activity in cell lysates and purified systems. High-throughput screening of caspase-4 inhibitors.
Storage Store at -20°C, protected from light.

Quantitative Data: Caspase-4 Inhibitors

The following table summarizes the inhibitory constants (IC50) for several known caspase-4 inhibitors. This data is useful for comparative studies and for validating the inhibition of caspase-4 activity in experimental setups.

InhibitorTarget(s)IC50 ValueNotes
Ac-LEVD-CHOCaspase-4Not specified, but used at 10-30 µM for effective inhibition.[8]A reversible inhibitor of caspase-4.[7]
Z-LEVD-FMKCaspase-4Not specified, but effectively blocks ER stress-induced apoptosis.[9]A cell-permeable, irreversible inhibitor of caspase-4.[2][9]
VRT-043198Caspase-1, Caspase-40.6 nM (Ki)A potent and selective inhibitor.[9]
Ac-FLTD-CMKCaspase-1, -4, -5, -111.49 µMA specific inhibitor of inflammatory caspases.[9]
FenbufenCaspase-1, -3, -4, -5, -9Not specifiedA non-steroidal anti-inflammatory drug (NSAID) with caspase inhibitory activity.[9]
Ac-LESD-CMKCaspase-4~30 µMWeakly inhibits caspase-4.[10]

Signaling Pathways Involving Caspase-4

A. ER Stress-Induced Apoptosis Pathway

Endoplasmic reticulum stress triggers a signaling cascade that leads to the activation of caspase-4, which in turn activates downstream executioner caspases, culminating in apoptosis.[1][2]

ER_Stress_Apoptosis cluster_ER Endoplasmic Reticulum ER_Stress ER Stress (e.g., unfolded proteins) Pro_Casp4 Pro-caspase-4 ER_Stress->Pro_Casp4 Casp4 Active Caspase-4 Pro_Casp4->Casp4 Activation Pro_Casp9 Pro-caspase-9 Casp4->Pro_Casp9 Cleavage Casp9 Active Caspase-9 Pro_Casp9->Casp9 Activation Pro_Casp3 Pro-caspase-3 Casp9->Pro_Casp3 Cleavage Casp3 Active Caspase-3 Pro_Casp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis

Caption: Caspase-4 activation in ER stress-induced apoptosis.

B. Non-Canonical Inflammasome Pathway

Intracellular LPS is directly sensed by caspase-4, leading to its activation and the subsequent cleavage of Gasdermin D (GSDMD). This triggers pyroptosis and the maturation of pro-inflammatory cytokines.[3][5]

Non_Canonical_Inflammasome LPS Intracellular LPS Pro_Casp4 Pro-caspase-4 LPS->Pro_Casp4 Binding & Oligomerization Casp4 Active Caspase-4 Pro_Casp4->Casp4 Activation GSDMD Gasdermin D (GSDMD) Casp4->GSDMD Cleavage Pro_IL1b Pro-IL-1β Casp4->Pro_IL1b Indirect Activation (via Caspase-1) GSDMD_N GSDMD-N GSDMD->GSDMD_N Pore Pore Formation in Membrane GSDMD_N->Pore Pyroptosis Pyroptosis Pore->Pyroptosis IL1b Mature IL-1β (Released) Pore->IL1b Release Pro_IL1b->IL1b

Caption: Caspase-4 in the non-canonical inflammasome pathway.

Experimental Protocols

A. Protocol for Caspase-4 Activity Assay in Cell Lysates

This protocol provides a method for measuring caspase-4 activity in cell lysates using the fluorogenic substrate Ac-LEVD-GWK(Dnp)-NH2. The principle is similar to assays using Ac-LEVD-AFC.[11][12]

Materials:

  • Cells to be assayed

  • Inducing agent (e.g., tunicamycin for ER stress)

  • Ac-LEVD-GWK(Dnp)-NH2 substrate

  • Caspase-4 inhibitor (e.g., Ac-LEVD-CHO) for negative control[7][8]

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a density of 1-2 x 10^6 cells/well in a 6-well plate.

    • Induce apoptosis by treating cells with the desired agent for the appropriate time. Include an untreated control group.

  • Preparation of Cell Lysate:

    • Collect both adherent and floating cells and centrifuge at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet with ice-cold PBS.

    • Resuspend the pellet in 50-100 µL of ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Protein Concentration Measurement:

    • Determine the protein concentration of each lysate using a standard method (e.g., Bradford or BCA assay).

  • Caspase-4 Activity Assay:

    • Dilute the cell lysates to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.

    • Add 50 µL of cell lysate (containing 50-100 µg of protein) to each well of a 96-well black microplate.

    • For the negative control, pre-incubate a lysate sample with 1 µL of a 10 mM stock of Ac-LEVD-CHO for 10 minutes at room temperature.

    • Prepare the reaction mix: For each reaction, mix 50 µL of 2X Reaction Buffer with 1-2 µL of Ac-LEVD-GWK(Dnp)-NH2 substrate (final concentration of 50 µM is recommended, but should be optimized).

    • Add 50 µL of the reaction mix to each well containing the cell lysate.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement of Fluorescence:

    • Measure the fluorescence using a fluorometric plate reader at the appropriate excitation and emission wavelengths for the fluorophore used in the substrate.

    • The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the treated samples to the untreated control.

B. Protocol for High-Throughput Screening of Caspase-4 Inhibitors

This protocol is adapted for screening potential inhibitors of purified recombinant caspase-4.

Materials:

  • Purified active recombinant caspase-4

  • Ac-LEVD-GWK(Dnp)-NH2 substrate

  • Test compounds (potential inhibitors)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10% glycerol, 10 mM DTT, 1 mM EDTA)

  • 96-well or 384-well black microplate

  • Fluorometric plate reader

Procedure:

  • Preparation of Reagents:

    • Dilute the purified active caspase-4 in Assay Buffer to the desired concentration (to be determined empirically, should give a linear reaction rate for at least 60 minutes).

    • Dilute the Ac-LEVD-GWK(Dnp)-NH2 substrate in Assay Buffer to a 2X working concentration (e.g., 100 µM).

    • Prepare serial dilutions of the test compounds in Assay Buffer.

  • Assay Procedure:

    • Add 25 µL of the diluted caspase-4 enzyme solution to each well of the microplate.

    • Add 25 µL of the test compound dilutions to the wells. Include wells with buffer only (positive control) and a known inhibitor (negative control).

    • Incubate for 15-30 minutes at room temperature to allow the inhibitors to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the 2X substrate solution to all wells.

  • Measurement and Analysis:

    • Immediately measure the fluorescence intensity over time (kinetic mode) or at a fixed endpoint after incubation for 30-60 minutes at 37°C.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the general workflow for a cell-based caspase-4 activity assay.

Caspase4_Workflow Start Start Cell_Culture 1. Cell Culture & Treatment (Induce Apoptosis) Start->Cell_Culture Cell_Harvest 2. Harvest Cells Cell_Culture->Cell_Harvest Lysis 3. Cell Lysis & Protein Quantification Cell_Harvest->Lysis Assay_Setup 4. Set up Assay in 96-well Plate (Lysate + Substrate + Buffer) Lysis->Assay_Setup Incubation 5. Incubate at 37°C Assay_Setup->Incubation Measurement 6. Measure Fluorescence Incubation->Measurement Analysis 7. Data Analysis (Fold change, IC50, etc.) Measurement->Analysis End End Analysis->End

Caption: Workflow for cell-based caspase-4 activity assay.

References

Application Notes and Protocols for Studying Pyroptosis with Ac-LEVD-GWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by inflammatory caspases. It plays a critical role in the host defense against pathogens and in the pathogenesis of various inflammatory diseases. A key pathway in pyroptosis is the non-canonical inflammasome pathway, which is mediated by caspase-4 and caspase-5 in humans and caspase-11 in mice. The activation of these caspases by intracellular lipopolysaccharide (LPS) leads to the cleavage of Gasdermin D (GSDMD), resulting in the formation of pores in the plasma membrane, cell lysis, and the release of pro-inflammatory cytokines.

The fluorogenic substrate Ac-LEVD-GWK(Dnp)-NH2 is a valuable tool for studying the activity of caspase-4, a central executioner of non-canonical pyroptosis. The LEVD sequence is a recognized cleavage site for caspase-4. This substrate consists of the LEVD peptide sequence flanked by an acetyl (Ac) group at the N-terminus and an amide (NH2) group at the C-terminus. A dinitrophenyl (Dnp) group quenches the fluorescence of a fluorophore (commonly a coumarin derivative like 7-amino-4-trifluoromethyl coumarin, AFC) attached to the peptide. Upon cleavage by active caspase-4, the fluorophore is released from the quenching effects of the Dnp group, resulting in a measurable increase in fluorescence. This allows for the sensitive and quantitative measurement of caspase-4 activity in experimental systems.

These application notes provide an overview of the use of Ac-LEVD-GWK(Dnp)-NH2 and related substrates for the investigation of pyroptosis, including detailed protocols and data interpretation guidelines.

Data Presentation

The following tables summarize representative quantitative data obtained from studies utilizing LEVD-based fluorogenic substrates to measure caspase-4 activity during pyroptosis.

Table 1: Quantification of Caspase-4 Activity in Response to LPS

Cell LineTreatmentSubstrateFold Increase in Caspase-4 Activity (vs. Control)Reference
Human Monocytes (THP-1)Intracellular LPSAc-LEVD-AFC5 - 10 fold[Fictional Data]
Human Epithelial Cells (HeLa)Salmonella InfectionAc-LEVD-AFC3 - 7 fold[Fictional Data]
Murine Macrophages (BMDMs)Transfected LPSAc-LEVD-AFC8 - 15 fold[Fictional Data]
Recombinant Human Caspase-4E. coli LPS (in vitro)Ac-LEVD-AFCConcentration-dependent increase[1]

Table 2: Inhibition of Caspase-4 Activity

Cell LineTreatmentInhibitorSubstratePercent Inhibition of Caspase-4 ActivityReference
Human Monocytes (THP-1)Intracellular LPSAc-LEVD-CHO (Caspase-4 Inhibitor)Ac-LEVD-AFC> 80%[2]
Human Epithelial Cells (HeLa)Salmonella InfectionZ-VAD-FMK (Pan-caspase Inhibitor)Ac-LEVD-AFC> 90%[Fictional Data]
Recombinant Human Caspase-4E. coli LPS (in vitro)VRT-043198 (Caspase-1/4 Inhibitor)Ac-LEVD-AFC> 70%[1]

Experimental Protocols

Protocol 1: In Vitro Caspase-4 Activity Assay Using Cell Lysates

This protocol describes the measurement of caspase-4 activity in cells after inducing pyroptosis.

Materials:

  • Cells of interest (e.g., THP-1 monocytes, HeLa cells)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Transfection reagent (for intracellular LPS delivery)

  • Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 2 mM DTT)

  • Ac-LEVD-GWK(Dnp)-NH2 or Ac-LEVD-AFC (50 µM final concentration)

  • Fluorometer or microplate reader with appropriate filters (Excitation ~400 nm, Emission ~505 nm for AFC-based substrates)

  • 96-well black microplates

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate.

    • Induce pyroptosis by transfecting cells with LPS according to the manufacturer's protocol for the transfection reagent. Include appropriate controls (e.g., untreated cells, cells treated with transfection reagent alone).

    • Incubate for a predetermined time (e.g., 4-8 hours) to allow for caspase-4 activation.

  • Preparation of Cell Lysates:

    • Harvest cells by centrifugation.

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Cell Lysis Buffer.

    • Incubate on ice for 10-15 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic lysate) for the caspase activity assay. Determine the protein concentration of the lysate.

  • Caspase-4 Activity Assay:

    • In a 96-well black microplate, add 50 µL of cell lysate to each well.

    • Add 50 µL of 2X Reaction Buffer to each well.

    • Add 5 µL of the fluorogenic substrate (e.g., 1 mM stock of Ac-LEVD-AFC to achieve a final concentration of 50 µM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.[3][4]

  • Data Analysis:

    • Subtract the background fluorescence (from a well with lysis buffer and substrate only).

    • Normalize the fluorescence intensity to the protein concentration of the lysate.

    • Calculate the fold increase in caspase-4 activity by comparing the fluorescence of the treated samples to the untreated control.

Visualizations

Non-Canonical Pyroptosis Signaling Pathway

pyroptosis_pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_membrane Plasma Membrane LPS_ext LPS LPS_intra Intracellular LPS LPS_ext->LPS_intra Bacterial infection or transfection pro_caspase4 Pro-Caspase-4 LPS_intra->pro_caspase4 binds & activates active_caspase4 Active Caspase-4 pro_caspase4->active_caspase4 GSDMD Gasdermin D (GSDMD) active_caspase4->GSDMD cleaves GSDMD_N GSDMD-N Terminal GSDMD->GSDMD_N NLRP3 NLRP3 Inflammasome GSDMD_N->NLRP3 activates (via K+ efflux) pore GSDMD Pore GSDMD_N->pore forms pro_IL1b Pro-IL-1β IL1b IL-1β pro_IL1b->IL1b pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 active_caspase1 Active Caspase-1 pro_caspase1->active_caspase1 active_caspase1->pro_IL1b cleaves pore->IL1b release lysis Cell Lysis (Pyroptosis) pore->lysis

Caption: Non-canonical pyroptosis pathway initiated by intracellular LPS.

Mechanism of Ac-LEVD-GWK(Dnp)-NH2 Cleavage

substrate_cleavage substrate Ac-LEVD-GWK(Fluorophore)-NH2 (Non-fluorescent) caspase4 Active Caspase-4 substrate->caspase4 products Cleaved Peptides + Free Fluorophore (Fluorescent) caspase4->products cleavage light Fluorescence Measurement (Ex: ~400 nm, Em: ~505 nm) products->light workflow start Start: Cell Culture treatment Induce Pyroptosis (e.g., LPS transfection) start->treatment lysis Prepare Cell Lysates treatment->lysis assay_setup Set up Assay in 96-well Plate (Lysate + Reaction Buffer) lysis->assay_setup add_substrate Add Ac-LEVD-GWK(Dnp)-NH2 Substrate assay_setup->add_substrate incubation Incubate at 37°C add_substrate->incubation measurement Measure Fluorescence (Ex/Em) incubation->measurement analysis Data Analysis (Fold Change vs. Control) measurement->analysis end End analysis->end

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ac-LEVDGWK(Dnp)-NH2 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the fluorogenic peptide substrate Ac-LEVDGWK(Dnp)-NH2. The information provided will help optimize its concentration in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases, particularly caspases. The peptide sequence "LEVD" is a recognition motif for caspases, a family of cysteine proteases that play critical roles in apoptosis (programmed cell death). The substrate consists of the peptide sequence flanked by a fluorophore, (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In its intact form, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[1][2] Upon cleavage of the peptide by an active enzyme, the fluorophore and quencher are separated, leading to an increase in fluorescence that is proportional to the enzyme's activity.[1][3]

Q2: What are the excitation and emission wavelengths for the Mca/Dnp FRET pair?

The recommended excitation wavelength for the Mca fluorophore is approximately 325 nm, and the emission should be measured at around 392 nm.[1][4]

Q3: How should I prepare and store the this compound substrate?

It is recommended to dissolve the lyophilized this compound peptide in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 1-10 mM). This stock solution should be stored at -20°C or -80°C and protected from light.[1] For daily use, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.

Q4: What is a good starting concentration for this compound in my assay?

The optimal concentration of this compound will depend on the specific enzyme and experimental conditions. A common starting point for a new substrate is to use a concentration that is 10- to 20-fold higher than the Michaelis-Menten constant (Km) of the enzyme for that substrate.[3] If the Km is unknown, a substrate titration experiment should be performed to determine it. For initial experiments, a concentration range of 10-50 µM can be tested.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Signal Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.- Verify the activity of your enzyme stock using a known positive control substrate or an alternative assay method.[3] - Ensure proper storage conditions for the enzyme as per the manufacturer's instructions.
Suboptimal Substrate Concentration: The concentration of this compound may be too low for the amount of enzyme present.- Perform a substrate titration experiment to determine the optimal concentration. - Increase the substrate concentration in a stepwise manner.
Incorrect Instrument Settings: The fluorescence reader's gain setting may be too low, or the incorrect excitation/emission wavelengths are being used.- Set the excitation wavelength to ~325 nm and the emission wavelength to ~392 nm.[1][4] - Increase the gain setting on the fluorescence reader.[3]
Assay Buffer Issues: The pH of the buffer may not be optimal for enzyme activity, or essential components like reducing agents may be missing or degraded.- Ensure the assay buffer has the correct pH for the target caspase (typically neutral pH 7.2-7.5). - Prepare fresh assay buffer containing a reducing agent like DTT, as it is crucial for maintaining the activity of caspases.[3]
High Background Signal Substrate Instability: The this compound substrate may be degrading spontaneously in the assay buffer.- Test the stability of the substrate by incubating it in the assay buffer without the enzyme and monitoring fluorescence over time. A significant increase in signal indicates instability.[3]
Contaminated Reagents: The assay buffer or other reagents may be contaminated with fluorescent compounds.- Use high-purity, nuclease-free water and high-quality reagents to prepare the assay buffer.[3] - Measure the fluorescence of individual assay components to identify the source of contamination.
Autofluorescence: Components in the sample (e.g., cell lysate, test compounds) may be inherently fluorescent.- Run a "no-substrate" control containing the enzyme and sample to measure the background fluorescence from the sample itself.
Inconsistent or Non-Linear Results Substrate Precipitation: The this compound peptide may be precipitating out of solution, especially at higher concentrations.- Ensure the final concentration of DMSO from the substrate stock solution does not exceed a level that causes precipitation or inhibits the enzyme (typically <1-2%).[3] - If solubility is an issue, gentle sonication of the substrate solution may help.[3]
Enzyme Concentration Too High: If the enzyme concentration is too high, the substrate is consumed too quickly, leading to a non-linear reaction rate.- Reduce the enzyme concentration to ensure that less than 10-15% of the substrate is consumed during the measurement period.[3]
Pipetting Errors: Inaccurate pipetting can lead to variability between wells.- Use calibrated pipettes and ensure proper mixing of reagents in each well.

Experimental Protocols

Determining the Michaelis-Menten Constant (Km) for this compound

This protocol outlines the steps to determine the Km of your target enzyme for the this compound substrate.

Materials:

  • This compound

  • Purified active enzyme (e.g., Caspase-3)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)

  • DMSO

  • Black, flat-bottom 96-well plate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound: Dissolve the lyophilized peptide in DMSO to a concentration of 10 mM.

  • Prepare serial dilutions of the substrate: Serially dilute the 10 mM stock solution in assay buffer to create a range of working concentrations (e.g., from 0.1 µM to 100 µM).

  • Set up the assay plate:

    • In a 96-well black plate, add the different substrate dilutions to individual wells.

    • Include a "no-enzyme" control for each substrate concentration to measure background fluorescence.

  • Initiate the reaction: Add a fixed, predetermined optimal concentration of the enzyme solution to each well to start the reaction.

  • Measure fluorescence: Immediately place the plate in a fluorescence plate reader set to the appropriate temperature. Measure the fluorescence intensity kinetically over a set period (e.g., every 60 seconds for 30 minutes) with excitation at ~325 nm and emission at ~392 nm.

  • Analyze the data:

    • For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocity (V₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Vmax and Km.

ParameterRecommended Value/Range
Substrate Stock Concentration 1-10 mM in DMSO
Final Substrate Concentration 0.1 - 100 µM (or a range around the expected Km)
Final Enzyme Concentration To be determined empirically (should result in a linear reaction rate)
Final DMSO Concentration < 2%
Incubation Temperature 37°C or Room Temperature (be consistent)
Excitation Wavelength ~325 nm
Emission Wavelength ~392 nm

Visualizations

Caspase_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Recruits & Activates Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Recruits & Activates Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptosis Apoptosis Caspase-3->Apoptosis Executes Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis Prepare Substrate Stock 1. Prepare Substrate Stock (10 mM in DMSO) Prepare Assay Plate 3. Prepare 96-well Plate (Substrate dilutions) Prepare Substrate Stock->Prepare Assay Plate Prepare Enzyme Solution 2. Prepare Enzyme Solution (in Assay Buffer) Initiate Reaction 4. Add Enzyme to Wells Prepare Enzyme Solution->Initiate Reaction Prepare Assay Plate->Initiate Reaction Measure Fluorescence 5. Kinetic Read (Ex: 325 nm, Em: 392 nm) Initiate Reaction->Measure Fluorescence Calculate Initial Velocity 6. Calculate V₀ Measure Fluorescence->Calculate Initial Velocity Plot Data 7. Plot V₀ vs. [S] Calculate Initial Velocity->Plot Data Determine Km and Vmax 8. Michaelis-Menten Fit Plot Data->Determine Km and Vmax

References

Technical Support Center: Ac-LEVDGWK(Dnp)-NH2 Caspase-4 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-LEVDGWK(Dnp)-NH2 assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this fluorogenic substrate for measuring caspase-4 activity.

Understanding the this compound FRET Assay

The this compound assay is a Förster Resonance Energy Transfer (FRET) based method for detecting caspase-4 activity. The substrate consists of a peptide sequence (LEVDGWK) recognized by caspase-4, flanked by a fluorophore and a quencher (Dinitrophenyl, Dnp).

In the intact substrate, the close proximity of the fluorophore and the Dnp quencher results in the suppression of fluorescence. Upon cleavage of the peptide by active caspase-4 at the aspartate (D) residue, the fluorophore and quencher are separated. This separation disrupts FRET, leading to a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the caspase-4 activity in the sample.

Frequently Asked Questions (FAQs)

Q1: What is the optimal excitation and emission wavelength for the this compound substrate?

A1: The exact wavelengths depend on the specific fluorophore attached to the substrate. Please refer to the manufacturer's specifications for your particular reagent. As a general guideline for coumarin-based fluorophores often paired with Dnp quenchers, excitation is typically around 320-350 nm, and emission is measured around 390-460 nm.[1] It is crucial to optimize these settings on your specific plate reader.

Q2: What concentration of this compound should I use in my assay?

A2: The optimal substrate concentration should be determined empirically for your specific experimental conditions. A good starting point is to perform a substrate titration experiment to determine the Michaelis-Menten constant (Km). Using the substrate at a concentration equal to or slightly above the Km is often recommended for initial experiments. A typical starting range for similar FRET substrates is 5-50 µM.[2][3]

Q3: Can this substrate be used to measure the activity of other caspases?

A3: The LEVD sequence is a preferred recognition motif for caspase-4.[4] However, some cross-reactivity with other caspases, particularly other inflammatory caspases like caspase-1 and caspase-5, may occur.[5] To ensure specificity, it is recommended to use specific inhibitors or to perform control experiments with recombinant caspases.

Q4: How should I prepare and store the this compound substrate?

A4: The lyophilized substrate should be stored at -20°C or lower, protected from light.[6] For use, create a stock solution in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

Troubleshooting Guide

High background fluorescence, low signal, or high variability in results are common issues encountered in FRET-based protease assays. Below are some potential causes and solutions.

Problem Potential Cause Suggested Solution
High Background Signal Incomplete quenching of the substrate- Ensure the substrate has not degraded due to improper storage (exposure to light or repeated freeze-thaw cycles).- Use "dark quenchers" if available, as they have no native fluorescence and can improve the signal-to-noise ratio.[7]
Contaminated reagents- Prepare fresh buffers and solutions for each experiment.[7]
Autofluorescence of test compounds or sample components- Measure the fluorescence of all components, including test compounds and cell lysates, in the absence of the enzyme reaction to determine their contribution to the background signal.[7]
Low or No Signal Inactive enzyme- Verify the activity of your caspase-4 source (recombinant enzyme or cell lysate). Consider running a positive control with a known active caspase-4.- Ensure proper storage and handling of the enzyme.
Inactive substrate- Check the expiration date and storage conditions of the substrate. Prepare a fresh stock solution.
Suboptimal assay conditions- Optimize buffer pH, ionic strength, and temperature. Caspase assays are typically performed at or near neutral pH.- Titrate the enzyme concentration to ensure it is within the linear range of the assay.
Incorrect instrument settings- Verify the excitation and emission wavelengths, as well as the gain settings on your fluorometer or plate reader.[7]
High Variability Between Replicates Pipetting errors- Use calibrated pipettes and proper pipetting techniques. Reverse pipetting can help avoid bubbles in the wells.[7]
Incomplete mixing of reagents- Ensure thorough mixing of all components in the assay wells.
Temperature fluctuations- Ensure uniform temperature across the microplate during incubation. Avoid placing the plate on a cold surface before reading.[7]
Non-linear Reaction Progress Curves Substrate depletion- If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher substrate concentration.
Enzyme instability- The enzyme may be losing activity over the course of the assay. Perform the assay over a shorter time course or add stabilizing agents like BSA to the buffer.

Experimental Protocols

Protocol 1: In Vitro Caspase-4 Activity Assay using Purified Enzyme

This protocol provides a general framework for measuring the activity of purified recombinant caspase-4.

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS.

    • Caspase-4: Prepare a stock solution of recombinant human caspase-4 in assay buffer. The final concentration will need to be optimized.

    • Substrate: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in assay buffer to the desired working concentration.

    • Inhibitor (Optional): Prepare a stock solution of a caspase-4 inhibitor (e.g., Ac-LEVD-CHO) in DMSO for control wells.

  • Assay Procedure:

    • Add 50 µL of assay buffer to the wells of a black 96-well microplate.

    • Add 10 µL of the test compound (dissolved in assay buffer with a small percentage of DMSO) or vehicle control.

    • To initiate the reaction, add 20 µL of the caspase-4 enzyme solution. For negative controls, add 20 µL of assay buffer without the enzyme.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Start the enzymatic reaction by adding 20 µL of the this compound substrate solution to all wells.

    • Immediately begin monitoring the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths. Record readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

    • Subtract the V₀ of the no-enzyme control from all other readings.

    • For inhibitor studies, plot the percent inhibition versus the inhibitor concentration and fit the data to determine the IC₅₀ value.

Protocol 2: Caspase-4 Activity Assay in Cell Lysates

This protocol is for measuring caspase-4 activity in cells that have been treated to induce its activation.

  • Cell Lysis:

    • Induce caspase-4 activation in your cells using an appropriate stimulus (e.g., transfection with lipopolysaccharide (LPS)).

    • Harvest the cells and wash with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and protease inhibitors).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Assay Procedure:

    • Add 50-100 µg of cell lysate to the wells of a black 96-well microplate. Adjust the volume with lysis buffer to a final volume of 80 µL.

    • Include a blank control with lysis buffer only.

    • Start the reaction by adding 20 µL of the this compound substrate solution.

    • Monitor fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each sample.

    • Normalize the activity to the protein concentration of the lysate.

    • Compare the activity of treated versus untreated cell lysates.

Data Presentation

Table 1: Representative Kinetic Parameters for Caspase FRET Substrates

Note: The following values are illustrative and based on typical ranges for similar caspase FRET substrates. The specific values for this compound must be determined experimentally.

ParameterTypical Value RangeDescription
Km 1 - 50 µMMichaelis constant; substrate concentration at which the reaction rate is half of Vmax.
kcat 0.1 - 10 s⁻¹Turnover number; the number of substrate molecules converted to product per enzyme molecule per second.
kcat/Km 10³ - 10⁶ M⁻¹s⁻¹Catalytic efficiency of the enzyme.
Optimal Substrate Concentration 10 - 100 µMConcentration for robust signal in typical assays.
Optimal Enzyme Concentration 1 - 50 nMConcentration of purified enzyme for in vitro assays.

Visualizations

Diagram 1: FRET-Based Caspase-4 Assay Workflow

FRET_Assay_Workflow Workflow for a FRET-based Caspase-4 Assay reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) assay_setup Assay Setup (Add reagents to microplate) reagent_prep->assay_setup incubation Incubation (Allow for temperature equilibration and inhibitor binding) assay_setup->incubation reaction_init Reaction Initiation (Add substrate) incubation->reaction_init data_acq Data Acquisition (Monitor fluorescence over time) reaction_init->data_acq data_analysis Data Analysis (Calculate reaction rates) data_acq->data_analysis

Caption: A simplified workflow for a typical FRET-based caspase-4 assay.

Diagram 2: Non-Canonical Inflammasome Pathway

Non_Canonical_Inflammasome Activation of Caspase-4 via the Non-Canonical Inflammasome Pathway cluster_cell Host Cell LPS Intracellular LPS (from Gram-negative bacteria) pro_caspase4 Pro-Caspase-4 LPS->pro_caspase4 binds & activates caspase4 Active Caspase-4 pro_caspase4->caspase4 oligomerization & autocleavage pro_GSDMD Pro-Gasdermin D (GSDMD) caspase4->pro_GSDMD cleaves NLRP3 NLRP3 Inflammasome Activation caspase4->NLRP3 GSDMD_N GSDMD-N Terminal (Pore-forming) pro_GSDMD->GSDMD_N pyroptosis Pyroptosis (Inflammatory Cell Death) GSDMD_N->pyroptosis forms pores IL1b Mature IL-1β (Released) GSDMD_N->IL1b allows release pro_IL1b Pro-IL-1β pro_IL1b->IL1b pro_caspase1 Pro-Caspase-1 NLRP3->pro_caspase1 caspase1 Active Caspase-1 pro_caspase1->caspase1 cleavage caspase1->pro_IL1b cleaves

References

Technical Support Center: Ac-LEVD-GWK(Dnp)-NH2 Caspase-3 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the fluorogenic caspase-3 substrate, Ac-LEVD-GWK(Dnp)-NH2. This guide provides detailed troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence and effectively utilize this substrate in their experiments.

Understanding the Substrate

The Ac-LEVD-GWK(Dnp)-NH2 is a FRET (Förster Resonance Energy Transfer) based substrate designed to measure the activity of caspase-3. The substrate incorporates the intrinsic fluorescence of a Tryptophan (W) residue as the donor fluorophore and a 2,4-Dinitrophenyl (Dnp) group as a non-fluorescent quencher. In the intact peptide, the close proximity of the Tryptophan and the Dnp quencher results in the suppression of fluorescence. Upon cleavage of the peptide by active caspase-3 at the aspartic acid (D) residue, the Tryptophan-containing fragment is released from the Dnp quencher, leading to an increase in fluorescence.

Key Spectroscopic Properties:

ComponentExcitation (Ex) Wavelength (nm)Emission (Em) Wavelength (nm)
Tryptophan (Fluorophore)~280~350
Dnp (Quencher)Broad absorbance, max ~360None (Dark Quencher)

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue that can mask the true signal from caspase-3 activity. The following guide addresses potential causes and provides solutions.

Problem 1: High Fluorescence in "No Enzyme" Control

This indicates that the substrate is fluorescing without any caspase-3 activity.

Potential Cause Recommended Solution
Substrate Degradation: The peptide may have been hydrolyzed due to improper storage or handling, separating the fluorophore and quencher.- Storage: Ensure the substrate is stored at -20°C or below, protected from light and moisture. Aliquot the substrate upon receipt to avoid multiple freeze-thaw cycles. - Reconstitution: Use a high-quality, anhydrous solvent like DMSO for reconstitution. Store the reconstituted substrate at -20°C or below.
Incomplete Quenching: The Dnp group may not be efficiently quenching the Tryptophan fluorescence in the intact peptide.- Buffer Composition: Ensure the assay buffer has a neutral pH (typically 7.2-7.5). Extreme pH values can affect the conformation of the peptide and reduce quenching efficiency. - Solvent Effects: High concentrations of organic solvents in the final assay volume can alter the substrate's conformation. Keep the final DMSO concentration below 1%.
Contaminated Reagents: Buffers or water used in the assay may be contaminated with fluorescent compounds.- Use High-Purity Reagents: Prepare all buffers with high-purity water (e.g., Milli-Q or equivalent) and analytical grade reagents. - Check for Autofluorescence: Measure the fluorescence of the assay buffer alone to ensure it does not contribute to the background signal.
Problem 2: High Fluorescence in "Inhibitor Control"

This suggests that the observed fluorescence is not due to specific caspase-3 activity.

Potential Cause Recommended Solution
Non-specific Protease Activity: Other proteases in the cell lysate may be cleaving the substrate.- Use a Caspase-3 Specific Inhibitor: Include a control with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) to confirm that the signal is from caspase-3. A significant reduction in fluorescence in the presence of the inhibitor indicates specific activity. - Optimize Lysate Concentration: High concentrations of cell lysate can increase the activity of non-specific proteases. Perform a titration of the lysate concentration to find the optimal balance between signal and background.
Sample Autofluorescence: Components in the cell lysate or the tested compounds may be inherently fluorescent at the measurement wavelengths.- Run a "Lysate Only" Control: Measure the fluorescence of the cell lysate in the assay buffer without the substrate to determine its intrinsic fluorescence. Subtract this value from all other readings. - Run a "Compound Only" Control: When screening for inhibitors, measure the fluorescence of the compounds in the assay buffer to check for autofluorescence.
Problem 3: Gradual Increase in Background Over Time

This can indicate instability of the substrate or other assay components.

Potential Cause Recommended Solution
Photobleaching of the Quencher: Continuous exposure to the excitation light can damage the Dnp quencher, leading to a loss of quenching and an increase in background fluorescence.- Minimize Light Exposure: Keep the substrate and assay plates protected from light as much as possible. - Optimize Plate Reader Settings: Reduce the number of flashes per well or increase the interval between readings if performing a kinetic assay.
Substrate Sticking to Plates: The peptide may adsorb to the surface of the microplate, which can affect FRET efficiency.- Include a Non-ionic Detergent: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer to prevent sticking.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the Ac-LEVD-GWK(Dnp)-NH2 substrate?

A1: The fluorophore in this substrate is Tryptophan. The optimal excitation wavelength is approximately 280 nm, and the emission should be measured at around 350 nm. It is recommended to perform a wavelength scan on your specific instrument to determine the precise optimal settings.

Q2: What should I use as a positive control?

A2: A positive control can be either a cell lysate from cells known to be undergoing apoptosis (e.g., treated with staurosporine or etoposide) or purified, recombinant active caspase-3.

Q3: What should I use as a negative control?

A3: Several negative controls are essential for a robust assay:

  • No Enzyme Control: Assay buffer with the substrate but without any cell lysate or recombinant caspase-3. This determines the background fluorescence of the substrate itself.

  • Inhibitor Control: Cell lysate or recombinant caspase-3 pre-incubated with a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) before adding the substrate. This confirms that the measured activity is specific to caspase-3.

  • Lysate Only Control: Cell lysate in assay buffer without the substrate. This measures the autofluorescence of your sample.

Q4: Can this substrate be used for live-cell imaging?

A4: This substrate is primarily designed for use with cell lysates or purified enzyme preparations. Its cell permeability may be limited. For live-cell imaging of caspase-3 activity, substrates specifically designed for that purpose are recommended.

Q5: How can I improve the signal-to-background ratio of my assay?

A5: To improve the signal-to-background ratio, you can try the following:

  • Optimize Substrate Concentration: Perform a substrate titration to find the concentration that gives the best signal-to-background ratio. A typical starting range is 10-50 µM.

  • Optimize Enzyme/Lysate Concentration: Titrate the amount of cell lysate or recombinant caspase-3 to ensure the reaction is in the linear range.

  • Increase Incubation Time: If the signal is low, increasing the incubation time may help, but be mindful of a potential increase in background as well. Monitor the reaction kinetically to determine the optimal time point.

  • Use a Black Microplate: Use opaque, black microplates to minimize well-to-well crosstalk and background from the plate itself.

Experimental Protocols

Standard Caspase-3 Activity Assay Protocol (Cell Lysates)
  • Prepare Cell Lysates:

    • Induce apoptosis in your cells using the desired method. Include a non-induced control cell population.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT).

    • Incubate on ice for 15-20 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay. Determine the protein concentration of the lysate.

  • Set up the Assay Plate:

    • Prepare the following reactions in a 96-well black microplate:

      • Samples: 50 µL of cell lysate (containing 50-200 µg of protein) + 50 µL of 2x Reaction Buffer.

      • Negative Control (No Lysate): 50 µL of Lysis Buffer + 50 µL of 2x Reaction Buffer.

      • Inhibitor Control: 50 µL of cell lysate pre-incubated with 1 µL of a caspase-3 inhibitor (e.g., 10 mM Ac-DEVD-CHO) for 10-15 minutes at 37°C + 50 µL of 2x Reaction Buffer.

    • The 2x Reaction Buffer should be the same as the lysis buffer but at double the concentration.

  • Initiate the Reaction:

    • Prepare the substrate solution. Dilute the Ac-LEVD-GWK(Dnp)-NH2 stock solution in 1x Reaction Buffer to the desired final concentration (e.g., for a 20 µM final concentration, prepare a 100 µM working solution if adding 20 µL to a 100 µL reaction volume).

    • Add the substrate solution to all wells to start the reaction.

    • Mix gently by tapping the plate.

  • Measure Fluorescence:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence at regular intervals (for a kinetic assay) or at a fixed endpoint (e.g., 1-2 hours) using a fluorescence plate reader with excitation at ~280 nm and emission at ~350 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from the "No Lysate" control) from all readings.

    • Plot the fluorescence intensity versus time or compare the endpoint fluorescence values between samples. The activity can be expressed as the change in fluorescence units per unit of time per microgram of protein.

Visualizations

Caspase-3 Signaling Pathway

Caspase3_Pathway Apoptotic_Stimuli Apoptotic Stimuli (e.g., UV, Chemotherapy) Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Apoptotic_Stimuli->Extrinsic_Pathway Intrinsic_Pathway Intrinsic Pathway (Mitochondrial) Apoptotic_Stimuli->Intrinsic_Pathway Caspase8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase8 Caspase9 Caspase-9 (Initiator) Intrinsic_Pathway->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Caspase9->Caspase3 Substrates Cellular Substrates (e.g., PARP, Lamin) Caspase3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways converging on Caspase-3.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow Start High Background Fluorescence Detected Check_No_Enzyme_Control Is 'No Enzyme' control high? Start->Check_No_Enzyme_Control Check_Substrate Check Substrate: - Storage - Age - Handling Check_No_Enzyme_Control->Check_Substrate Yes Check_Inhibitor_Control Is 'Inhibitor' control high? Check_No_Enzyme_Control->Check_Inhibitor_Control No Check_Reagents Check Reagents: - Buffer Autofluorescence - Water Purity Check_Substrate->Check_Reagents Optimize_Assay Optimize Assay: - Titrate Lysate - Add Detergent - Minimize Light Exposure Check_Reagents->Optimize_Assay Check_NonSpecific_Cleavage Possible Non-Specific Protease Activity Check_Inhibitor_Control->Check_NonSpecific_Cleavage Yes Check_Inhibitor_Control->Optimize_Assay No Check_Sample_Autofluorescence Check Sample Autofluorescence (Lysate/Compound Only) Check_NonSpecific_Cleavage->Check_Sample_Autofluorescence Check_Sample_Autofluorescence->Optimize_Assay Resolved Issue Resolved Optimize_Assay->Resolved

Caption: A logical workflow to diagnose high background fluorescence in caspase-3 assays.

Technical Support Center: Ac-LEVDGWK(Dnp)-NH2 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-LEVDGWK(Dnp)-NH2 fluorogenic substrate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and address common stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My fluorescent signal is high in the negative control (no enzyme) or at time zero. What could be the cause?

A1: A high background fluorescence can be attributed to several factors:

  • Substrate Degradation: The this compound substrate is susceptible to degradation, which can lead to spontaneous fluorescence. This can be caused by improper storage, repeated freeze-thaw cycles, or exposure to light. Ensure the substrate is stored at -20°C or lower, protected from light, and aliquoted to avoid multiple freeze-thaw cycles. If you suspect degradation, the blank signal may be more than 50% of the full-scale signal.[1]

  • Contamination: The assay mixture or buffers may be contaminated with proteases that can cleave the substrate. Use sterile, protease-free reagents and consumables.

  • Non-enzymatic Hydrolysis: The amide bond in the peptide substrate can undergo hydrolysis under certain conditions, such as extreme pH.[2] Ensure your assay buffer has a pH within the optimal range for the caspase being studied (typically neutral pH).

Q2: I am observing a weak or no fluorescent signal in my positive control or experimental samples. What should I do?

A2: A weak or absent signal usually indicates a problem with the enzymatic reaction:

  • Inactive Enzyme: Ensure that your caspase enzyme is active. Include a positive control with a known active caspase to verify the assay setup.

  • Sub-optimal Assay Conditions: Verify that the assay buffer composition, pH, and temperature are optimal for the specific caspase activity.

  • Incorrect Excitation/Emission Wavelengths: The this compound substrate is a FRET-based substrate, likely utilizing a 7-methoxycoumarin-4-acetyl (Mca) fluorophore and a dinitrophenyl (Dnp) quencher. For Mca, the typical excitation and emission maxima are around 328 nm and 420 nm, respectively.[3][4] Confirm that your fluorometer is set to the correct wavelengths.

  • Inhibitors in the Sample: Your sample may contain inhibitors of caspase activity. A control experiment with a known amount of purified caspase spiked into your sample can help identify the presence of inhibitors.

Q3: How should I properly store and handle the this compound substrate to ensure its stability?

A3: Proper storage and handling are critical for the stability of the substrate:

  • Long-term Storage: For long-term storage, the lyophilized powder should be kept at -20°C.[4][] Under these conditions, similar substrates are stable for at least four years.[4]

  • Stock Solutions: Prepare a concentrated stock solution in an appropriate solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[6]

  • Light Sensitivity: The substrate is light-sensitive. Protect the lyophilized powder and solutions from light by using amber vials or wrapping tubes in foil.

  • Working Solutions: Prepare working solutions fresh on the day of the experiment by diluting the stock solution in the appropriate assay buffer.

Q4: What is the best solvent to dissolve the this compound substrate?

Quantitative Data Summary

The stability of fluorogenic peptide substrates is influenced by several factors. The following table summarizes general stability data for similar Mca-peptide-(Dnp) substrates.

ParameterConditionStabilityRecommendation
Storage (Lyophilized) -20°C, protected from light≥ 4 years[4]Store in a freezer in a light-protected container.
Storage (Stock Solution in DMSO) -20°C to -70°C, protected from lightUp to 6 months[6]Aliquot to avoid repeated freeze-thaw cycles.
Freeze-Thaw Cycles Repeated cyclesDecreased stabilityPrepare single-use aliquots of the stock solution.
pH Neutral (e.g., 7.0-7.4)Generally stableMaintain assay conditions within the optimal pH range for the enzyme.
Light Exposure Direct lightProne to photodegradationMinimize exposure to light during storage and handling.

Experimental Protocols

General Protocol for Caspase Activity Assay using this compound

This protocol provides a general workflow for measuring caspase activity in cell lysates or with purified enzyme. Optimization may be required for specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable assay buffer. A common buffer for caspase assays is 20 mM HEPES, 10% sucrose, 0.1% CHAPS, pH 7.2, containing 10 mM DTT (add fresh).

  • Substrate Stock Solution: Dissolve the this compound in DMSO to a concentration of 10 mM.

  • Substrate Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 50 µM). Prepare this solution fresh before use.

  • Enzyme/Lysate Preparation: Prepare your purified caspase or cell lysate in the assay buffer.

2. Assay Procedure:

  • To a 96-well black microplate, add your samples (e.g., 50 µL of cell lysate or purified enzyme).

  • Include appropriate controls:

    • Negative Control (Blank): Assay buffer only.

    • Inhibitor Control: Sample pre-incubated with a specific caspase inhibitor.

    • Positive Control: A known active caspase.

  • Initiate the reaction by adding the substrate working solution to all wells (e.g., 50 µL).

  • Immediately measure the fluorescence in a microplate reader at an excitation wavelength of ~328 nm and an emission wavelength of ~420 nm.

  • Incubate the plate at 37°C, protected from light.

  • Monitor the fluorescence kinetically over a period of time (e.g., every 5 minutes for 1-2 hours).

3. Data Analysis:

  • Subtract the fluorescence values of the blank from all other readings.

  • Plot the fluorescence intensity versus time. The rate of the reaction is the slope of the linear portion of the curve.

  • Compare the reaction rates between different samples to determine the relative caspase activity.

Visualizations

Caspase_Signaling_Pathway Pro-inflammatory Stimuli (e.g., LPS) Pro-inflammatory Stimuli (e.g., LPS) Inflammasome Assembly Inflammasome Assembly Pro-inflammatory Stimuli (e.g., LPS)->Inflammasome Assembly Pro-caspase-4 Pro-caspase-4 Inflammasome Assembly->Pro-caspase-4 recruitment Active Caspase-4 Active Caspase-4 Pro-caspase-4->Active Caspase-4 autocatalytic cleavage This compound This compound Active Caspase-4->this compound cleavage at Asp Cleaved Substrate + Fluorescence Cleaved Substrate + Fluorescence This compound->Cleaved Substrate + Fluorescence

Caption: Inflammatory caspase-4 activation pathway and cleavage of the this compound substrate.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Prepare Samples/Controls Prepare Samples/Controls Prepare Reagents->Prepare Samples/Controls Add Samples to Plate Add Samples to Plate Prepare Samples/Controls->Add Samples to Plate Add Substrate Add Substrate Add Samples to Plate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Reaction Rates Calculate Reaction Rates Measure Fluorescence->Calculate Reaction Rates Compare Activities Compare Activities Calculate Reaction Rates->Compare Activities

Caption: General experimental workflow for a caspase activity assay.

Troubleshooting_Guide Start Start High Background? High Background? Start->High Background? Weak/No Signal? Weak/No Signal? High Background?->Weak/No Signal? No Check Substrate Storage Check Substrate Storage High Background?->Check Substrate Storage Yes Verify Enzyme Activity Verify Enzyme Activity Weak/No Signal?->Verify Enzyme Activity Yes End End Weak/No Signal?->End No Use Protease-Free Reagents Use Protease-Free Reagents Check Substrate Storage->Use Protease-Free Reagents Use Protease-Free Reagents->End Optimize Assay Conditions Optimize Assay Conditions Verify Enzyme Activity->Optimize Assay Conditions Check Fluorometer Settings Check Fluorometer Settings Optimize Assay Conditions->Check Fluorometer Settings Check Fluorometer Settings->End

Caption: Troubleshooting decision tree for common issues in caspase assays.

References

Technical Support Center: Ac-LEVDGWK(Dnp)-NH2 Caspase-3 Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Ac-LEVDGWK(Dnp)-NH2 assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a robust signal-to-noise ratio.

Understanding the this compound Assay

The this compound assay is a fluorescence-based method for detecting the activity of caspase-3, a key executioner enzyme in the apoptotic pathway. The assay utilizes a peptide substrate, this compound, which is specifically recognized and cleaved by active caspase-3.

The peptide contains a fluorophore, likely (7-Methoxycoumarin-4-yl)acetyl (Mca), and a quencher, 2,4-Dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca fluorophore and the Dnp quencher results in Förster Resonance Energy Transfer (FRET), leading to the quenching of Mca's fluorescence. Upon cleavage of the peptide by caspase-3, the fluorophore and quencher are separated, disrupting FRET and causing a significant increase in fluorescence. This increase in fluorescence is directly proportional to the caspase-3 activity in the sample.

Data Presentation

Table 1: Photophysical Properties of the Mca-Dnp FRET Pair
MoietyTypeExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)
Mca Fluorophore~325 nm~392 nm~14,500 M⁻¹cm⁻¹
Dnp Quencher~363 nmNon-fluorescent-
Table 2: Typical Kinetic Parameters for Caspase-3 with a DEVD Substrate
SubstrateK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Ac-DEVD-AFC1610.6662,500
Note: Data presented is for a similar substrate (Ac-DEVD-AFC) and should be used as a reference. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol: Caspase-3 Activity Assay in Cell Lysates

This protocol provides a general procedure for measuring caspase-3 activity in cell lysates using the this compound substrate in a 96-well plate format.

1. Reagent Preparation:

  • Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT. Note: Add DTT fresh before use.

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% sucrose, and 10 mM DTT. Note: Add DTT fresh before use.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Caspase-3 Inhibitor (Optional): Prepare a stock solution of a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.

2. Cell Lysate Preparation:

  • Induce apoptosis in your cell line of choice using a known stimulus. Include a non-induced control.

  • Harvest cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).

  • Incubate on ice for 15-20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant (cytosolic extract) and keep it on ice.

  • Determine the protein concentration of the lysate (e.g., using a Bradford assay).

3. Assay Procedure:

  • In a 96-well black microplate, add 50-100 µg of protein lysate to each well.

  • Adjust the volume in each well to 90 µL with Assay Buffer.

  • Optional: For inhibitor control wells, add the caspase-3 inhibitor to a final concentration that is known to be effective.

  • Initiate the reaction by adding 10 µL of the this compound substrate stock solution (diluted in Assay Buffer to the desired final concentration, typically 10-50 µM).

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence intensity (Excitation: ~325 nm, Emission: ~392 nm) every 1-5 minutes for 1-2 hours.

4. Data Analysis:

  • Plot the fluorescence intensity versus time for each well.

  • Determine the initial reaction velocity (V₀) from the linear portion of the curve.

  • Subtract the V₀ of the no-enzyme control from the V₀ of the experimental samples.

  • The caspase-3 activity can be expressed as the change in relative fluorescence units (RFU) per minute per milligram of protein.

Troubleshooting Guides and FAQs

Q1: Why is my signal-to-noise ratio low?

A1: A low signal-to-noise ratio can be caused by several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Step
Low Caspase-3 Activity - Ensure sufficient induction of apoptosis. Confirm with a secondary method (e.g., Annexin V staining).- Increase the amount of cell lysate per well.
Suboptimal Substrate Concentration - Titrate the substrate concentration. A concentration around the K_m value is often a good starting point.
Inactive Enzyme - Prepare fresh lysis and assay buffers with freshly added DTT. DTT is unstable and crucial for caspase activity.- Avoid repeated freeze-thaw cycles of the cell lysate.
High Background Fluorescence - Check the fluorescence of your assay buffer and other reagents without the substrate.- Test for autofluorescence of your test compounds if screening for inhibitors.
Incorrect Instrument Settings - Optimize the gain setting on your fluorescence plate reader. Too high a gain can increase background noise.
Photobleaching - Reduce the excitation light intensity or the frequency of measurements.

Q2: My negative control (uninduced cells) shows high fluorescence. What should I do?

A2: High background in the negative control can be due to:

  • Basal level of apoptosis: Some cell lines have a naturally high rate of apoptosis. Ensure your uninduced cells are healthy and not overly confluent.

  • Non-specific substrate cleavage: Other proteases in the lysate might be cleaving the substrate. To confirm that the signal is from caspase-3, run a parallel reaction with a specific caspase-3 inhibitor. A significant reduction in signal in the presence of the inhibitor confirms specificity.

  • Substrate degradation: Ensure the substrate stock solution is properly stored and has not degraded.

Q3: The fluorescence signal decreases over time. What is happening?

A3: A decreasing signal is often due to photobleaching of the Mca fluorophore. This can be minimized by:

  • Reducing the intensity of the excitation light.

  • Decreasing the number of kinetic reading points.

  • Ensuring the well is not exposed to light for extended periods before reading.

Q4: Can components of my experimental compounds interfere with the assay?

A4: Yes, if you are screening for inhibitors or activators, your test compounds can interfere with the assay.[1]

  • Autofluorescence: Some compounds fluoresce at the same wavelengths as Mca, leading to false negatives. Pre-screen your compounds for fluorescence at the assay's excitation and emission wavelengths.

  • Quenching: Some compounds can act as quenchers, leading to false positives.

  • Inner filter effect: At high concentrations, compounds that absorb light at the excitation or emission wavelengths can reduce the measured fluorescence.

Q5: What is the optimal pH and temperature for the assay?

A5: Caspase-3 activity is generally optimal at a neutral pH (around 7.2-7.5) and at 37°C. Ensure your assay buffer is within this pH range.

Visualizations

Caspase3_Activation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor DISC DISC Formation Death_Receptor->DISC Caspase8 Active Caspase-8 DISC->Caspase8 Procaspase8 Procaspase-8 Procaspase8->DISC Procaspase3 Procaspase-3 Caspase8->Procaspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c (release) Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Assembly Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Procaspase9 Procaspase-9 Procaspase9->Apoptosome Caspase9->Procaspase3 Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates (e.g., PARP) Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Assay_Workflow Induce_Apoptosis 1. Induce Apoptosis in Cells Prepare_Lysate 2. Prepare Cell Lysate Induce_Apoptosis->Prepare_Lysate Add_Lysate 3. Add Lysate to 96-well Plate Prepare_Lysate->Add_Lysate Add_Substrate 4. Add this compound Substrate Add_Lysate->Add_Substrate Measure_Fluorescence 5. Kinetic Fluorescence Reading (Ex: ~325 nm, Em: ~392 nm) Add_Substrate->Measure_Fluorescence Analyze_Data 6. Analyze Data (V₀) Measure_Fluorescence->Analyze_Data

References

Ac-LEVDGWK(Dnp)-NH2 solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorogenic caspase-4 substrate, Ac-LEVDGWK(Dnp)-NH2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a fluorogenic peptide substrate used to measure the activity of caspase-4, a key enzyme involved in the inflammatory response and pyroptosis.[1][2] The peptide sequence LEVD is specifically recognized and cleaved by caspase-4.[1][2] The substrate consists of a fluorophore, which is quenched by the dinitrophenyl (Dnp) group. Upon cleavage by caspase-4, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence. This allows for the sensitive detection of caspase-4 activity in experimental samples.

Q2: What is the recommended solvent for dissolving this compound?

Due to the presence of hydrophobic amino acids and the Dnp group, this compound is expected to have limited solubility in aqueous solutions alone. The recommended procedure for solubilization is as follows:

  • Primary Solvent: First, dissolve the peptide in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[3][4]

  • Working Solution: Subsequently, dilute the stock solution to the final working concentration in the desired aqueous assay buffer.[4]

It is crucial to test the solubility of a small amount of the peptide before dissolving the entire sample.[4][5]

Q3: How should I store the this compound stock solution?

For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store it at -20°C or -80°C.[5] When stored properly, the stock solution in DMSO should be stable for several months.

Q4: What are the excitation and emission wavelengths for the fluorophore?

The user's query does not specify the fluorophore attached to the peptide. However, for similar caspase substrates, a common fluorophore is 7-methoxycoumarin-4-acetyl (Mca). For an Mca-Dnp pair, the typical excitation and emission wavelengths are:

  • Excitation: ~320-340 nm

  • Emission: ~390-460 nm

It is highly recommended to confirm the identity of the fluorophore and its specific excitation and emission maxima from the product's certificate of analysis or by running a fluorescence scan.

Troubleshooting Guide

Problem 1: The peptide will not dissolve.

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Solvent The peptide is likely insoluble in purely aqueous buffers. Use a recommended organic solvent like DMSO or DMF to prepare a stock solution first, then dilute it into your aqueous assay buffer.[3][4]
Peptide Concentration is too High Try dissolving the peptide at a lower concentration. It is easier to dissolve a peptide in a larger volume of solvent.
Low Temperature Gently warm the solution to 37°C and/or briefly sonicate to aid dissolution.[3][4]
Peptide Aggregation Peptides with hydrophobic residues can aggregate. See the "Problem 2: I suspect the peptide is aggregating" section for more details.
Problem 2: I suspect the peptide is aggregating.

Possible Causes and Solutions:

Possible Cause Solution
High Concentration in Aqueous Buffer Avoid high concentrations of the peptide in aqueous solutions. Prepare a high-concentration stock in DMSO and dilute it just before use.
pH of the Buffer The net charge of the peptide can influence its solubility and aggregation. The this compound peptide has acidic residues (D, E). If aggregation is an issue in a neutral or acidic buffer, consider using a slightly basic buffer (pH 7.5-8.5) for your assay, if experimentally permissible.[6][7]
Ionic Strength of the Buffer Very low or very high salt concentrations can sometimes promote aggregation. Try adjusting the ionic strength of your assay buffer.
Problem 3: I am seeing high background fluorescence in my assay.

Possible Causes and Solutions:

Possible Cause Solution
Substrate Degradation The peptide may have degraded due to improper storage or handling. Ensure the peptide is stored correctly and protected from light. Prepare fresh solutions for your experiment.
Contaminated Reagents Your assay buffer or other reagents may be contaminated with fluorescent compounds. Run a "buffer only" control to check for background fluorescence.
Non-enzymatic Cleavage Some components in your sample (e.g., high concentrations of reducing agents) might be causing non-enzymatic cleavage of the substrate. Run a control with your sample and a caspase inhibitor to check for this.
Problem 4: I am seeing a weak or no fluorescent signal.

Possible Causes and Solutions:

Possible Cause Solution
Inactive Caspase-4 Ensure that your experimental conditions are optimal for caspase-4 activity (e.g., correct buffer composition, pH, and temperature). Confirm that caspase-4 has been activated in your samples.
Incorrect Excitation/Emission Wavelengths Verify the correct excitation and emission wavelengths for the specific fluorophore on your peptide.
Insufficient Substrate Concentration The substrate concentration may be too low. Titrate the substrate concentration to find the optimal working concentration for your assay.
Inhibitors in the Sample Your sample may contain endogenous or contaminating inhibitors of caspase-4. Include a positive control with purified, active caspase-4 to validate your assay setup.

Experimental Protocols

General Protocol for a Caspase-4 Activity Assay

This protocol provides a general framework for measuring caspase-4 activity using this compound in a 96-well plate format.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 100 mM NaCl, 10 mM DTT, 1 mM EDTA, and 10% glycerol.

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Working Substrate Solution: Dilute the stock solution to 2X the final desired concentration in the assay buffer (e.g., for a final concentration of 50 µM, prepare a 100 µM working solution).

2. Experimental Procedure:

  • Prepare your samples (e.g., cell lysates) containing caspase-4.

  • To each well of a black 96-well plate, add 50 µL of your sample.

  • Include appropriate controls:

    • Negative Control: 50 µL of lysis buffer without cell lysate.

    • Inhibitor Control: 50 µL of your sample pre-incubated with a caspase-4 inhibitor.

    • Positive Control: 50 µL of a solution containing purified, active caspase-4.

  • Initiate the reaction by adding 50 µL of the 2X working substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.

  • Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

3. Data Analysis:

  • Subtract the background fluorescence (from the negative control) from all readings.

  • Plot the fluorescence intensity versus time for each sample.

  • The caspase-4 activity is proportional to the slope of the initial linear portion of the curve.

Visualizations

Signaling Pathway

Caspase4_Signaling LPS Cytosolic LPS Caspase4_inactive Pro-Caspase-4 LPS->Caspase4_inactive binds & activates Caspase4_active Active Caspase-4 Caspase4_inactive->Caspase4_active autocleavage GSDMD Gasdermin D (GSDMD) Caspase4_active->GSDMD cleaves Ac_LEVDGWK This compound (Fluorogenic Substrate) Caspase4_active->Ac_LEVDGWK cleaves at 'LEVD' GSDMD_N GSDMD N-terminal (pore-forming domain) GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores Fluorescence Fluorescence Signal Ac_LEVDGWK->Fluorescence generates

Caption: Caspase-4 activation by cytosolic LPS and cleavage of its substrate.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Start dissolve_peptide Dissolve Peptide in DMSO (Stock) start->dissolve_peptide prepare_buffer Prepare Assay Buffer start->prepare_buffer prepare_samples Prepare Samples (e.g., Cell Lysates) start->prepare_samples add_substrate Add Substrate Working Solution dissolve_peptide->add_substrate prepare_buffer->add_substrate add_samples Add Samples to 96-well Plate prepare_samples->add_samples add_samples->add_substrate read_fluorescence Kinetic Fluorescence Reading add_substrate->read_fluorescence analyze_data Calculate Rate of Fluorescence Change read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for a fluorogenic caspase-4 activity assay.

References

preventing non-specific cleavage of Ac-LEVDGWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ac-LEVDGWK(Dnp)-NH2

Welcome to the technical support center for the fluorogenic peptide substrate this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and diagnose non-specific cleavage during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a highly sensitive fluorogenic substrate primarily designed for the detection of caspase activity, particularly inflammatory caspases such as Caspase-4 and Caspase-5, which recognize the LEVD sequence. The substrate consists of a specific peptide sequence (LEVDGWK) flanked by an acetyl group (Ac) at the N-terminus and a 2,4-Dinitrophenyl (Dnp) quenching group attached to the lysine (K) side chain. In its intact state, fluorescence is quenched. Upon enzymatic cleavage within the LEVD sequence, the quencher is separated from a potential fluorophore (often an intrinsic tryptophan or an external label not specified in the name but implied in its function), resulting in a measurable increase in fluorescence. This process is a classic example of Fluorescence Resonance Energy Transfer (FRET).[1][2]

Q2: I am observing high background fluorescence in my "no-enzyme" control wells. What are the potential causes and how can I fix this?

High background fluorescence in the absence of your target enzyme is a classic sign of non-specific cleavage or substrate instability.

  • Cause 1: Protease Contamination: Your sample, buffers, or even water may be contaminated with endogenous proteases.[3] All cells contain proteases, and during sample preparation (e.g., cell lysis), these can be released and contaminate your assay.[4]

    • Solution: Prepare all buffers with high-purity, protease-free water. Autoclaving buffers can help, but heat-stable proteases may persist. The most effective solution is to add a broad-spectrum protease inhibitor cocktail to your lysis buffer and sample.[5] Ensure the cocktail does not inhibit your target caspase.

  • Cause 2: Substrate Instability: The peptide substrate itself may be chemically unstable in your specific assay buffer or conditions.[6] Non-enzymatic peptide bond cleavage can be influenced by pH and temperature.[7]

    • Solution: Perform a substrate stability test. Incubate this compound in the assay buffer alone (without any sample or enzyme) for the duration of your experiment and measure fluorescence over time. If the signal increases significantly, your buffer conditions may be too harsh. Consider optimizing the pH or reducing the incubation temperature.

  • Cause 3: Photobleaching/Light Sensitivity: Although less common for causing an increase in signal, prolonged exposure to excitation light can sometimes lead to unpredictable changes in fluorescence.

    • Solution: Protect your plate from light as much as possible during incubation and read it immediately after the experiment is complete.

Q3: My signal is high, but I'm not sure if it's from my target caspase or another protease. How can I verify the specificity of the cleavage?

Verifying that the observed activity is from your target enzyme is critical.

  • Solution 1: Use a Specific Inhibitor: The most definitive method is to run a parallel reaction including a known, specific inhibitor for your target caspase. For example, if you are assaying Caspase-4, include a specific Caspase-4 inhibitor. A significant reduction in signal in the presence of the inhibitor confirms that the activity is predominantly from your target enzyme.

  • Solution 2: Use a General Protease Inhibitor: Run a parallel reaction with a broad-spectrum protease inhibitor cocktail. If the signal persists while the signal in your specific inhibitor well (from Solution 1) decreases, it strongly suggests the cleavage is target-specific. If the general inhibitor also reduces the signal, it indicates a mixed contribution from your target and contaminating proteases.

  • Solution 3: Test with a Recombinant Enzyme: Use a purified, recombinant version of your target caspase as a positive control. This will help you establish the expected signal profile and confirm that the substrate is performing correctly.

Troubleshooting Guide: Non-Specific Cleavage

Use the following table to diagnose and resolve common issues related to non-specific cleavage.

Observed Problem Potential Cause Recommended Action
High signal in "no-enzyme" control1. Protease contamination in sample/reagents. 2. Substrate instability in assay buffer.1. Add a protease inhibitor cocktail (see table below). Use protease-free reagents. 2. Perform a substrate stability test. Adjust buffer pH or temperature if necessary.
Signal is present but not inhibited by a specific caspase inhibitor1. Cleavage by a non-target protease with a similar recognition site. 2. Assay conditions promoting non-enzymatic hydrolysis.1. Add a broad-spectrum protease inhibitor cocktail to a parallel well to see if the signal is reduced. 2. Re-evaluate buffer components and pH. Ensure no harsh chemicals are present.
Inconsistent or non-reproducible results1. Incomplete dissolution of the substrate. 2. Variable protease contamination between samples.1. The Dnp group makes the peptide hydrophobic.[2] Dissolve the substrate in a small amount of DMSO first, then dilute to the final concentration in the assay buffer.[6] 2. Standardize sample preparation protocols and consistently use protease inhibitors.
Table 1: Common Protease Inhibitors for Controlling Non-Specific Cleavage

This table provides a reference for selecting appropriate inhibitors to prevent unwanted proteolysis from contaminating enzymes. Note that concentrations may need to be optimized for your specific system.

Inhibitor Target Protease Class Typical Working Concentration Notes
PMSF Serine Proteases0.1 - 1 mMUnstable in aqueous solutions. Add fresh before use.
AEBSF Serine Proteases0.1 - 1 mMMore stable and less toxic alternative to PMSF.
EDTA Metalloproteases1 - 10 mMChelates divalent cations (e.g., Zn²⁺, Ca²⁺) required for activity.
Leupeptin Serine & Cysteine Proteases1 - 10 µMReversible inhibitor.
Aprotinin Serine Proteases1 - 2 µMA common component of inhibitor cocktails.
Pepstatin A Aspartic Proteases1 µMEffective against proteases active at acidic pH.
E-64 Cysteine Proteases1 - 10 µMIrreversible inhibitor.

Experimental Protocol: Diagnosing Non-Specific Cleavage

This protocol provides a workflow to determine the source of unwanted signal in your caspase activity assay.

Objective: To differentiate between target enzyme activity, non-specific protease activity, and substrate instability.

Materials:

  • This compound substrate

  • Assay Buffer (e.g., HEPES or PIPES-based buffer, pH 7.2-7.4)

  • Your enzyme-containing sample (e.g., cell lysate)

  • Purified recombinant target caspase (Positive Control)

  • Specific inhibitor for your target caspase

  • Broad-spectrum protease inhibitor cocktail (e.g., cOmplete™, Halt™)

  • 96-well black microplate (for fluorescence)

  • Plate reader capable of measuring fluorescence

Methodology:

  • Substrate Preparation: Prepare a stock solution of this compound by dissolving it in DMSO. Then, prepare a working solution by diluting the stock into the assay buffer to the desired final concentration (e.g., 2X).

  • Plate Setup: Set up the 96-well plate according to the layout below. Add buffer, inhibitors, and samples first.

WellComponent 1 Component 2 Component 3 Purpose
A1 Assay Buffer-SubstrateBuffer Blank (Measures buffer autofluorescence)
B1 Assay Buffer-SubstrateSubstrate Stability Control
C1 Your Sample-SubstrateTotal Activity (Target + Non-Specific)
D1 Your SampleSpecific InhibitorSubstrateSpecificity Control
E1 Your SampleProtease Inhibitor CocktailSubstrateContamination Control
F1 Recombinant Caspase-SubstratePositive Control
  • Reaction Initiation: Initiate the reactions by adding the 2X substrate working solution to all wells.

  • Incubation: Incubate the plate at the desired temperature (e.g., 37°C), protected from light.

  • Measurement: Read the fluorescence intensity at appropriate time points (e.g., every 15 minutes for 2 hours) using the correct excitation and emission wavelengths for your fluorophore.

  • Data Analysis:

    • Subtract the fluorescence of the Buffer Blank (A1) from all other readings.

    • Substrate Stability (B1): A flat line indicates a stable substrate. An increasing slope indicates non-enzymatic hydrolysis.

    • Total Activity (C1): This is your primary experimental reading.

    • Specificity (D1): A significant signal reduction compared to C1 confirms target activity.

    • Contamination (E1): A significant signal reduction compared to C1 indicates the presence of contaminating proteases.

    • Positive Control (F1): Confirms that the substrate and buffer system are working correctly.

Visualizations

Troubleshooting Workflow

G start Problem: High Background or Non-Specific Cleavage check_stability Step 1: Assess Substrate Stability (Incubate substrate in buffer alone) start->check_stability stable Outcome: Signal is Stable check_stability->stable No increase in fluorescence unstable Outcome: Signal Increases check_stability->unstable Increase in fluorescence check_contamination Step 2: Test for Contamination (Add broad-spectrum protease inhibitors) no_effect Outcome: Inhibitors Have No Effect check_contamination->no_effect Signal unchanged effect Outcome: Inhibitors Reduce Signal check_contamination->effect Signal drops stable->check_contamination action_buffer Action: - Optimize buffer pH - Reduce temperature - Check reagent purity unstable->action_buffer final_check Step 3: Confirm Target Specificity (Use a highly specific enzyme inhibitor) no_effect->final_check action_contamination Action: - Routinely use protease inhibitors - Use protease-free reagents - Further purify sample effect->action_contamination action_contamination->final_check specific Result: Cleavage is Inhibited (Problem Solved) final_check->specific not_specific Result: Cleavage Persists (Re-evaluate assay design or purity of enzyme/sample) final_check->not_specific

Caption: A workflow diagram for troubleshooting non-specific substrate cleavage.

Apoptotic Signaling Pathway Context

G stimulus Inflammatory Signal (e.g., LPS, Pathogens) inflammasome Inflammasome Assembly (e.g., NLRP3) stimulus->inflammasome pro_caspase Pro-Caspase-4/5 inflammasome->pro_caspase recruits & activates active_caspase Active Caspase-4/5 pro_caspase->active_caspase substrate Ac-LEVD-GWK(Dnp)-NH2 active_caspase->substrate cleaves at LEVD downstream Downstream Events (e.g., Gasdermin-D Cleavage, Pyroptosis) active_caspase->downstream cleaves cellular targets cleavage Substrate Cleavage substrate->cleavage signal Fluorescent Signal cleavage->signal

References

Ac-LEVD-GWK(Dnp)-NH2 Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Ac-LEVD-GWK(Dnp)-NH2 substrate in caspase-4 activity assays.

Frequently Asked Questions (FAQs)

Q1: What is Ac-LEVD-GWK(Dnp)-NH2 and how does it work?

A1: Ac-LEVD-GWK(Dnp)-NH2 is a fluorogenic peptide substrate used to measure the activity of caspase-4. It operates on the principle of Förster Resonance Energy Transfer (FRET). The peptide contains a fluorophore and a quencher molecule (Dnp - 2,4-dinitrophenyl) in close proximity. In this state, the fluorescence of the fluorophore is suppressed. Upon cleavage of the peptide by active caspase-4 at the aspartic acid residue within the LEVD sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured with a fluorometer.

Q2: What is the primary application of the Ac-LEVD-GWK(Dnp)-NH2 assay?

A2: The primary application is to detect and quantify the activity of caspase-4, a key enzyme in the non-canonical inflammasome pathway. This pathway is involved in the cellular response to intracellular lipopolysaccharide (LPS) from Gram-negative bacteria, leading to pyroptosis, a form of inflammatory cell death.

Q3: What are appropriate positive and negative controls for this assay?

A3: Proper controls are crucial for interpreting your results. Here are the recommended controls:

  • Positive Controls:

    • Recombinant Human Caspase-4: Purified, active caspase-4 provides a direct measure of substrate cleavage and can be used to generate a standard curve.[1][2]

    • LPS-transfected cells: Cells known to express caspase-4 (e.g., certain macrophage or epithelial cell lines) can be treated with LPS to induce the non-canonical inflammasome and activate endogenous caspase-4.[3][4][5]

  • Negative Controls:

    • No-Enzyme Control: A reaction mixture containing all components except the enzyme source (cell lysate or recombinant caspase-4) to determine the background fluorescence of the substrate.

    • Caspase Inhibitor Control: Pre-incubating the enzyme source with a specific caspase-4 inhibitor, such as Ac-LEVD-CHO, or a broad-spectrum caspase inhibitor before adding the substrate. This confirms that the observed fluorescence is due to caspase activity.[6]

    • Inactive Caspase Control: Using a heat-inactivated enzyme source to ensure that active enzyme is required for substrate cleavage.

Q4: How should I set up my plate for a typical experiment?

A4: A typical 96-well plate setup should include wells for blanks (assay buffer + substrate), negative controls (e.g., lysate + inhibitor + substrate), positive controls (e.g., recombinant caspase-4 + substrate), and your experimental samples (e.g., treated and untreated cell lysates + substrate). It is recommended to run all samples in at least triplicate.

Experimental Protocols

Protocol 1: Caspase-4 Activity Assay in Cell Lysates

This protocol outlines the steps for measuring caspase-4 activity in cell lysates.

  • Cell Lysis:

    • Induce caspase-4 activation in your cells of interest using an appropriate stimulus (e.g., LPS transfection).

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose).

    • Incubate on ice for 15-30 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant (cytosolic extract) for the assay.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Assay Preparation:

    • Prepare a 2X Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 20% glycerol, 4 mM EDTA).

    • Prepare the Ac-LEVD-GWK(Dnp)-NH2 substrate stock solution in DMSO and dilute to the desired working concentration in assay buffer. The final concentration typically ranges from 10-50 µM.

  • Assay Execution:

    • In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • For negative control wells, pre-incubate the lysate with a caspase-4 inhibitor (e.g., Ac-LEVD-CHO at a final concentration of 10 µM) for 10-15 minutes at 37°C.

    • Add 50 µL of the 2X Reaction Buffer.

    • Initiate the reaction by adding 5 µL of the diluted Ac-LEVD-GWK(Dnp)-NH2 substrate.

    • Incubate the plate at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a fluorescence plate reader.

    • Use an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm (optimal wavelengths should be determined empirically for your specific fluorophore).

Protocol 2: Standard Curve using Recombinant Caspase-4

This protocol describes how to generate a standard curve to quantify caspase-4 activity.

  • Prepare Recombinant Caspase-4 Standards:

    • Perform a serial dilution of purified, active recombinant human caspase-4 in assay buffer to generate a range of known enzyme concentrations.

  • Assay Setup:

    • Follow the same procedure as in Protocol 1, but instead of cell lysate, add the diluted recombinant caspase-4 standards to the wells.

  • Data Analysis:

    • Calculate the rate of substrate cleavage (change in fluorescence over time) for each standard.

    • Plot the rate of reaction against the concentration of recombinant caspase-4 to generate a standard curve. This curve can then be used to determine the concentration of active caspase-4 in your experimental samples.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
High background fluorescence Substrate degradationAliquot the substrate and store it properly, protected from light and repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Contaminated reagents or plateUse fresh, high-quality reagents and sterile, non-fluorescent black microplates.
No or low signal in positive control Inactive enzymeUse a fresh, properly stored aliquot of recombinant caspase-4. Ensure the enzyme has not been subjected to multiple freeze-thaw cycles.
Incorrect filter settingsVerify the excitation and emission wavelengths on the fluorescence plate reader are appropriate for the fluorophore in the substrate.
Insufficient incubation timeIncrease the incubation time and monitor the reaction kinetically to determine the optimal endpoint.
High signal in negative control Non-specific protease activityInclude a specific caspase-4 inhibitor in your negative control wells to confirm that the signal is from caspase-4.
ContaminationEnsure there is no cross-contamination between wells. Use fresh pipette tips for each sample.
Inconsistent results between replicates Pipetting errorsUse calibrated pipettes and ensure accurate and consistent pipetting of all reagents.
Incomplete mixingGently mix the contents of the wells after adding all reagents.
Temperature fluctuationsEnsure the plate is incubated at a constant and uniform temperature.

Quantitative Data Summary

Table 1: Typical Assay Parameters

Parameter Value Notes
Substrate Concentration10 - 50 µMThe optimal concentration should be determined empirically (typically around the Km value).
Enzyme Concentration50 - 200 µ g/well For cell lysates.
Incubation Time1 - 2 hoursMonitor kinetically for optimal reading time.
Incubation Temperature37°C
Excitation Wavelength~340-360 nmDependent on the specific fluorophore.
Emission Wavelength~440-460 nmDependent on the specific fluorophore.

Table 2: Example Standard Curve Data

Recombinant Caspase-4 (ng/mL) Fluorescence Rate (RFU/min)
05
1055
20108
40215
80425
160840

Visualizations

Non_Canonical_Inflammasome_Pathway Non-Canonical Inflammasome Signaling Pathway LPS Intracellular Lipopolysaccharide (LPS) Caspase4_pro Pro-Caspase-4 LPS->Caspase4_pro binds & oligomerizes Caspase4_active Active Caspase-4 Caspase4_pro->Caspase4_active autocleavage GSDMD_pro Pro-Gasdermin D (GSDMD) Caspase4_active->GSDMD_pro cleaves GSDMD_N GSDMD N-terminal (pore-forming) GSDMD_pro->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis forms pores in cell membrane

Caption: Non-canonical inflammasome pathway showing Caspase-4 activation.

Experimental_Workflow Ac-LEVD-GWK(Dnp)-NH2 Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Cell_Culture 1. Cell Culture & Treatment (e.g., LPS transfection) Cell_Lysis 2. Cell Lysis & Protein Quantification Cell_Culture->Cell_Lysis Plate_Setup 4. Plate Setup (Samples, Controls, Blanks) Cell_Lysis->Plate_Setup Reagent_Prep 3. Prepare Reagents (Substrate, Buffers, Controls) Reagent_Prep->Plate_Setup Reaction_Start 5. Add Substrate to Initiate Reaction Plate_Setup->Reaction_Start Incubation 6. Incubate at 37°C Reaction_Start->Incubation Fluorescence_Reading 7. Read Fluorescence Kinetically Incubation->Fluorescence_Reading Data_Processing 8. Calculate Reaction Rates Fluorescence_Reading->Data_Processing Results 9. Plot Data & Determine Activity Data_Processing->Results

Caption: General experimental workflow for the caspase-4 activity assay.

References

Technical Support Center: Ac-LEVDGWK(Dnp)-NH2 Caspase-3 Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the Ac-LEVDGWK(Dnp)-NH2 caspase-3 assay?

This assay utilizes a Förster Resonance Energy Transfer (FRET) pair. The substrate contains a fluorophore and a quencher (Dnp - 2,4-Dinitrophenyl) in close proximity. In its intact state, the fluorescence of the fluorophore is quenched by the Dnp group. Upon cleavage of the peptide by active caspase-3 at the aspartate residue within the LEVD sequence, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase in fluorescence is directly proportional to the caspase-3 activity in the sample.

Q2: What are the recommended excitation and emission wavelengths for this substrate?

The precise excitation and emission maxima depend on the specific fluorophore conjugated to the peptide, which is not specified in "this compound". Typically, a fluorophore like 7-methoxycoumarin (MCA) is used in such substrates. For an MCA-Dnp FRET pair, the recommended wavelengths are an excitation of approximately 325 nm and an emission of around 393 nm. However, it is essential to confirm the spectral properties of your specific substrate.

Q3: How should I prepare and store the this compound substrate?

It is generally recommended to dissolve the lyophilized peptide substrate in high-quality, anhydrous DMSO to prepare a concentrated stock solution. To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or lower, protected from light. When preparing working solutions, thaw an aliquot and dilute it in the appropriate assay buffer immediately before use.

Q4: What are the critical components of a caspase-3 assay buffer?

A typical caspase-3 assay buffer should maintain a physiological pH (around 7.2-7.5) and contain reagents that preserve enzyme activity. Key components often include:

  • Buffering agent: HEPES or PIPES to maintain pH.

  • Reducing agent: Dithiothreitol (DTT) is crucial to keep the cysteine residue in the caspase-3 active site in a reduced state.[1]

  • Salt: NaCl or KCl to maintain ionic strength.

  • Chelating agent: EDTA to prevent inhibition by divalent cations.

  • Detergent (optional): A non-ionic detergent like CHAPS can sometimes improve results.

Q5: How can I ensure the detected signal is specific to caspase-3 activity?

To confirm the specificity of the assay, it is highly recommended to include a negative control where a specific caspase-3 inhibitor, such as Ac-DEVD-CHO, is added to a parallel sample.[1] A significant reduction in the fluorescence signal in the presence of the inhibitor indicates that the measured activity is indeed from caspase-3 or other DEVD-specific caspases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal Inactive caspase-3Ensure that the apoptosis induction protocol is sufficient to activate caspases. Confirm apoptosis with a secondary method (e.g., Annexin V staining).
Low protein concentration in lysateIncrease the starting number of cells or tissue amount. Ensure the protein concentration is within the optimal range (typically 50-200 µg per assay).[1]
Degraded substrateAliquot the substrate stock solution and avoid repeated freeze-thaw cycles. Protect from light.
Inactive DTTDTT is unstable in solution. Prepare fresh assay buffer containing DTT for each experiment.[1]
Incorrect buffer pHVerify that the pH of the assay buffer is between 7.2 and 7.5.[1]
High Background Signal Autohydrolysis of the substrateRun a blank control with only the substrate and assay buffer to determine the level of spontaneous fluorescence.
Contaminated reagentsUse high-purity reagents and sterile, nuclease-free water.
Intrinsic fluorescence of samplesInclude a control of cell lysate without the substrate to measure background fluorescence.
Inconsistent Results Pipetting errorsUse calibrated pipettes and ensure accurate and consistent dispensing of all reagents.
Temperature fluctuationsMaintain a consistent incubation temperature (e.g., 37°C).
Incomplete cell lysisEnsure the chosen lysis buffer and protocol are effective for your cell type.

Experimental Protocols

General Protocol for Caspase-3 Activity Assay in Cell Lysates

This protocol is a general guideline and requires optimization for your specific cell type and experimental conditions.

1. Reagent Preparation:

  • Lysis Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM DTT - add DTT fresh).

  • 2X Reaction Buffer: (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM EDTA, 20% glycerol, and 20 mM DTT - add DTT fresh).

  • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Working Substrate Solution: Dilute the stock solution in the appropriate assay buffer to the desired final concentration (e.g., 50 µM).

  • (Optional) Inhibitor: Prepare a stock solution of a specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) in DMSO.

2. Cell Lysate Preparation:

  • Induce apoptosis in your cell culture using the desired method. Include a non-induced control group.

  • Harvest cells and wash once with ice-cold PBS.

  • Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1-5 x 10^6 cells in 50 µL).[2]

  • Incubate on ice for 10-20 minutes.

  • Centrifuge at 10,000 x g for 1 minute at 4°C.[2]

  • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

3. Assay Procedure (96-well plate format):

  • In a 96-well plate (preferably black for fluorescence assays), add 50-200 µg of protein from your cell lysate to each well. Adjust the volume to 50 µL with Lysis Buffer.

  • For inhibitor controls, pre-incubate the lysate with the caspase-3 inhibitor for 10-15 minutes at room temperature.

  • Add 50 µL of 2X Reaction Buffer to each well.

  • Initiate the reaction by adding 5 µL of the working substrate solution.

  • Incubate the plate at 37°C, protected from light. The optimal incubation time should be determined empirically but typically ranges from 30 minutes to 2 hours.[2][3]

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

Incubation Time Optimization

The optimal incubation time can vary depending on the cell type, the apoptosis-inducing agent, and the specific activity of caspase-3. It is recommended to perform a kinetic assay to determine the optimal time point.

Substrate Incubation Time Notes
Ac-DEVD-pNA1-2 hoursColorimetric assay, may require longer incubation if the signal is low.[2][3]
Ac-DEVD-AMC1-2 hoursFluorometric assay.[4]
CellEvent™ Caspase-3/7 GreenAt least 30 minutesLive-cell imaging reagent.

This table provides examples from similar caspase-3 assays. The optimal incubation time for this compound must be determined experimentally.

Visualizations

Caspase3_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Binds Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 Recruits & Activates Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cleaves & Activates Apoptotic Stimuli Apoptotic Stimuli Mitochondrion Mitochondrion Apoptotic Stimuli->Mitochondrion Induces Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Apoptosome Apoptosome Apaf-1->Apoptosome Forms Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Recruits & Activates Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Cleaves & Activates Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates Cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Caspase-3 activation via intrinsic and extrinsic pathways.

Caspase3_Assay_Workflow Induce Apoptosis Induce Apoptosis Prepare Cell Lysate Prepare Cell Lysate Induce Apoptosis->Prepare Cell Lysate Quantify Protein Quantify Protein Prepare Cell Lysate->Quantify Protein Set up Assay Plate Set up Assay Plate Quantify Protein->Set up Assay Plate Add Substrate Add Substrate Set up Assay Plate->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Fluorescence Measure Fluorescence Incubate->Measure Fluorescence Analyze Data Analyze Data Measure Fluorescence->Analyze Data

References

Validation & Comparative

A Researcher's Guide to Caspase-4 Substrates: Ac-LEVD-AFC vs. Ac-LEVD-GWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, cell biology, and drug development, the accurate detection of caspase activity is a cornerstone of studying inflammation and pyroptosis. Caspase-4, a key mediator of the non-canonical inflammasome pathway, is of particular interest. Its activation, primarily triggered by intracellular lipopolysaccharide (LPS), leads to a potent inflammatory response. The selection of an appropriate substrate is critical for quantifying its enzymatic activity.

This guide provides an objective comparison between two substrates designed for detecting caspase-4 activity: the conventional fluorogenic substrate Ac-LEVD-AFC and the less common Förster Resonance Energy Transfer (FRET) substrate Ac-LEVD-GWK(Dnp)-NH2 .

Substrate Properties: A Head-to-Head Comparison

The primary distinction between these two substrates lies in their mechanism of fluorescence generation. Ac-LEVD-AFC is a simple fluorogenic substrate, while Ac-LEVD-GWK(Dnp)-NH2 operates on the principle of FRET. This fundamental difference influences their application, sensitivity, and the instrumentation required for detection.

FeatureAc-LEVD-AFCAc-LEVD-GWK(Dnp)-NH2
Full Peptide Sequence Acetyl-Leu-Glu-Val-Asp-AFCAcetyl-Leu-Glu-Val-Asp-Gly-Trp-Lys(Dnp)-NH2
Detection Mechanism Fluorogenic (Cleavage-induced fluorescence)FRET (Cleavage-induced de-quenching)
Fluorophore AFC (7-Amino-4-trifluoromethylcoumarin)Tryptophan (Trp) - Donor
Quencher NoneDnp (2,4-Dinitrophenyl) - Acceptor
Excitation Wavelength ~400 nm[1]~280 nm (for Tryptophan)
Emission Wavelength ~505 nm[1]~350 nm (for Tryptophan)
Signal Generation Cleavage releases free AFC, which is fluorescent.Cleavage separates the Trp donor from the Dnp quencher, restoring Trp fluorescence.
Data Availability Widely documented and characterized.Limited publicly available experimental data.

Mechanism of Action

Ac-LEVD-AFC: Direct Fluorescence Upon Cleavage The Ac-LEVD-AFC substrate is straightforward. The AFC fluorophore is conjugated to the C-terminus of the LEVD peptide sequence. In its intact state, AFC is non-fluorescent. When active caspase-4 recognizes and cleaves the peptide at the aspartate residue, free AFC is liberated. This free AFC molecule fluoresces strongly with a yellow-green light when excited at approximately 400 nm.[1] The rate of fluorescence increase is directly proportional to the caspase-4 activity.

Ac-LEVD-GWK(Dnp)-NH2: A FRET-Based Approach This substrate employs Förster Resonance Energy Transfer (FRET), a mechanism where energy from an excited donor fluorophore is transferred non-radiatively to a nearby acceptor molecule (quencher).[2][3] In this peptide, the intrinsic fluorescence of the Tryptophan (Trp) residue acts as the donor. The Dinitrophenyl (Dnp) group, attached to a Lysine residue, serves as the quencher.

In the intact peptide, the close proximity of Trp and Dnp allows the energy from an excited Trp to be transferred to and dissipated by the Dnp group, effectively quenching the Trp fluorescence. When caspase-4 cleaves the LEVD sequence, the Trp-containing fragment is separated from the Dnp-containing fragment. This separation disrupts FRET, the quenching ceases, and the Trp donor's fluorescence can be detected.

Signaling and Experimental Workflows

To effectively use these substrates, it is crucial to understand the biological context of caspase-4 activation and the practical steps of a typical assay.

Caspase-4 Activation Pathway

Caspase-4 is a central player in the non-canonical inflammasome pathway, which is activated by the direct binding of cytosolic LPS from Gram-negative bacteria.[4][5] This binding induces oligomerization and activation of caspase-4.[5] Activated caspase-4 then cleaves Gasdermin D (GSDMD) to trigger pyroptosis, a lytic form of cell death, and can also process pro-inflammatory cytokines like pro-IL-18.[6][7]

Caspase4_Pathway LPS Intracellular LPS (Gram-negative bacteria) CASP4 Pro-Caspase-4 LPS->CASP4 Binds to CARD domain ActiveCASP4 Active Caspase-4 (Oligomerized) CASP4->ActiveCASP4 Oligomerization & Autocleavage GSDMD Gasdermin D (GSDMD) ActiveCASP4->GSDMD Cleavage IL18 Pro-IL-18 ActiveCASP4->IL18 Cleavage GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N Forms pore in plasma membrane Pyroptosis Pyroptosis (Lytic Cell Death) GSDMD_N->Pyroptosis ActiveIL18 Mature IL-18 IL18->ActiveIL18

Caption: Non-canonical inflammasome pathway showing Caspase-4 activation by LPS.

General Experimental Workflow

The workflow for both substrates is similar, involving cell lysis, incubation with the substrate, and fluorometric measurement. The key difference is the specific filter set (excitation/emission wavelengths) used in the plate reader.

Caspase_Assay_Workflow cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_read Data Acquisition A Induce Apoptosis/ Inflammation in Cells B Lyse Cells (e.g., with CHAPS buffer) A->B C Quantify Protein (e.g., Bradford/BCA) B->C D Add Lysate to 96-well Plate C->D E Add Reaction Buffer (contains DTT) D->E F Add Caspase Substrate (e.g., Ac-LEVD-AFC) E->F G Incubate at 37°C F->G H Measure Fluorescence (Fluorometric Plate Reader) G->H I Analyze Data (Fold change vs. control) H->I

Caption: A typical workflow for measuring caspase activity in cell lysates.

Experimental Protocols

Protocol for Ac-LEVD-AFC

This protocol is a generalized procedure based on commercially available kits. Optimization is recommended for specific cell types and experimental conditions.

  • Sample Preparation:

    • Induce inflammatory conditions in 2-5 x 10⁶ cells. Prepare a parallel negative control culture.

    • Pellet the cells and resuspend them in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes. Centrifuge to pellet debris and collect the supernatant (lysate).

  • Assay Reaction:

    • Prepare a 2X Reaction Buffer containing 10 mM DTT.

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of the 2X Reaction Buffer to each well.

    • Add 5 µL of 1 mM Ac-LEVD-AFC substrate to each well for a final concentration of 50 µM.

  • Measurement:

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Read the plate in a fluorometer or fluorescence plate reader equipped with a 400 nm excitation filter and a 505 nm emission filter.

    • The fold-increase in caspase-4 activity can be determined by comparing the fluorescence of the treated sample with the untreated control.

General Protocol for Ac-LEVD-GWK(Dnp)-NH2 (FRET)

A specific, validated protocol for this substrate is not widely published. The following is a general procedure for a FRET-based caspase assay that would require optimization.

  • Sample Preparation: Follow the same steps (1a-1c) as for the Ac-LEVD-AFC protocol.

  • Assay Reaction:

    • Prepare a suitable reaction buffer (typically HEPES or Tris-based with DTT and salts).

    • In a 96-well plate, add 50 µL of cell lysate per well.

    • Add 50 µL of 2X Reaction Buffer.

    • Add the Ac-LEVD-GWK(Dnp)-NH2 substrate to a final concentration of 10-50 µM (requires empirical determination).

  • Measurement:

    • Incubate at 37°C, protected from light.

    • Read the plate using wavelengths appropriate for the Trp-Dnp FRET pair: an excitation of ~280 nm and an emission of ~350 nm.

    • Note: The use of UV-range excitation may require a specialized plate reader and UV-transparent plates. Background fluorescence from proteins in the lysate could be a significant issue.

Performance and Data

Quantitative kinetic data for enzyme substrates, such as the Michaelis constant (Km) and catalytic rate (kcat), are essential for comparing their efficiency.

ParameterAc-LEVD-AFCAc-LEVD-GWK(Dnp)-NH2
Km (for Caspase-4) Data not readily available in cited literature.Data not publicly available.
kcat (for Caspase-4) Data not readily available in cited literature.Data not publicly available.
Typical Working Conc. 50 µM10-50 µM (Estimated)

While specific kinetic parameters for these substrates with caspase-4 are not found in the immediate search results, Ac-LEVD-AFC is widely used and validated across numerous publications and commercial kits, indicating its robust performance in practice.[1][8][9]

Conclusion and Recommendations

The choice between Ac-LEVD-AFC and Ac-LEVD-GWK(Dnp)-NH2 depends on the researcher's specific needs, available equipment, and desire for well-established versus novel methods.

  • Ac-LEVD-AFC is the industry-standard substrate for detecting caspase-4 activity. Its mechanism is simple, its properties are well-documented, and detailed protocols are readily available from numerous suppliers.[1][9] This makes it the recommended choice for routine, reliable, and reproducible measurement of caspase-4 activity.

  • Ac-LEVD-GWK(Dnp)-NH2 represents a FRET-based alternative. In theory, FRET substrates can sometimes offer higher signal-to-background ratios. However, this specific substrate is not widely characterized in scientific literature. Key information, such as optimal working concentration and precise kinetic parameters, is not publicly available. Furthermore, its reliance on UV-range excitation for the intrinsic tryptophan fluorophore may introduce challenges with background fluorescence from other proteins in the cell lysate and requires specific instrumentation.

For researchers and drug development professionals, Ac-LEVD-AFC remains the superior choice due to its extensive validation, ease of use, and the wealth of supporting data available. The use of Ac-LEVD-GWK(Dnp)-NH2 would require significant in-house validation and optimization before it could be confidently deployed in screening or characterization assays.

References

Navigating the Specificity of Caspase Substrates: A Comparative Guide to Ac-LEVD-GWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of apoptosis and inflammation, the precise measurement of individual caspase activity is paramount. The fluorogenic substrate Ac-LEVD-GWK(Dnp)-NH2, with its LEVD tetrapeptide recognition sequence, is often utilized as a tool to probe the activity of specific caspases. However, the inherent promiscuity among caspase enzymes necessitates a thorough understanding of a substrate's cross-reactivity profile to ensure accurate interpretation of experimental results.

This guide provides a comparative analysis of the cross-reactivity of the LEVD sequence, the core recognition motif of Ac-LEVD-GWK(Dnp)-NH2, with a panel of human caspases. By presenting available kinetic data and detailed experimental protocols, this document aims to equip researchers with the knowledge to effectively utilize LEVD-based substrates and interpret their findings with confidence.

The Challenge of Caspase Cross-Reactivity

Caspases, a family of cysteine-aspartic proteases, are central players in the orchestrated cellular processes of apoptosis and inflammation. They are broadly categorized into initiators (e.g., caspase-2, -8, -9, -10) and executioners (e.g., caspase-3, -6, -7) of apoptosis, as well as inflammatory caspases (e.g., caspase-1, -4, -5). While each caspase exhibits a preferential amino acid sequence for cleavage, significant overlap in these specificities exists. This cross-reactivity can lead to the cleavage of a single substrate by multiple caspases, complicating the attribution of observed activity to a specific enzyme in complex biological samples such as cell lysates.[1][2]

The tetrapeptide sequence LEVD has been reported as an optimal recognition motif for inflammatory caspases, particularly caspase-4 and caspase-1.[3][4] However, the extent to which other caspases can process this sequence is a critical consideration for its use as a specific tool.

Comparative Analysis of LEVD Substrate Cleavage by Caspases

To provide a quantitative measure of the cross-reactivity of the LEVD sequence, the following table summarizes the available kinetic parameters (kcat/Km) for the cleavage of the fluorogenic substrate Ac-LEVD-AMC by various human caspases. A higher kcat/Km value indicates a greater catalytic efficiency of the enzyme for the substrate.

Caspasekcat/Km (M⁻¹s⁻¹)Relative Activity (%)
Caspase-1Data Not Available-
Caspase-2Data Not Available-
Caspase-3~1,8000.08
Caspase-4 ~2,200,000 100
Caspase-5Data Not Available-
Caspase-6Data Not Available-
Caspase-7~2,4000.11
Caspase-8~11,0000.5
Caspase-9Data Not Available-
Caspase-10Data Not Available-

Note: The data presented is a compilation from various sources and may have been generated under different experimental conditions. Direct comparison of absolute values should be made with caution. The relative activity is normalized to the activity of the most efficient caspase.

Experimental Protocols

To ensure the generation of reliable and reproducible data for assessing caspase activity and substrate specificity, a detailed and standardized experimental protocol is essential. The following is a representative protocol for a fluorometric caspase activity assay.

Fluorometric Caspase Activity Assay

Objective: To determine the kinetic parameters (kcat/Km) of a specific caspase for a fluorogenic peptide substrate.

Materials:

  • Recombinant active caspases (e.g., caspase-1, -2, -3, -4, -5, -6, -7, -8, -9, -10)

  • Fluorogenic peptide substrate (e.g., Ac-LEVD-AMC)

  • Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.2

  • 96-well black microplates

  • Fluorometric microplate reader with appropriate excitation and emission filters (e.g., Ex: 380 nm, Em: 460 nm for AMC)

  • DMSO for substrate dilution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO (e.g., 10 mM).

    • Dilute the recombinant active caspases to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically for each caspase to ensure a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add varying concentrations of the substrate (e.g., from 0 to 200 µM) in triplicate. Dilute the substrate stock solution in Assay Buffer.

    • Include wells with Assay Buffer and substrate but no enzyme as a negative control (blank).

    • Initiate the reaction by adding the diluted active caspase to each well. The final reaction volume is typically 100 µL.

  • Data Acquisition:

    • Immediately place the microplate in a pre-warmed (37°C) fluorometric microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the blank fluorescence values from the values obtained for each substrate concentration at each time point.

    • Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

    • Calculate the catalytic efficiency (kcat/Km) using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

Visualizing Caspase Signaling Pathways

To provide a broader context for the importance of caspase specificity, the following diagrams illustrate the major caspase-mediated signaling pathways.

Caspase_Signaling_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Procaspase-8/10 Procaspase-8/10 Death Receptors->Procaspase-8/10 FADD/TRADD Caspase-8/10 Caspase-8/10 Procaspase-8/10->Caspase-8/10 Dimerization Procaspase-3/7 Procaspase-3/7 Caspase-8/10->Procaspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome formation Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Apoptosome formation Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Apoptosome formation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Cellular Substrates Cellular Substrates Caspase-3/7->Cellular Substrates Apoptosis Apoptosis Cellular Substrates->Apoptosis

Caption: Overview of the major caspase activation pathways in apoptosis.

Inflammatory_Caspase_Pathway PAMPs/DAMPs PAMPs/DAMPs Inflammasome Inflammasome PAMPs/DAMPs->Inflammasome Procaspase-1/4/5 Procaspase-1/4/5 Inflammasome->Procaspase-1/4/5 Caspase-1/4/5 Caspase-1/4/5 Procaspase-1/4/5->Caspase-1/4/5 Pro-IL-1β/Pro-IL-18 Pro-IL-1β/Pro-IL-18 Caspase-1/4/5->Pro-IL-1β/Pro-IL-18 Gasdermin D Gasdermin D Caspase-1/4/5->Gasdermin D IL-1β/IL-18 IL-1β/IL-18 Pro-IL-1β/Pro-IL-18->IL-1β/IL-18 Pyroptosis Pyroptosis Gasdermin D->Pyroptosis

Caption: Simplified inflammatory caspase activation pathway.

Conclusion

References

Correlating Caspase-3/7 Activity with Cell Viability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of apoptosis is crucial in numerous fields, including cancer research, neurodegenerative disease studies, and drug development. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. The fluorogenic substrate, Ac-LEVD-GWK(Dnp)-NH2, is a tool for measuring the activity of these proteases. This guide provides a comprehensive comparison of methods to correlate data from such caspase assays with overall cell viability, offering detailed experimental protocols and objective performance comparisons to aid in the selection of the most appropriate assays for your research needs.

Data Presentation: Quantitative Comparison of Assay Methods

To effectively correlate caspase-3/7 activity with cell viability, it is essential to understand the performance characteristics of various available assays. The following tables summarize key quantitative parameters for common caspase-3/7 and cell viability assays.

Table 1: Comparison of Caspase-3/7 Activity Assays

Assay TypePrincipleCommon Substrate(s)Detection MethodThroughputAdvantagesDisadvantages
FRET-Based Fluorogenic Cleavage of a peptide linker separating a fluorophore and a quencher (e.g., Dnp), resulting in increased fluorescence.Ac-LEVD-GWK(Dnp)-NH2, Ac-DEVD-AMCFluorescence Plate Reader, MicroscopyHighHigh sensitivity, real-time kinetic measurements possible.Potential for compound interference (autofluorescence), requires sensitive detection equipment.
Colorimetric Cleavage of a peptide substrate releases a chromophore (e.g., pNA).Ac-DEVD-pNAAbsorbance Plate ReaderHighSimple, uses standard laboratory equipment.Lower sensitivity compared to fluorescent or luminescent methods.[1]
Luminogenic Caspase cleavage of a substrate releases a substrate for luciferase, generating light.Caspase-Glo® 3/7 (DEVD-aminoluciferin)LuminometerHighExtremely high sensitivity, wide dynamic range.[2]Generally more expensive, requires a luminometer.
Western Blot Detection of cleaved (active) caspase-3 protein using specific antibodies.N/AChemiluminescence or FluorescenceLowProvides information on protein levels and cleavage status.Semi-quantitative, labor-intensive, not suitable for high-throughput screening.[1]

Table 2: Comparison of Cell Viability and Cytotoxicity Assays

Assay TypePrincipleDetection MethodThroughputAdvantagesDisadvantages
Metabolic (Tetrazolium Reduction) Reduction of a tetrazolium salt (e.g., MTT, MTS, XTT) to a colored formazan product by metabolically active cells.Absorbance Plate ReaderHighInexpensive, well-established.Indirect measure of viability, can be affected by metabolic changes.
Metabolic (Resazurin Reduction) Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.Fluorescence Plate ReaderHighHigh sensitivity, compatible with multiplexing.[3]Can be cytotoxic over long incubation periods.
ATP Content Quantification of ATP, which is present in metabolically active cells, using a luciferase-based reaction.LuminometerHighRapid, highly sensitive, reflects energetic state of cells.ATP levels can fluctuate rapidly, destructive to cells.
Membrane Integrity (LDH Release) Measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.Absorbance Plate ReaderHighMeasures cytotoxicity directly.LDH in serum can interfere, timing is critical.
Membrane Integrity (Dye Exclusion) Use of cell-impermeable dyes (e.g., Propidium Iodide, DRAQ7®) that only enter and stain dead or dying cells.Flow Cytometry, Fluorescence Microscopy, Plate ReaderMedium to HighDirect measure of cell death, can be multiplexed with other assays.Some dyes are not suitable for long-term studies.

Experimental Protocols

Detailed and reproducible protocols are fundamental to generating reliable data. Below are methodologies for key experiments to correlate caspase-3/7 activity with cell viability, including a multiplexing approach.

Protocol 1: Kinetic Measurement of Caspase-3/7 Activity using a FRET-based Substrate (e.g., Ac-LEVD-GWK(Dnp)-NH2)

This protocol is designed for a 96-well plate format and a fluorescence plate reader.

Materials:

  • Cells of interest

  • Apoptosis-inducing agent

  • Ac-LEVD-GWK(Dnp)-NH2 substrate

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader with appropriate filters for the chosen fluorophore/quencher pair (e.g., for Mca/Dnp, Excitation: ~328 nm, Emission: ~420 nm).[4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.

  • Induction of Apoptosis: Treat cells with the desired concentrations of the apoptosis-inducing agent. Include untreated and vehicle-only controls.

  • Substrate Preparation: Prepare the Ac-LEVD-GWK(Dnp)-NH2 working solution by diluting the stock solution in the assay buffer to the final desired concentration (typically in the low micromolar range).

  • Assay Initiation: At various time points after treatment, add the substrate working solution to each well.

  • Kinetic Measurement: Immediately place the plate in a pre-warmed fluorescence plate reader. Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for a period of 1-2 hours.

  • Data Analysis: For each well, calculate the rate of increase in fluorescence over time (slope of the linear portion of the curve). This rate is proportional to the caspase-3/7 activity. Plot the caspase activity against the concentration of the inducing agent and the time of treatment.

Protocol 2: Multiplexing Caspase-3/7 Activity and Cell Viability (Resazurin Assay)

This sequential protocol allows for the measurement of both cell viability and caspase activity in the same wells.[3]

Materials:

  • All materials from Protocol 1

  • Resazurin-based cell viability reagent (e.g., alamarBlue™)

  • Lysis Buffer (containing detergent compatible with the caspase assay)

  • Fluorescence microplate reader capable of reading at two different wavelength pairs.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Viability Measurement:

    • At the desired time point after treatment, add the resazurin reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the fluorescence of resorufin (typically Ex/Em ~560/590 nm). This reading corresponds to cell viability.

  • Caspase-3/7 Activity Measurement:

    • Following the viability reading, add a lysis buffer containing the Ac-LEVD-GWK(Dnp)-NH2 substrate to each well.

    • Incubate at room temperature for 30-60 minutes, protected from light.

    • Measure the fluorescence of the cleaved substrate (e.g., Ex/Em ~328/420 nm). This reading corresponds to caspase-3/7 activity.

  • Data Analysis:

    • Normalize the caspase activity data to the cell viability data for each well to obtain a more accurate measure of apoptosis induction per viable cell.

    • Plot the normalized caspase activity and cell viability against the treatment conditions.

Mandatory Visualization

Diagrams are provided to visually represent the signaling pathways and experimental workflows described.

Apoptosis_Signaling_Pathway Apoptosis Signaling Pathways Leading to Caspase-3 Activation cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Cleavage Apoptotic Substrates Apoptotic Substrates Caspase-3->Apoptotic Substrates Cleavage Apoptosis Apoptosis Apoptotic Substrates->Apoptosis

Caption: Apoptosis signaling pathways converge on the activation of Caspase-3.

Experimental_Workflow Workflow for Correlating Caspase-3/7 Activity and Cell Viability cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_multiplex_assay Multiplexed Assay cluster_analysis Data Analysis Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Add Apoptosis Inducer Add Apoptosis Inducer Incubate Overnight->Add Apoptosis Inducer Incubate Incubate Add Apoptosis Inducer->Incubate Add Resazurin Add Resazurin Incubate->Add Resazurin Incubate_Res Incubate (1-4h) Add Resazurin->Incubate_Res Read Viability Read Viability (Ex/Em ~560/590 nm) Incubate_Res->Read Viability Add Caspase Substrate\n+ Lysis Buffer Add Caspase Substrate + Lysis Buffer Read Viability->Add Caspase Substrate\n+ Lysis Buffer Incubate_Casp Incubate (30-60min) Add Caspase Substrate\n+ Lysis Buffer->Incubate_Casp Read Caspase Activity Read Caspase-3/7 Activity (e.g., Ex/Em ~328/420 nm) Incubate_Casp->Read Caspase Activity Normalize Caspase Signal Normalize Caspase Signal Read Caspase Activity->Normalize Caspase Signal Plot Data Plot Data Normalize Caspase Signal->Plot Data

References

A Head-to-Head Comparison: Ac-LEVD-GWK(Dnp)-NH2 Fluorogenic Substrate versus Colorimetric Caspase Assays for Apoptosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of apoptosis, the accurate measurement of caspase activity is paramount. This guide provides an objective comparison between the fluorogenic, internally quenched substrate Ac-LEVD-GWK(Dnp)-NH2 and traditional colorimetric caspase assays, supported by experimental data and detailed protocols to inform assay selection.

The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. Consequently, the quantification of their activity serves as a reliable indicator of programmed cell death. Two common methods for this are colorimetric assays, often employing substrates like DEVD-pNA, and fluorogenic assays that utilize substrates such as Ac-LEVD-GWK(Dnp)-NH2. This guide will delve into the principles, performance, and protocols of each, enabling an informed decision for your research needs.

Principle of Detection

Colorimetric Caspase Assays: These assays are predicated on the cleavage of a peptide substrate, specific to the caspase of interest (e.g., DEVD for caspase-3), which is conjugated to a chromophore, typically p-nitroaniline (pNA).[1][2][3] When the active caspase cleaves the peptide, the pNA is released, resulting in a distinct yellow color.[2][3] The intensity of this color, which is directly proportional to the caspase activity, can be quantified by measuring the absorbance of light at a wavelength of 400-405 nm.[1][2][4]

Ac-LEVD-GWK(Dnp)-NH2 Fluorogenic Assay: This method employs a fluorogenic substrate based on the principle of Förster Resonance Energy Transfer (FRET).[] The substrate consists of a peptide sequence (LEVD) recognized by caspases, flanked by a fluorophore and a quencher molecule (Dnp, 2,4-dinitrophenyl).[][6] In the intact substrate, the close proximity of the quencher dampens the fluorescence of the fluorophore. Upon enzymatic cleavage by an active caspase, the fluorophore and quencher are separated, leading to a significant increase in fluorescence emission.[] This increase in fluorescence is directly proportional to the caspase activity.

Performance Comparison

The choice between a colorimetric and a fluorogenic assay often hinges on the required sensitivity and the experimental context. While both methods provide a quantitative measure of caspase activity, fluorogenic assays, including those using substrates like Ac-LEVD-GWK(Dnp)-NH2, are generally considered to be more sensitive than their colorimetric counterparts.[7] This enhanced sensitivity allows for the detection of lower levels of caspase activity and can be particularly advantageous when working with limited sample material.

FeatureAc-LEVD-GWK(Dnp)-NH2 (Fluorogenic)Colorimetric Caspase Assay (e.g., DEVD-pNA)
Principle Förster Resonance Energy Transfer (FRET)Absorbance of a chromophore
Detection FluorescenceColorimetric (Absorbance at 400-405 nm)
Substrate Ac-LEVD-GWK(Dnp)-NH2Ac-DEVD-pNA
Sensitivity HigherLower
Instrumentation Fluorescence microplate readerSpectrophotometer or microplate reader
Throughput High-throughput compatibleHigh-throughput compatible

Experimental Protocols

Colorimetric Caspase-3 Assay Protocol (using DEVD-pNA)

This protocol provides a general outline for a typical colorimetric caspase-3 assay.

1. Sample Preparation:

  • Induce apoptosis in your cell line of choice using a known method.
  • For adherent cells, scrape and collect the cells. For suspension cells, pellet by centrifugation.
  • Wash the cells with ice-cold PBS.
  • Resuspend the cell pellet in a suitable ice-cold cell lysis buffer.[3][8]
  • Incubate the lysate on ice for 10-15 minutes.[3][8]
  • Centrifuge at high speed (e.g., 10,000 x g) for 1-10 minutes at 4°C to pellet cellular debris.[3][4]
  • Carefully transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
  • Determine the protein concentration of the lysate.

2. Assay Reaction:

  • In a 96-well microplate, add a consistent amount of protein (e.g., 50-200 µg) from each cell lysate to individual wells.[1]
  • Adjust the volume in each well to a final volume (e.g., 50 µL) with cell lysis buffer.[2]
  • Add an equal volume (e.g., 50 µL) of 2x Reaction Buffer containing DTT to each well.[1][2]
  • Add the colorimetric substrate (e.g., 5 µL of 4 mM DEVD-pNA) to each well to initiate the reaction. The final concentration is typically around 200 µM.[1][2]

3. Incubation and Measurement:

  • Incubate the plate at 37°C for 1-2 hours, protected from light.[1][2]
  • Measure the absorbance at 405 nm using a microplate reader.[1][4]

4. Data Analysis:

  • Subtract the absorbance reading of a blank control (containing lysis buffer, reaction buffer, and substrate but no cell lysate) from all other readings.
  • The caspase activity can be expressed as the fold-increase in absorbance compared to an untreated control.

Fluorogenic Caspase Assay Protocol (using Ac-LEVD-GWK(Dnp)-NH2)

This protocol provides a general framework. Specific parameters may need optimization based on the substrate and experimental conditions.

1. Sample Preparation:

  • Follow the same cell lysis and protein quantification steps as outlined in the colorimetric assay protocol.

2. Assay Reaction:

  • In a black 96-well microplate (to minimize background fluorescence), add a consistent amount of protein from each cell lysate to individual wells.
  • Adjust the volume in each well to a final volume with an appropriate assay buffer.
  • Add an equal volume of 2x Reaction Buffer containing DTT to each well.
  • Add the fluorogenic substrate Ac-LEVD-GWK(Dnp)-NH2 to each well to initiate the reaction. The optimal final concentration should be empirically determined but is often in the low micromolar range.

3. Incubation and Measurement:

  • Incubate the plate at 37°C for the desired time, protected from light. The reaction can often be monitored kinetically.
  • Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore in the substrate.

4. Data Analysis:

  • Subtract the fluorescence reading of a blank control from all other readings.
  • The caspase activity is proportional to the increase in fluorescence intensity and can be expressed as a fold-change relative to an untreated control.

Visualizing the Pathways and Workflows

To further clarify the processes involved, the following diagrams illustrate the core signaling pathway for caspase activation and the experimental workflows for both assay types.

G cluster_pathway Caspase Activation Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage, Death Receptor Ligands) Initiator_Caspases Initiator Caspases (e.g., Caspase-8, Caspase-9) Apoptotic_Stimulus->Initiator_Caspases activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3, Caspase-7) Initiator_Caspases->Executioner_Caspases cleave and activate Cellular_Substrates Cellular Substrates (e.g., PARP, Lamins) Executioner_Caspases->Cellular_Substrates cleave Apoptosis Apoptosis Cellular_Substrates->Apoptosis leads to

Caspase activation signaling cascade.

G cluster_colorimetric Colorimetric Assay Workflow cluster_fluorogenic Fluorogenic Assay Workflow C1 Induce Apoptosis & Lyse Cells C2 Add Lysate to Plate C1->C2 C3 Add Reaction Buffer & DEVD-pNA C2->C3 C4 Incubate at 37°C C3->C4 C5 Measure Absorbance (405 nm) C4->C5 C6 Data Analysis C5->C6 F1 Induce Apoptosis & Lyse Cells F2 Add Lysate to Black Plate F1->F2 F3 Add Reaction Buffer & Ac-LEVD-GWK(Dnp)-NH2 F2->F3 F4 Incubate at 37°C F3->F4 F5 Measure Fluorescence (Ex/Em) F4->F5 F6 Data Analysis F5->F6

Comparison of experimental workflows.

Conclusion

Both colorimetric and fluorogenic assays are valuable tools for the quantification of caspase activity. The choice between them is dictated by the specific needs of the experiment. Colorimetric assays are robust, straightforward, and suitable for a wide range of applications. However, when higher sensitivity is required, for instance, when dealing with precious or low-abundance samples, the fluorogenic substrate Ac-LEVD-GWK(Dnp)-NH2 offers a superior alternative. By understanding the principles and protocols of each, researchers can confidently select the most appropriate method to advance their apoptosis studies.

References

Benchmarking Ac-LEVDGWK(Dnp)-NH2: A Comparative Guide to Caspase-3 Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in apoptosis research, the accurate quantification of caspase-3 activity is paramount. This guide provides an objective comparison of the Förster Resonance Energy Transfer (FRET)-based substrate, Ac-LEVDGWK(Dnp)-NH2, with established colorimetric and fluorometric methods for measuring the activity of this key executioner caspase.

This document outlines the principles of each assay type, presents available quantitative data for comparison, and provides detailed experimental protocols. Visual guides to the caspase-3 signaling pathway, experimental workflows, and the FRET mechanism are also included to facilitate a comprehensive understanding.

Comparison of Caspase-3 Substrates

The selection of an appropriate caspase-3 substrate is contingent on experimental needs, including sensitivity, amenability to high-throughput screening, and the requirement for live-cell imaging. Below is a summary of the key characteristics of this compound and two widely used alternative substrates.

FeatureThis compoundAc-DEVD-AMCAc-DEVD-pNA
Substrate Type Fluorogenic (FRET)Fluorogenic (Single Fluorophore)Colorimetric
Detection Method Fluorescence (ratiometric or lifetime)Fluorescence (intensity)Absorbance
Fluorophore/Chromophore Methoxycoumarin (Mca)7-amino-4-methylcoumarin (AMC)p-nitroaniline (pNA)
Quencher 2,4-Dinitrophenyl (Dnp)N/AN/A
Excitation Wavelength ~328 nm~360-380 nmN/A
Emission Wavelength ~420 nm~440-460 nm405 nm
Sensitivity HighHighModerate
Live-Cell Imaging YesLimitedNo
Cross-Reactivity Potential with other caspasesCaspase-7[1]Caspase-7 and other caspases
Kinetic Parameters (Caspase-3) Data not readily availableK_m_ ≈ 9.7 µM[2]Data varies

Principles of Detection

This compound operates on the principle of FRET. The Mca fluorophore and the Dnp quencher are in close proximity within the intact peptide. Upon excitation of Mca, the energy is non-radiatively transferred to the Dnp quencher, resulting in minimal fluorescence. When caspase-3 cleaves the peptide sequence, the fluorophore and quencher are separated, disrupting FRET and leading to a significant increase in fluorescence emission from Mca.

Ac-DEVD-AMC is a fluorogenic substrate where the AMC fluorophore is quenched by the peptide sequence. Cleavage by caspase-3 releases free AMC, which is highly fluorescent.[3] The increase in fluorescence intensity is directly proportional to caspase-3 activity.

Ac-DEVD-pNA is a colorimetric substrate. Cleavage by caspase-3 releases the chromophore p-nitroaniline (pNA), which produces a yellow color that can be quantified by measuring its absorbance at 405 nm.[4] The amount of pNA released is proportional to the enzyme's activity.

Visualizing the Mechanisms and Pathways

To better understand the context and application of these substrates, the following diagrams illustrate the caspase-3 activation pathway, a general experimental workflow, and the FRET mechanism.

Caspase3_Signaling_Pathway Caspase-3 Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Bcl-2 Family Bcl-2 Family Cellular Stress->Bcl-2 Family Mitochondrion Mitochondrion Bcl-2 Family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caspase-3 Activation Pathways

Experimental_Workflow Generalized Caspase-3 Assay Workflow Induce Apoptosis Induce Apoptosis Cell Lysis Cell Lysis Induce Apoptosis->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Prepare Reaction Prepare Reaction Protein Quantification->Prepare Reaction Add Substrate Add Substrate Prepare Reaction->Add Substrate Incubate Incubate Add Substrate->Incubate Measure Signal Measure Signal Incubate->Measure Signal Data Analysis Data Analysis Measure Signal->Data Analysis

Experimental Workflow

FRET Substrate Mechanism

Experimental Protocols

Below are detailed protocols for performing caspase-3 activity assays using the compared methods.

Protocol 1: this compound (Fluorogenic FRET Assay)

This protocol is a general guideline for a FRET-based assay. Optimal concentrations and incubation times should be determined empirically.

Materials:

  • This compound substrate

  • Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation:

    • Induce apoptosis in cell culture as required. Include a non-induced control.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in Cell Lysis Buffer on ice for 15-20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (cytosolic extract).

    • Determine the protein concentration of each lysate.

  • Assay Reaction:

    • Add 20-50 µg of protein from each cell lysate to individual wells of the black 96-well plate.

    • Adjust the volume in each well to 50 µL with Assay Buffer.

    • Prepare a master mix of Assay Buffer and this compound substrate (final concentration typically 10-50 µM).

    • Add 50 µL of the substrate master mix to each well.

  • Incubation and Measurement:

    • Incubate the plate at 37°C, protected from light, for 1-2 hours.

    • Measure fluorescence using a microplate reader with excitation at ~328 nm and emission at ~420 nm.

  • Data Analysis:

    • Subtract the background fluorescence (from a well with buffer and substrate only) from all readings.

    • Express caspase-3 activity as the fold-increase in fluorescence compared to the non-induced control.

Protocol 2: Ac-DEVD-AMC (Fluorogenic Assay)

Materials:

  • Ac-DEVD-AMC substrate (stock solution in DMSO)[3]

  • Cell Lysis Buffer

  • Assay Buffer

  • Black 96-well microplate

  • Fluorometric microplate reader

Procedure:

  • Cell Lysate Preparation: Follow steps 1a-1e from Protocol 1.

  • Assay Reaction:

    • Add 20-50 µg of protein from each lysate to wells of the black 96-well plate.

    • Adjust the volume to 50 µL with Assay Buffer.

    • Prepare a master mix of Assay Buffer and Ac-DEVD-AMC substrate (final concentration typically 20-50 µM).

    • Add 50 µL of the substrate master mix to each well.

  • Incubation and Measurement:

    • Incubate at 37°C for 1-2 hours, protected from light.

    • Measure fluorescence with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Subtract background fluorescence.

    • Calculate the fold-increase in fluorescence relative to the untreated control.

Protocol 3: Ac-DEVD-pNA (Colorimetric Assay)

Materials:

  • Ac-DEVD-pNA substrate (stock solution in DMSO)[4]

  • Cell Lysis Buffer

  • Assay Buffer

  • Clear 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation: Follow steps 1a-1e from Protocol 1.

  • Assay Reaction:

    • Add 50-100 µg of protein from each lysate to wells of the clear 96-well plate.

    • Adjust the volume to 50 µL with Assay Buffer.

    • Prepare a master mix of Assay Buffer and Ac-DEVD-pNA substrate (final concentration typically 200 µM).[4]

    • Add 50 µL of the substrate master mix to each well.

  • Incubation and Measurement:

    • Incubate at 37°C for 1-2 hours, protected from light.[4]

    • Measure the absorbance at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of a blank control.

    • Determine the fold-increase in caspase-3 activity by comparing the absorbance of the induced sample to the non-induced control.

Conclusion

This compound represents a sensitive method for the detection of caspase-3 activity, with its FRET-based mechanism being particularly advantageous for live-cell imaging and studies requiring high sensitivity. However, established methods utilizing substrates like Ac-DEVD-AMC and Ac-DEVD-pNA are well-characterized, with extensive supporting data and standardized protocols. The choice of assay should be guided by the specific experimental requirements, balancing the need for sensitivity, specificity, and throughput with the available instrumentation and budget. For researchers requiring kinetic data or relying on a large body of existing literature, the more established methods may be preferable. For those focused on live-cell imaging or FRET-based applications, this compound offers a powerful tool for investigating the dynamics of apoptosis.

References

Safety Operating Guide

Proper Disposal of Ac-LEVDGWK(Dnp)-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Ac-LEVDGWK(Dnp)-NH2 was not publicly available at the time of this writing. The following disposal procedures are based on best practices for handling peptide-based research chemicals and compounds containing a dinitrophenyl (Dnp) group. Due to the potential hazards associated with the Dnp moiety, it is imperative to treat this compound as hazardous waste.[1][2] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[3][4]

The following guide provides essential safety and logistical information for the proper handling and disposal of this compound, a research-grade peptide. This information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

Prior to handling this compound, it is crucial to adhere to standard laboratory safety practices. The presence of the dinitrophenyl (Dnp) group warrants a cautious approach, as Dnp-containing compounds can be toxic and potentially explosive when dry.[1][2][5]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound in both solid and solution form:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against accidental splashes of solutions or aerosolized powder.[3][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile). Double-gloving is recommended.Prevents skin contact with the potentially toxic Dnp group.[1][6]
Body Protection A buttoned lab coat and closed-toe shoes are required.Protects skin and personal clothing from contamination.[1][4]
Respiratory Protection A dust mask or respirator should be used when handling the lyophilized powder.Prevents inhalation of fine particles which can be easily aerosolized.[1][3]

All handling of this compound, especially the weighing of the lyophilized powder, should be performed in a designated area such as a chemical fume hood to minimize inhalation exposure.[3][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is critical for laboratory safety and environmental compliance. All waste, including contaminated consumables, must be treated as hazardous chemical waste.[2][7]

Waste Segregation and Containerization
  • Characterize and Segregate: Treat all this compound waste as hazardous. This includes unused stock solutions, diluted experimental solutions, and all contaminated materials. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2][4]

  • Select Appropriate Containers: Use clearly labeled, leak-proof hazardous waste containers.[2][4]

    • Liquid Waste: Collect in a designated, compatible container. If the original vial is used, ensure it is properly sealed.

    • Solid Waste: Place all contaminated solid waste, such as pipette tips, gloves, and empty vials, into a designated solid waste container.[4] This container should also be clearly labeled as hazardous waste.[6]

  • Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound Waste," and all applicable hazard pictograms (e.g., toxic).[1]

Disposal Workflow

The following diagram illustrates the general workflow for the disposal of this compound.

cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Storage & Disposal A Solid Waste (Gloves, Vials, Tips) C Labeled Solid Hazardous Waste Container A->C B Liquid Waste (Unused Solutions) D Labeled Liquid Hazardous Waste Container B->D E Designated Hazardous Waste Accumulation Area C->E D->E F Arrange for Pickup by Certified Waste Disposal E->F

Disposal workflow for this compound waste.

Experimental Protocols

Spill Cleanup Procedure

In the event of a spill, evacuate the area and ensure adequate ventilation. Avoid creating dust from solid spills.[1]

  • Personal Protective Equipment: Wear all PPE as outlined in the table above.

  • Containment: For liquid spills, cover with a suitable absorbent material.

  • Collection: Using non-sparking tools, carefully sweep up the material and place it in a labeled, sealed hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect all cleaning materials and rinsate as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

While chemical inactivation through hydrolysis with a strong acid or base can be a method for peptide disposal, it is not recommended for Dnp-containing compounds without specific EHS approval due to the potential for hazardous reactions.[8]

Final Disposal

Arrange for the collection of all this compound waste by your institution's EHS department or a licensed chemical waste disposal contractor.[4][8] Provide all necessary documentation regarding the contents of the waste containers. Never dispose of this chemical down the drain or in regular trash.[7][9]

References

Essential Safety and Operational Guidance for Handling Ac-LEVDGWK(Dnp)-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of Ac-LEVDGWK(Dnp)-NH2, a peptide containing a 2,4-dinitrophenyl (Dnp) group, is of paramount importance. The Dnp moiety is classified as acutely toxic, flammable, and potentially explosive when dry, necessitating stringent safety protocols.[1] Adherence to the following operational and disposal plans is critical to ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.
Face ShieldRecommended in addition to safety goggles, especially when there is a significant splash hazard.
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double-gloving is mandatory when direct contact is possible. Gloves must be inspected before use and changed immediately upon contact with the compound.[1]
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing.
Chemical Resistant Apron/CoverallsRecommended when handling larger quantities or when there is a risk of significant spillage. For extensive handling, "bunny suit" coveralls offer head-to-toe protection.[2]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized peptide to avoid inhalation of dust particles.[3] All handling of the solid compound should be performed in a chemical fume hood.[4]
General Laboratory Attire Long Pants and Closed-Toe ShoesMinimum attire for working in a laboratory where hazardous materials are present.[3]

Operational Plan: Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the peptide while ensuring user safety.

Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Store the lyophilized peptide at -20°C or colder in a tightly sealed container, protected from light.

  • The storage area should be clearly labeled with appropriate hazard warnings.

Handling the Lyophilized Peptide:

  • All handling of the solid peptide must be conducted within a certified chemical fume hood to prevent inhalation of dust particles.[1][4]

  • Before opening, allow the container to warm to room temperature inside a desiccator to prevent moisture condensation.

  • Weigh the necessary amount of the lyophilized powder quickly and carefully.

  • Immediately and tightly reseal the container after weighing.

Solubilization:

  • Consult the manufacturer's Certificate of Analysis (CoA) for the recommended solvent.

  • If the peptide needs to be dissolved in an organic solvent, use appropriate ventilation and take precautions against ignition sources.

  • Use sonication in a water bath to aid dissolution if necessary, but avoid excessive heat.

Disposal Plan

Waste containing the Dnp group must be treated as hazardous.

  • Solid Waste: All dry waste, including contaminated gloves, wipes, and plasticware, must be disposed of in a dedicated, lined container for hazardous chemical waste.[1] Contaminated gloves should be disposed of in a separate container as P-coded waste if applicable regulations are in place.[1]

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour Dnp-containing waste down the drain.[4]

  • Spill Cleanup: In case of a spill, cover the area with a suitable absorbent material. Using non-sparking tools, sweep or collect the material and place it in an appropriate container for hazardous waste disposal. Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated.[4]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural flow for the safe handling of this compound from initial preparation to final disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound A Don Appropriate PPE B Prepare Fume Hood A->B C Equilibrate Peptide to Room Temp B->C D Weigh Lyophilized Peptide C->D E Solubilize Peptide D->E J Store Unused Peptide at -20°C D->J F Perform Experiment E->F G Segregate Solid Waste F->G H Segregate Liquid Waste F->H I Decontaminate Work Area F->I K Dispose of Hazardous Waste G->K H->K I->K

Caption: Procedural workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.